Kif18A-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H37N3O5S2 |
|---|---|
Molecular Weight |
559.7 g/mol |
InChI |
InChI=1S/C28H37N3O5S2/c1-5-37(33,34)29-21-9-10-24-23(18-21)28(15-13-27(11-12-27)14-16-28)19-31(24)25(32)20-7-6-8-22(17-20)38(35,36)30-26(2,3)4/h6-10,17-18,29-30H,5,11-16,19H2,1-4H3 |
InChI Key |
AXRRVVWONHGXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CC23CCC4(CC4)CC3)C(=O)C5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Kif18A-IN-6: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A-IN-6, also known as Compound 134 or VLS-1488, is a potent and orally active small molecule inhibitor of the mitotic kinesin Kif18A.[1][2] Kif18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment and spindle microtubule dynamics during mitosis.[3][4] In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on Kif18A for proper cell division, making it an attractive therapeutic target.[3][5] Inhibition of Kif18A's microtubule-dependent ATPase activity leads to mitotic arrest and subsequent cell death, particularly in cancer cells with high levels of aneuploidy.[4][6] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| IC50 | 0.016 µM | Inhibition of Kif18A microtubule-dependent ATPase activity.[1][2] |
| IC50 (JIMT-1) | 0.0040 µM | Inhibition of cell viability in JIMT-1 breast cancer cells after 7 days of treatment.[1] |
| IC50 (HCC-15) | 0.0051 µM | Inhibition of cell viability in HCC-15 breast cancer cells after 7 days of treatment.[1] |
| IC50 (NIH-OVCAR3) | 0.0051 µM | Inhibition of cell viability in NIH-OVCAR3 ovarian cancer cells after 7 days of treatment.[1] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dosage | Dosing Schedule | Tumor Growth Inhibition |
| HCC15 | 10 mg/kg | p.o., once or twice daily for 1 month | 61 ± 10% |
| 30 mg/kg | p.o., once or twice daily for 1 month | 89 ± 7% | |
| 60 mg/kg | p.o., once or twice daily for 1 month | 94 ± 5% | |
| OVCAR3 | >30 mg/kg | p.o., once or twice daily for 1 month | >100% (complete inhibition) |
Data adapted from MedchemExpress.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KIF18A Microtubule-Dependent ATPase Assay
This assay quantifies the enzymatic activity of Kif18A by measuring the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant human Kif18A protein
-
Paclitaxel-stabilized microtubules
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a white assay plate, add the diluted this compound or DMSO (vehicle control).
-
Add a solution of microtubules and ATP to each well.
-
Initiate the reaction by adding the Kif18A enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., JIMT-1, HCC-15, NIH-OVCAR3)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 7 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells for each treatment compared to the vehicle control and determine the IC50 value.
Mouse Xenograft Study
This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell lines (e.g., HCC15, OVCAR3)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in sterile PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily for 28 days). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
KIF18A Signaling and Mechanism of Action
KIF18A is a motor protein that utilizes the energy from ATP hydrolysis to move along microtubules. Its primary role in mitosis is to regulate the dynamics of kinetochore microtubules, ensuring proper chromosome congression at the metaphase plate. Inhibition of KIF18A's ATPase activity disrupts this function, leading to mitotic defects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-6: A Deep Dive into its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kif18A, a plus-end directed motor protein of the kinesin-8 family, plays a pivotal role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its activity is crucial for suppressing chromosome oscillations and ensuring the fidelity of chromosome segregation. In chromosomally unstable (CIN) cancer cells, which are characterized by frequent errors in chromosome segregation, Kif18A is often overexpressed and has emerged as a critical dependency for their survival. Kif18A-IN-6 is a potent and orally active small molecule inhibitor of Kif18A that selectively targets the ATPase activity of this motor protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound in mitosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Kif18A Function in Mitosis and its Role as a Cancer Target
During a normal mitotic division, Kif18A accumulates at the plus ends of kinetochore microtubules, where it dampens their dynamics.[1] This activity is essential for the proper congression of chromosomes to the metaphase plate and for satisfying the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[2][3][4]
Many aggressive cancers, including high-grade serous ovarian cancer and triple-negative breast cancer, exhibit a high degree of chromosomal instability.[5] These CIN-high cancer cells are particularly vulnerable to the inhibition of Kif18A.[6][7] The loss of Kif18A function in these cells leads to severe chromosome misalignment, prolonged mitotic arrest due to activation of the SAC, and ultimately, apoptotic cell death.[2][3][5] This selective dependency of CIN cancer cells on Kif18A makes it an attractive therapeutic target, as inhibiting Kif18A is expected to have a greater impact on cancer cells while sparing normal, chromosomally stable cells.[6]
This compound: A Potent Inhibitor of Kif18A
This compound is a small molecule inhibitor that specifically targets the microtubule-dependent ATPase activity of Kif18A. By inhibiting this activity, this compound effectively halts the motor function of Kif18A, preventing it from regulating microtubule dynamics at the kinetochore.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related tool compound, ATX020.
| Compound | Target | IC50 (µM) | Assay |
| This compound | KIF18A ATPase Activity | 0.016 | Microtubule-dependent ATPase assay |
| ATX020 | KIF18A ATPase Activity | 0.0145 | KIF18A ATPase assay |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| This compound | JIMT-1 | Breast Cancer | 0.0040 | Cell Viability (7 days) |
| This compound | HCC-15 | Breast Cancer | 0.0051 | Cell Viability (7 days) |
| This compound | NIH-OVCAR3 | Ovarian Cancer | 0.0051 | Cell Viability (7 days) |
| ATX020 | OVCAR-3 | Ovarian Cancer (CIN-high) | 0.0533 | Anti-proliferative activity |
| ATX020 | OVCAR-8 | Ovarian Cancer (CIN-high) | 0.534 | Anti-proliferative activity |
Mechanism of Action of this compound in Mitosis
The primary mechanism of action of this compound is the disruption of normal mitotic progression by inhibiting the motor function of Kif18A. This leads to a cascade of events culminating in the selective death of CIN cancer cells.
Signaling Pathway: Kif18A Inhibition and Spindle Assembly Checkpoint Activation
Caption: this compound inhibits Kif18A ATPase activity, leading to mitotic arrest and apoptosis.
The inhibition of Kif18A by this compound disrupts the suppression of kinetochore microtubule dynamics. This results in severe chromosome congression defects and hyper-oscillations of chromosomes at the metaphase plate.[1] These attachment errors are detected by the Spindle Assembly Checkpoint (SAC), which then halts the cell cycle in mitosis to prevent aneuploidy.[2][3][4] In CIN cancer cells, which are already prone to mitotic errors, the prolonged activation of the SAC due to Kif18A inhibition often leads to mitotic catastrophe and subsequent apoptosis.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
KIF18A Microtubule-Stimulated ATPase Assay
This assay measures the enzymatic activity of Kif18A by quantifying the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a suitable platform for this measurement.
Principle: The assay is performed in two steps. First, the KIF18A ATPase reaction is carried out. Then, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal by a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the Kif18A activity.
Materials:
-
Recombinant human Kif18A protein
-
Paclitaxel-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound or other test compounds
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound or vehicle control (DMSO)
-
Recombinant Kif18A protein
-
Paclitaxel-stabilized microtubules
-
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines (e.g., JIMT-1, HCC-15, NIH-OVCAR3)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 7 days). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining of the Mitotic Spindle
This technique is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Primary antibodies specific to components of the mitotic spindle (e.g., α-tubulin) and chromosomes (e.g., DAPI for DNA) are used. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for visualization by fluorescence microscopy.
Materials:
-
Cancer cell lines
-
This compound
-
Coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology and chromosome alignment.
Experimental and Logical Workflows
Experimental Workflow for Kif18A Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of a Kif18A inhibitor like this compound.
This workflow outlines the key stages in the preclinical development of a Kif18A inhibitor. It begins with the in vitro characterization of the compound's potency and mechanism of action, followed by in vivo studies to assess its anti-tumor efficacy and safety profile.
Conclusion
This compound is a potent and selective inhibitor of the mitotic kinesin Kif18A. Its mechanism of action is centered on the disruption of chromosome congression during mitosis, leading to the activation of the spindle assembly checkpoint and subsequent apoptosis, particularly in chromosomally unstable cancer cells. This targeted approach offers a promising therapeutic window for treating cancers with high CIN. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Kif18A inhibitors as a novel class of anti-cancer agents.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-6: A Technical Guide to a Selective KIF18A Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kif18A-IN-6, a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a critical motor protein involved in chromosome alignment during cell division, and its inhibition represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This document outlines the biochemical and cellular activity of this compound, details relevant experimental protocols for its characterization, and illustrates its role in key signaling pathways.
Core Concepts and Mechanism of Action
KIF18A is a plus-end-directed motor protein that hydrolyzes ATP to move along microtubules.[1] Its primary role in mitosis is to suppress the dynamic movements of chromosomes, ensuring their proper alignment at the metaphase plate.[2] In many cancer cells, particularly those with high levels of CIN, there is an increased reliance on KIF18A to manage the chaotic chromosomal environment.[2][3]
This compound, also known as Compound 134 or VLS-1488, is an orally active inhibitor that selectively targets the microtubule-dependent ATPase activity of KIF18A.[4][5][6] The inhibition is ATP and microtubule uncompetitive. By disrupting KIF18A's function, this compound prevents proper chromosome congression, leading to a prolonged mitotic arrest.[3] This sustained arrest activates the spindle assembly checkpoint (SAC), which ultimately triggers programmed cell death (apoptosis) in these vulnerable cancer cells.[2] A key advantage of this approach is its selectivity for rapidly dividing, chromosomally unstable cancer cells, while largely sparing healthy, chromosomally stable cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant KIF18A inhibitors.
Table 1: Biochemical Activity of KIF18A Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |
| This compound | KIF18A | Microtubule-dependent ATPase Activity | 0.016 | [4][7][5][8] |
| AM-1882 | KIF18A | MT-ATPase | 0.0007 | [2] |
| AM-0277 | KIF18A | MT-ATPase | 0.0022 | [2] |
| Compound 3 | KIF18A | Microtubule-stimulated ATPase Activity | 0.0082 | [9] |
| Sovilnesib | KIF18A | Microtubule-stimulated ATPase Activity | 0.0413 | [9] |
| ISM9682A | KIF18A | Enzymatic Assay | Single-digit nM | [10] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |
| JIMT-1 | Breast Cancer | Cell Viability (7 days) | 0.0040 | [7] |
| HCC-15 | Breast Cancer | Cell Viability (7 days) | 0.0051 | [7] |
| NIH-OVCAR3 | Ovarian Cancer | Cell Viability (7 days) | 0.0051 | [7] |
Table 3: Selectivity Profile of KIF18A Inhibitor AM-1882
| Kinesin Motor | MT-ATPase IC50 (µM) |
| KIF18A | 0.0007 |
| KIF18B | >10 |
| KIF19A | >10 |
| Eg5 | >10 |
| CENP-E | >10 |
| KIFC1 | >10 |
| Data from Payton et al., 2023, for a representative selective KIF18A inhibitor.[2] |
Signaling Pathways Involving KIF18A
KIF18A expression and function are intertwined with several cancer-related signaling pathways. Understanding these connections is crucial for identifying patient populations that may benefit from KIF18A inhibition and for discovering potential combination therapies.
Figure 1: Core mechanism of KIF18A inhibition in mitosis.
KIF18A inhibition disrupts microtubule dynamics, leading to improper chromosome alignment. This activates the Spindle Assembly Checkpoint, and prolonged activation results in apoptosis.
Figure 2: KIF18A in oncogenic signaling pathways.
Studies have shown that KIF18A expression can be driven by the JNK1/c-Jun pathway.[11][12] In turn, KIF18A can promote cancer progression by activating pro-survival and metastatic pathways such as Akt and SMAD2/3.[1][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are synthesized from published research and should be adapted as necessary for specific experimental conditions.
KIF18A Microtubule-Stimulated ATPase Assay
This assay measures the enzymatic activity of KIF18A by quantifying ATP hydrolysis in the presence of microtubules.
Workflow:
Figure 3: Workflow for the KIF18A ATPase assay.
Methodology:
-
Reagents: Purified human KIF18A motor domain, paclitaxel-stabilized microtubules, ATP, reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween 20), this compound, DMSO, ADP-Glo™ Luminescence Assay kit.
-
Procedure:
-
Prepare a reaction mixture containing microtubules and ATP in the reaction buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the reaction by adding the purified KIF18A protein.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to terminate the ATPase reaction and deplete remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
-
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and survival of cancer cell lines.
Methodology:
-
Reagents: Selected cancer cell lines (e.g., OVCAR-3, HCC1806), appropriate cell culture medium, this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO control.
-
Measure cell viability. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence. For MTT assays, add MTT reagent, incubate to allow for formazan crystal formation, solubilize the crystals, and measure absorbance.[13]
-
Normalize the data to the DMSO-treated controls and calculate IC50 values.
-
Immunofluorescence Microscopy for Mitotic Phenotypes
This method is used to visualize the cellular effects of KIF18A inhibition on the mitotic spindle and chromosome alignment.
Workflow:
Figure 4: Immunofluorescence workflow for mitotic analysis.
Methodology:
-
Reagents: Cells grown on glass coverslips, this compound, DMSO, paraformaldehyde, Triton X-100, blocking solution (e.g., BSA in PBS), primary antibodies (e.g., rabbit anti-KIF18A, mouse anti-α-tubulin), fluorescently labeled secondary antibodies, DAPI for DNA staining.[14][15]
-
Procedure:
-
Culture cells on coverslips and treat with this compound or DMSO for the desired time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 in PBS.[14]
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with primary antibodies diluted in blocking solution to detect proteins of interest (e.g., α-tubulin for microtubules, pericentrin for centrosomes).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and acquire images using a confocal or epifluorescence microscope.[16]
-
Analyze images for mitotic index, chromosome congression defects, and spindle multipolarity.[17]
-
Western Blot Analysis
This technique is used to measure the levels of specific proteins in cells following treatment with this compound, such as markers for mitotic arrest or apoptosis.
Methodology:
-
Reagents: Cell lysates from treated and control cells, RIPA lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes, blocking buffer (e.g., milk or BSA in TBST), primary antibodies (e.g., anti-phospho-Histone H3, anti-cleaved-PARP, anti-KIF18A, anti-β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.[18]
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[18]
-
Separate 20-50 µg of protein per lane by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[18]
-
Analyze band intensity relative to a loading control like β-actin.[19]
-
Conclusion
This compound is a valuable research tool for investigating the role of KIF18A in mitosis and for exploring its therapeutic potential in cancers with chromosomal instability. Its high potency and selectivity make it a suitable probe for dissecting the cellular consequences of KIF18A inhibition. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug developers working in this promising area of oncology.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.3. Expression of Kif18A protein by western blot [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
The Role of Kif18A-IN-6 in the Inhibition of Kinesin ATPase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIF18A, a member of the kinesin-8 family of motor proteins, is a critical regulator of chromosome alignment during mitosis. Its function is intrinsically linked to its ability to hydrolyze ATP, providing the energy required for movement along microtubule tracks. The dysregulation and overexpression of KIF18A are implicated in the progression of various cancers, particularly those characterized by chromosomal instability (CIN), making it a compelling therapeutic target. This document provides a detailed technical overview of Kif18A-IN-6, a potent and selective small-molecule inhibitor of KIF18A. We will delve into its mechanism of action, focusing on the inhibition of microtubule-dependent ATPase activity, present key quantitative data, and provide detailed experimental protocols for its characterization.
Introduction to KIF18A
KIF18A is a plus-end-directed molecular motor protein that plays an essential role in the precise alignment of chromosomes at the metaphase plate during cell division.[1][2] It utilizes the energy derived from ATP hydrolysis to translocate along kinetochore microtubules.[1][3] This activity allows KIF18A to suppress chromosome oscillations, a crucial step for ensuring the fidelity of chromosome segregation.[2][4] In many cancer cells, especially those with high levels of CIN, there is a heightened dependency on KIF18A for successful mitosis.[5][6] This dependency presents a therapeutic window, as inhibiting KIF18A can selectively induce mitotic arrest and cell death in these cancer cells while having minimal effect on normal, healthy cells.[5][7]
This compound: A Potent and Orally Active Inhibitor
This compound (also referred to as Compound 134) is a potent, orally active small-molecule inhibitor designed to target the KIF18A motor protein.[8][9] Its primary mechanism of action is the direct inhibition of KIF18A's microtubule-dependent ATPase activity.[10][11] By preventing ATP hydrolysis, this compound effectively halts the motor function of the protein, leading to defects in chromosome congression, prolonged mitotic arrest, and subsequent apoptosis in KIF18A-dependent cancer cells.[2][12]
Mechanism of Action: Inhibition of ATPase Activity
The core function of KIF18A as a molecular motor is fueled by its ATPase activity. This process is tightly coupled to its interaction with microtubules. This compound disrupts this fundamental cycle. While some KIF18A inhibitors are reported to be ATP-noncompetitive, their binding prevents the conformational changes necessary for ATP hydrolysis and subsequent movement.[7][12] Inhibition of the ATPase activity of KIF18A by this compound leads to a cascade of cellular events, beginning with the failure of chromosomes to align properly, activation of the Spindle Assembly Checkpoint (SAC), and culminating in mitotic catastrophe and cell death.[6]
Caption: KIF18A inhibition pathway.
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high affinity for KIF18A and its potent anti-proliferative effects in specific cancer cell lines.
Table 1: Biochemical Inhibition of KIF18A ATPase Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference |
|---|
| this compound | KIF18A | Microtubule-Dependent ATPase | 0.016 |[8][9][10][11] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| This compound | JIMT-1 | Breast Cancer | 7 days | 0.0040 | [8] |
| This compound | HCC-15 | Breast Cancer | 7 days | 0.0051 | [8] |
| this compound | NIH-OVCAR3 | Ovarian Cancer | 7 days | 0.0051 |[8] |
Detailed Experimental Protocols
The characterization of Kif18A inhibitors like this compound relies on robust and reproducible assays. Below are detailed methodologies for key experiments.
Microtubule-Stimulated KIF18A ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced in the presence of microtubules. The ADP-Glo™ Kinase Assay is a luminescent-based system that measures ADP production.
Principle: The assay is performed in two steps. First, after the ATPase reaction, an ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction. The light generated is proportional to the ADP concentration, which reflects the KIF18A ATPase activity.
Materials:
-
Recombinant Human KIF18A (e.g., 1-374aa fragment)[13]
-
Tubulin (polymerized into microtubules)[13]
-
ATP solution (10 µM working concentration)[13]
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a potent inhibitor or no-enzyme wells as a positive control (0% activity).
-
Enzyme/Microtubule Mix Preparation: Prepare a master mix containing KIF18A enzyme and polymerized microtubules in assay buffer. The final concentration of microtubules is typically around 0.1 mg/ml.[13]
-
Enzyme Addition: Dispense the KIF18A/microtubule mix into the assay plate wells containing the compounds.
-
Incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow for compound binding.
-
Reaction Initiation: Add ATP to all wells to a final concentration of 10 µM to start the ATPase reaction.
-
ATPase Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the high and low controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an ADP-Glo ATPase inhibition assay.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells over several days.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, HCC-15)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Sterile, clear-bottom 96-well cell culture plates
-
Multichannel pipette, CO2 incubator, plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include DMSO-treated wells as a vehicle control.
-
Incubation: Return the plates to the incubator and culture for the desired time period (e.g., 96 hours to 7 days).[5][8]
-
Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results and determine the IC50 value.
Conclusion
This compound is a highly potent inhibitor of the KIF18A motor protein, acting through the suppression of its essential microtubule-dependent ATPase activity. The quantitative data clearly demonstrates its efficacy at both a biochemical and cellular level, particularly in cancer cell lines known to exhibit chromosomal instability. The detailed protocols provided herein offer a standardized framework for researchers to further investigate this compound and other novel KIF18A inhibitors. The selective targeting of a vulnerability specific to cancer cells positions KIF18A inhibition as a promising and rational therapeutic strategy in oncology drug development.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
The Function of Kif18A-IN-6 in Cell Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of Kif18A and its potent inhibitor, Kif18A-IN-6, in the context of cell cycle regulation. Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in mitotic progression, particularly in the precise alignment of chromosomes at the metaphase plate. Its inhibition by small molecules like this compound presents a promising therapeutic strategy, especially for cancers characterized by chromosomal instability.
Core Function of Kif18A in Mitosis
Kif18A is a plus-end directed motor protein that moves along microtubules.[1] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, thereby suppressing chromosome oscillations and ensuring their proper congression at the metaphase plate.[1][2] This activity is essential for the satisfaction of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[3] The expression of Kif18A is cell cycle-dependent, with levels peaking during mitosis.[1]
Mechanism of Action of this compound
This compound is a potent and orally active inhibitor of the KIF18A microtubule-dependent ATPase activity.[4] By inhibiting the ATPase activity of Kif18A, this compound disrupts its motor function, leading to several downstream consequences that ultimately impede cell cycle progression:
-
Disruption of Chromosome Alignment: Inhibition of Kif18A prevents the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest.[3]
-
Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to align correctly activates the SAC, which halts the cell cycle in mitosis to prevent chromosome missegregation.[3]
-
Induction of Apoptosis: Prolonged activation of the SAC ultimately triggers programmed cell death, or apoptosis. This selective killing of rapidly dividing cells with compromised mitotic machinery makes Kif18A inhibitors attractive anti-cancer agents.[3]
-
Synthetic Lethality in Chromosomally Unstable (CIN) Cancers: Tumors with high levels of chromosomal instability are particularly sensitive to Kif18A inhibition. These cells are already under mitotic stress and are more dependent on Kif18A for successful cell division, creating a synthetic lethal interaction.[5][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant Kif18A inhibitors.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | KIF18A | Microtubule-dependent ATPase activity | 0.016 | [4] |
| ATX020 | KIF18A | ATPase activity | 0.0145 | [7] |
Table 1: Biochemical Activity of Kif18A Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | JIMT-1 | Cell Viability (7 days) | 0.0040 | [4] |
| This compound | HCC-15 | Cell Viability (7 days) | 0.0051 | [4] |
| This compound | NIH-OVCAR3 | Cell Viability (7 days) | 0.0051 | [4] |
| ATX020 | OVCAR-3 | Anti-proliferative activity | 0.0533 | [7] |
| ATX020 | OVCAR-8 | Anti-proliferative activity | 0.534 | [7] |
Table 2: Cellular Activity of Kif18A Inhibitors
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of Kif18A in mitosis and the logical relationship of how its inhibition affects the cell cycle.
Caption: Kif18A Signaling Pathway in Mitosis.
Caption: Cellular Effects of Kif18A Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KIF18A ATPase Activity Assay (ADP-Glo™ Based)
This protocol is adapted from commercially available kits for measuring kinesin ATPase activity.
Objective: To determine the IC50 of this compound against the microtubule-stimulated ATPase activity of Kif18A.
Materials:
-
Recombinant human Kif18A protein
-
Taxol-stabilized microtubules
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 5 µM Taxol)
-
ATP
-
96-well white, opaque plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of Kif18A and microtubules in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add the Kif18A/microtubule solution.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol:
-
Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: KIF18A ATPase Activity Assay Workflow.
Cell Viability Assay (MTT-Based)
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours or 7 days) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
-
Immunofluorescence Staining for Kif18A and α-tubulin
Objective: To visualize the effect of this compound on the localization of Kif18A and the morphology of the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-Kif18A, mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a petri dish and allow them to grow to the desired confluency.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells to assess Kif18A localization and spindle morphology.
-
This guide provides a foundational understanding of the function of this compound in the cell cycle. Further research will continue to elucidate the full therapeutic potential of targeting Kif18A in cancer.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
The Impact of Kif18A-IN-6 on Chromosome Alignment: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Abstract: The kinesin motor protein Kif18A is a critical regulator of chromosome dynamics during mitosis. Its inhibition presents a promising therapeutic strategy, particularly in the context of chromosomally unstable cancers. This technical guide provides an in-depth analysis of the effects of Kif18A-IN-6, a potent and orally active inhibitor of Kif18A, on chromosome alignment. We present a summary of its biochemical and cellular activities, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Kif18A inhibition.
Introduction to Kif18A and its Role in Mitosis
Kif18A is a plus-end directed motor protein of the kinesin-8 family that plays a crucial role in ensuring the proper alignment of chromosomes at the metaphase plate during mitosis.[1] It achieves this by dampening the dynamic instability of kinetochore-microtubules, thereby reducing the oscillatory movements of chromosomes and facilitating their congression to the spindle equator. In cells with high chromosomal instability (CIN), a hallmark of many aggressive cancers, the dependency on Kif18A for successful mitosis is heightened.[1][2] This selective dependency makes Kif18A an attractive target for anticancer therapies.
This compound: A Potent Inhibitor of Kif18A
This compound (also known as compound 134) is a small molecule inhibitor of Kif18A.[3][4][5] It is orally active and exhibits potent inhibition of the microtubule-dependent ATPase activity of Kif18A.[3][4][5]
Quantitative Data on Kif18A Inhibitors
The following tables summarize the key quantitative data for this compound and other notable Kif18A inhibitors.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference(s) |
| This compound | Kif18A | Microtubule-dependent ATPase activity | 0.016 | [3][4][5] |
| ATX020 | Kif18A | ATPase activity | 0.014 | [6] |
| VLS-1272 | Kif18A | Biochemical ADP-Glo assay | Not specified | [7] |
| AM-1882 | Kif18A | Not specified | Not specified | [2] |
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| This compound | JIMT-1 | Cell Viability (7 days) | 0.0040 | [3] |
| This compound | HCC-15 | Cell Viability (7 days) | 0.0051 | [3] |
| This compound | NIH-OVCAR3 | Cell Viability (7 days) | 0.0051 | [3] |
| ATX020 | OVCAR-3 | Anti-proliferative | 0.053 | [6] |
| ATX020 | OVCAR-8 | Anti-proliferative | 0.54 | [6] |
| AM-0277 | Various | Cell Growth (6 days) | 0.5 (used conc.) | [8][9] |
| AM-1882 | Various | Apoptosis (48 hrs) | 0.1 (used conc.) | [9] |
Signaling Pathway and Mechanism of Action
Inhibition of Kif18A's ATPase activity by this compound disrupts its motor function, preventing its translocation along microtubules.[7] This leads to a failure in dampening microtubule dynamics at the plus-ends, resulting in improper chromosome congression and alignment. The persistent misalignment of chromosomes activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. In cancer cells, particularly those with high CIN, this sustained arrest often triggers apoptosis.[6][7]
Caption: Kif18A Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on chromosome alignment and cellular outcomes.
Cell Culture and Drug Treatment
-
Cell Lines: Use relevant cancer cell lines, particularly those with known chromosomal instability, such as OVCAR-3 (ovarian cancer) and MDA-MB-231 (triple-negative breast cancer). Non-transformed cell lines like MCF10A can be used as controls.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or chamber slides) and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or a vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
Immunofluorescence for Chromosome Alignment
This protocol allows for the visualization of chromosome congression and alignment.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound as described above.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a kinetochore marker (e.g., anti-centromere antibody, ACA) and/or a spindle marker (e.g., anti-α-tubulin antibody) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-human and Alexa Fluor 594-conjugated anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Analyze the images for chromosome congression defects, such as the failure of chromosomes to align at the metaphase plate.
Caption: Experimental Workflow for Immunofluorescence Analysis.
Mitotic Index Assay (Phospho-Histone H3 Staining)
This assay quantifies the percentage of cells in mitosis, which is expected to increase upon treatment with a Kif18A inhibitor due to mitotic arrest.[10][11]
-
Cell Treatment: Treat cells with this compound in a 96-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with cold methanol or Triton X-100.[10]
-
Blocking: Block with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H3 (Ser10), a specific marker for mitotic cells.[10][11]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst stain.[10]
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of phospho-Histone H3-positive cells relative to the total number of cells (DAPI-positive) to determine the mitotic index.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic effects of this compound.
-
Cell Viability Assay (e.g., CellTiter-Glo® or MTT):
-
Seed cells in a 96-well plate and treat with a dose range of this compound for 72-120 hours.[12]
-
Add the viability reagent (e.g., CellTiter-Glo® reagent or MTT solution) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells will indicate the level of apoptosis.
-
Logical Relationship of Kif18A Inhibition and Cellular Fate
The inhibition of Kif18A initiates a cascade of events that ultimately determines the fate of the cell, particularly in the context of cancer. The diagram below illustrates this logical progression.
Caption: Logical Progression from Kif18A Inhibition to Cellular Fate.
Conclusion
This compound is a potent inhibitor of Kif18A that effectively disrupts chromosome alignment, leading to mitotic arrest and subsequent apoptosis in sensitive cancer cell lines. The methodologies and data presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of Kif18A inhibition. The heightened dependency of chromosomally unstable tumors on Kif18A underscores the promise of this targeted approach in oncology drug development. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this compound and other inhibitors in this class.
References
- 1. volastratx.com [volastratx.com]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Kif18A-IN-6: A Technical Guide
A Deep Dive into a Novel Anti-Mitotic Agent for Chromosomally Unstable Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin Kif18A. Kif18A is a promising therapeutic target in cancers characterized by chromosomal instability (CIN), a hallmark of many aggressive tumors.[1][2][3][4] Inhibition of Kif18A selectively targets these cancer cells, leading to mitotic arrest and cell death, while largely sparing normal, healthy cells.[1][2][5][6][7] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound (also referred to as Compound 134).
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | KIF18A microtubule-dependent ATPase activity | 0.016 | [8][9] |
| Cell Viability Assay (7 days) | JIMT-1 (Breast Cancer) | 0.0040 | [8] |
| Cell Viability Assay (7 days) | HCC-15 (Breast Cancer) | 0.0051 | [8] |
| Cell Viability Assay (7 days) | NIH-OVCAR3 (Ovarian Cancer) | 0.0051 | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCC15 | 10 | Once or twice daily for 1 month | 61 ± 10% | [8] |
| HCC15 | 30 | Once or twice daily for 1 month | 89 ± 7% | [8] |
| HCC15 | 60 | Once or twice daily for 1 month | 94 ± 5% | [8] |
| OVCAR3 | >30 | Once or twice daily for 1 month | >100% (complete inhibition) | [8] |
Mechanism of Action and Signaling Pathway
Kif18A is a motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[7] In cancer cells with high chromosomal instability, Kif18A is essential for proper cell division.[5][10] Inhibition of Kif18A's ATPase activity disrupts its function, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, apoptosis.[7]
Experimental Protocols
Detailed, step-by-step protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in drug discovery, the following sections outline the general methodologies that would have been employed.
KIF18A Microtubule-Dependent ATPase Activity Assay
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Kif18A.
-
Reagents and Materials : Recombinant human Kif18A protein, microtubules, ATP, a phosphate detection reagent (e.g., Malachite Green), and the test compound (this compound).
-
Procedure :
-
A reaction mixture containing Kif18A and microtubules in a suitable buffer is prepared.
-
Serial dilutions of this compound are added to the reaction mixture and incubated for a defined period.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a phosphate detection reagent and a spectrophotometer.
-
-
Data Analysis : The rate of ATP hydrolysis is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Viability Assay
This cell-based assay assesses the ability of a compound to inhibit cell growth and proliferation.
-
Cell Lines : Cancer cell lines with known chromosomal instability, such as JIMT-1, HCC-15, and NIH-OVCAR3, are used.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
The plates are incubated for an extended period, typically 7 days, to allow for multiple cell divisions.
-
Cell viability is assessed using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
The signal (fluorescence or luminescence) is measured using a plate reader.
-
-
Data Analysis : The viability of treated cells is normalized to that of vehicle-treated control cells. The IC50 value is calculated from the resulting dose-response curve.
In Vivo Tumor Xenograft Study
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure :
-
Human cancer cells (e.g., HCC15 or OVCAR3) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses (e.g., 10, 30, 60 mg/kg) according to a defined schedule (e.g., once or twice daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Preclinical Evaluation Workflow
The preclinical evaluation of a kinase inhibitor like this compound follows a structured workflow from initial discovery to preclinical candidate selection.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of Kif18A with significant anti-tumor activity in models of chromosomally unstable cancers. Its oral bioavailability and dose-dependent efficacy in vivo further support its development as a therapeutic agent.[8] The selective targeting of a vulnerability unique to cancer cells represents a promising strategy to improve therapeutic outcomes and reduce the toxicity associated with conventional anti-mitotic agents. Further investigation into its pharmacokinetic and safety profiles will be crucial for its advancement into clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. volastratx.com [volastratx.com]
The Therapeutic Potential of KIF18A Inhibition in Oncology: A Technical Overview of Kif18A-IN-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kinesin superfamily protein KIF18A has emerged as a compelling therapeutic target in oncology due to its critical role in mitotic progression, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2] Overexpressed in a variety of solid tumors, including breast, ovarian, and lung cancers, KIF18A is essential for the proper alignment of chromosomes during cell division.[1][3] Its inhibition offers a promising strategy to selectively induce mitotic arrest and subsequent cell death in rapidly dividing cancer cells while sparing healthy, non-proliferating tissues.[4][5] This technical guide explores the therapeutic potential of Kif18A-IN-6, a potent and orally active small molecule inhibitor of KIF18A, by detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.
KIF18A: A Vulnerability in Chromosomally Unstable Cancers
KIF18A is a plus-end directed molecular motor protein that utilizes ATP hydrolysis to move along microtubules.[2][6] Its primary function is to regulate the dynamics of kinetochore microtubules, ensuring the precise congression and alignment of chromosomes at the metaphase plate, a crucial step for accurate chromosome segregation.[7][8]
While KIF18A is largely dispensable for normal somatic cell division, cancer cells with high levels of CIN are exquisitely dependent on its function.[4][9] CIN, a hallmark of many aggressive cancers, is characterized by persistent errors in chromosome segregation.[5] This leads to an abnormal number of chromosomes (aneuploidy), which these cells must manage to survive and proliferate. KIF18A helps these unstable cells to successfully navigate mitosis.[4] Consequently, inhibiting KIF18A in CIN-high cancer cells creates a synthetic lethal scenario, leading to mitotic catastrophe, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[5][8] This selective dependency provides a therapeutic window for targeting cancer cells with minimal toxicity to normal tissues.[5]
This compound: A Potent and Selective Inhibitor
This compound (also known as Compound 134 or VLS-1488) is an orally bioavailable small molecule that potently and selectively inhibits the microtubule-dependent ATPase activity of KIF18A.[10][11][12] By binding to KIF18A, this compound prevents the motor protein from carrying out its essential functions in chromosome alignment, leading to mitotic arrest and cell death in sensitive cancer cell lines.[8][13]
Quantitative Preclinical Data for KIF18A Inhibitors
The preclinical activity of this compound and other representative KIF18A inhibitors has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of KIF18A Inhibitors
| Compound | Assay | Target/Cell Line | IC50 (nM) | Reference |
| This compound | ATPase Activity | KIF18A | 16 | [10][11] |
| Cell Viability | JIMT-1 (Breast Cancer) | 4.0 | [10] | |
| Cell Viability | HCC-15 (Breast Cancer) | 5.1 | [10] | |
| Cell Viability | NIH-OVCAR3 (Ovarian Cancer) | 5.1 | [10] | |
| ATX020 | ATPase Activity | KIF18A | 14.5 | [14] |
| Anti-proliferative | OVCAR-3 (Ovarian Cancer) | 53.3 | [14] | |
| Anti-proliferative | OVCAR-8 (Ovarian Cancer) | 534 | [14] | |
| VLS-1272 | ATPase Activity | KIF18A | 41 | [15] |
| AM-9022 | Cell Growth | JIMT-1 (Breast Cancer) | - | [16] |
Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Compound | Cancer Type | Model | Dosing | Tumor Growth Inhibition (TGI) / Effect | Reference |
| This compound | Breast Cancer | HCC15 Xenograft | 10 mg/kg, p.o. | 61 ± 10% TGI | [10] |
| 30 mg/kg, p.o. | 89 ± 7% TGI | [10] | |||
| 60 mg/kg, p.o. | 94 ± 5% TGI | [10] | |||
| This compound | Ovarian Cancer | OVCAR3 Xenograft | >30 mg/kg, p.o. | >100% TGI (Complete Inhibition) | [10] |
| ATX020 | Ovarian Cancer | OVCAR-3 Xenograft | 100 mg/kg/day | Significant tumor regression | [14] |
| AM-9022 | Breast Cancer | JIMT-1 Xenograft | 30 mg/kg/day | Tumor growth inhibition (16% regression) | [16] |
| 100 mg/kg/day | Tumor growth inhibition (94% regression) | [16] | |||
| AM-9022 | Breast Cancer (PDX) | CTG-0017 (TNBC) | - | 83% Tumor Regression | [16] |
| AM-9022 | Breast Cancer (PDX) | CTG-0437 (TNBC) | - | 101% TGI | [16] |
Visualizing the Mechanism and Pathways
Signaling Pathways and Experimental Workflows
References
- 1. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]
- 2. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. volastratx.com [volastratx.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 15. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-6: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, is a critical regulator of chromosome alignment during mitosis.[1][2] Its primary function is to modulate the dynamics of kinetochore microtubules, ensuring the proper congression of chromosomes at the metaphase plate.[2][3] In chromosomally unstable (CIN) cancer cells, which are characterized by a high rate of chromosome mis-segregation, there is a heightened dependency on Kif18A for successful cell division.[4][5][6][7] This selective dependency makes Kif18A an attractive therapeutic target for a broad range of cancers, including certain types of ovarian, breast, and lung cancer. Kif18A-IN-6 is a potent and orally active small molecule inhibitor of Kif18A's microtubule-dependent ATPase activity. This guide provides an in-depth overview of the target engagement and validation of this compound, presenting key preclinical data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the ATPase activity of Kif18A. This enzymatic activity is essential for Kif18A to translocate along microtubules and perform its function in regulating microtubule dynamics at the plus-ends. Inhibition of Kif18A's motor function leads to a cascade of events within the mitotic machinery of cancer cells.
The primary consequence of Kif18A inhibition is the failure of proper chromosome alignment at the metaphase plate. This triggers a prolonged activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This extended mitotic arrest ultimately leads to apoptotic cell death in cancer cells that are reliant on Kif18A for mitotic progression.[8]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and other relevant Kif18A inhibitors.
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Kif18A | Microtubule-dependent ATPase Activity | 16 | [9] |
| ATX020 | Kif18A | ATPase Activity | 14.5 | [3] |
| Sovilnesib (AMG 650) | Kif18A | ATPase Activity | 83 | [8] |
| BTB-1 | Kif18A | ATPase Activity | 535 | [8] |
Table 2: Anti-proliferative Activity of Kif18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| This compound | JIMT-1 | Breast Cancer | 4.0 | 7 days | [9] |
| This compound | HCC-15 | Breast Cancer | 5.1 | 7 days | [9] |
| This compound | NIH-OVCAR3 | Ovarian Cancer | 5.1 | 7 days | [9] |
| ATX020 | OVCAR-3 | Ovarian Cancer | 53.3 | Not Specified | [3] |
| ATX020 | OVCAR-8 | Ovarian Cancer | 534 | Not Specified | [3] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCC15 | 10 | p.o., twice daily for 1 month | 61 ± 10 | [9] |
| HCC15 | 30 | p.o., twice daily for 1 month | 89 ± 7 | [9] |
| HCC15 | 60 | p.o., twice daily for 1 month | 94 ± 5 | [9] |
| OVCAR3 | >30 | p.o., once daily for 1 month | >100 (complete inhibition) | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the target engagement and efficacy of this compound.
KIF18A Microtubule-Stimulated ATPase Assay
This assay quantifies the enzymatic activity of Kif18A by measuring the rate of ATP hydrolysis in the presence of microtubules.
Materials:
-
Recombinant human Kif18A protein
-
Tubulin (for microtubule polymerization)
-
ATP
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
This compound and other test compounds
-
384-well plates
Procedure:
-
Microtubule Polymerization: Prepare microtubules by incubating tubulin in a polymerization buffer (e.g., assay buffer with 1 mM GTP and 10% glycerol) at 37°C for 30 minutes. Stabilize the microtubules with paclitaxel.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, polymerized microtubules, and the test compounds.
-
Enzyme Addition: Initiate the reaction by adding the Kif18A enzyme to each well.
-
ATP Addition: Start the ATPase reaction by adding a final concentration of 10 µM ATP.[8]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition of ATPase activity for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., JIMT-1, HCC-15, NIH-OVCAR3)
-
Complete cell culture medium
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for the desired duration (e.g., 7 days).[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO-treated control cells. Determine the IC50 value by plotting the cell viability against the log of the compound concentration.
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines for implantation (e.g., HCC15, OVCAR3)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control orally according to the specified dosing schedule (e.g., once or twice daily).[9]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Kif18A's role in mitosis and the mechanism of its inhibition.
Experimental Workflow for Target Validation
Caption: Workflow for this compound target validation.
Logical Relationship of Kif18A Inhibition in CIN vs. Normal Cells
Caption: Differential effect of Kif18A inhibition on CIN vs. normal cells.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. volastratx.com [volastratx.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
The Impact of Kif18A-IN-6 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of molecular motors, plays a pivotal role in the precise regulation of chromosome alignment during mitosis. Its activity is crucial for suppressing chromosome oscillations and ensuring the proper congression of chromosomes at the metaphase plate.[1][2] In recent years, Kif18A has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[3][4] Tumors with high levels of CIN are often more reliant on Kif18A for successful cell division, creating a synthetic lethal vulnerability.[2]
Kif18A-IN-6 is a potent and orally active small molecule inhibitor of Kif18A.[5] This technical guide provides an in-depth overview of the cellular pathways affected by this compound and related KIF18A inhibitors, presents quantitative data on their activity, and offers detailed experimental protocols for their study.
Core Cellular Pathway Affected by this compound: Induction of Mitotic Arrest and Apoptosis
The primary mechanism of action for this compound and other KIF18A inhibitors is the disruption of mitotic progression.[1] By inhibiting the ATPase activity of KIF18A, these compounds prevent its motor function, leading to a cascade of events that ultimately result in cell death, particularly in rapidly dividing cancer cells.[1][6]
Inhibition of KIF18A leads to defective chromosome congression and the activation of the Spindle Assembly Checkpoint (SAC).[1][7] The SAC is a critical cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[7] Prolonged activation of the SAC due to KIF18A inhibition leads to mitotic arrest.[1] This sustained arrest can have several fates, including apoptosis (programmed cell death), mitotic catastrophe, or multipolarity-driven lethality.[1]
The key molecular events following KIF18A inhibition include the accumulation of Cyclin B1, a marker of G2/M phase, and the phosphorylation of Histone H3, indicating mitotic arrest.[3][6] Subsequently, markers of apoptosis such as cleaved Poly (ADP-ribose) polymerase (cl-PARP) are upregulated.[3]
Quantitative Data
The potency of this compound and other representative KIF18A inhibitors has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Inhibitor | Target | Assay | IC50 (µM) | Reference |
| This compound | KIF18A | Microtubule-dependent ATPase Activity | 0.016 | [5] |
| ATX020 | KIF18A | ATPase Activity | 0.0145 | [8] |
Table 1: Biochemical Activity of KIF18A Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | JIMT-1 | Cell Viability (7 days) | 0.0040 | [5] |
| This compound | HCC-15 | Cell Viability (7 days) | 0.0051 | [5] |
| This compound | NIH-OVCAR3 | Cell Viability (7 days) | 0.0051 | [5] |
| ATX020 | OVCAR-3 | Anti-proliferative Activity | 0.0533 | [8] |
| ATX020 | OVCAR-8 | Anti-proliferative Activity | 0.534 | [8] |
Table 2: Cellular Activity of KIF18A Inhibitors
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
KIF18A ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function. The ADP-Glo™ Kinase Assay is a commonly used method.
Principle: The assay quantifies the amount of ADP produced in the ATPase reaction. The ADP is converted to ATP, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the ATPase activity.
Materials:
-
Recombinant KIF18A motor domain
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)
-
White, opaque 384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and recombinant KIF18A protein.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the KIF18A/microtubule mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Principle: This assay quantifies the amount of ATP present in viable cells, which is an indicator of metabolic activity. A luminescent signal is generated that is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., JIMT-1, HCC-15, OVCAR-3)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours or 7 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the cellular response to KIF18A inhibition.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-KIF18A, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-Actin).
Immunofluorescence Microscopy
Immunofluorescence is used to visualize the effects of KIF18A inhibition on the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for counterstaining DNA
-
Mounting medium
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Fix the cells with PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
Conclusion
This compound and other KIF18A inhibitors represent a promising class of anti-cancer agents that selectively target tumors with chromosomal instability. Their mechanism of action, centered on the disruption of mitosis and induction of apoptosis, provides a clear rationale for their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the cellular effects of this compound and advance the development of this important class of therapeutics.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. embopress.org [embopress.org]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Kif18A-IN-6: An In-Depth Technical Guide on its Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of molecular motors, is a critical regulator of microtubule dynamics during mitosis. It functions as a plus-end directed motor that translocates along microtubules and accumulates at the plus-ends of kinetochore microtubules (k-fibers).[1][2] This accumulation is essential for suppressing the dynamic instability of these microtubules, which in turn is crucial for the proper alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation.[1][2][3] Dysregulation of Kif18A has been implicated in chromosomal instability (CIN), a hallmark of many cancers, making it an attractive therapeutic target.[4]
Kif18A-IN-6 is a potent and orally active small molecule inhibitor of Kif18A.[5] This technical guide provides a comprehensive overview of the impact of this compound on microtubule dynamics, drawing from available biochemical and cellular data. It details the mechanism of action, summarizes key quantitative findings, provides experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by directly inhibiting the microtubule-dependent ATPase activity of Kif18A.[5] The energy derived from ATP hydrolysis is essential for the processive movement of Kif18A along microtubules. By inhibiting this activity, this compound effectively stalls the motor protein on the microtubule track. This leads to a failure of Kif18A to accumulate at the plus-ends of kinetochore microtubules.[1]
The absence of Kif18A at the plus-ends relieves the suppression of microtubule dynamics. This results in increased microtubule growth and shrinkage, leading to hyper-dynamic kinetochore microtubules.[4] Consequently, chromosomes fail to align properly at the metaphase plate, triggering the spindle assembly checkpoint (SAC). Prolonged activation of the SAC leads to mitotic arrest and, ultimately, apoptosis in cancer cells that are dependent on Kif18A for their proliferation, particularly those with high levels of chromosomal instability.
Data Presentation
The following tables summarize the available quantitative data for this compound and its effects.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 vs. KIF18A | 0.016 µM | Microtubule-dependent ATPase activity assay |
Data sourced from MedchemExpress.[5]
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) | Assay Type | Duration |
| JIMT-1 | 0.0040 | Cell Viability | 7 days |
| HCC-15 | 0.0051 | Cell Viability | 7 days |
| NIH-OVCAR3 | 0.0051 | Cell Viability | 7 days |
Data sourced from MedchemExpress.[5]
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |
| HCC15 Xenograft | 10 | p.o., daily | 61 ± 10% |
| HCC15 Xenograft | 30 | p.o., daily | 89 ± 7% |
| HCC15 Xenograft | 60 | p.o., daily | 94 ± 5% |
| OVCAR3 Xenograft | >30 | p.o., daily | >100% (complete inhibition) |
Data sourced from MedchemExpress.[5]
Note: Specific quantitative data on the direct impact of this compound on microtubule dynamics (e.g., polymerization/depolymerization rates, catastrophe frequency) are not yet publicly available. The observed cellular phenotypes are consistent with the known function of Kif18A in suppressing microtubule dynamics. For instance, a similar Kif18A inhibitor, VLS-1272, was shown to decrease the average microtubule gliding velocity from 363.9 nm/sec to 33.73 nm/sec in an in vitro motility assay.[6]
Experimental Protocols
KIF18A Microtubule-Dependent ATPase Assay
This protocol is based on the ADP-Glo™ Kinase Assay and is designed to measure the ATPase activity of Kif18A in the presence of microtubules.
Materials:
-
Recombinant human KIF18A protein
-
Paclitaxel-stabilized microtubules
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel)
-
White opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a solution of microtubules and ATP to each well.
-
To initiate the reaction, add the KIF18A enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., JIMT-1, HCC-15, NIH-OVCAR3)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
Procedure:
-
Seed cells in a white opaque multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for the desired duration (e.g., 7 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Signaling pathway of Kif18A and its inhibition by this compound.
References
- 1. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin-8 Kif18A dampens microtubule plus-end dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
initial studies on Kif18A-IN-6's role in chromosomal instability
An In-Depth Technical Guide on the Initial Studies of KIF18A Inhibitors and Their Role in Chromosomal Instability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein belonging to the kinesin-8 family, which plays a critical role in the precise regulation of chromosome alignment during the metaphase stage of mitosis.[1][2] KIF18A functions by modulating the dynamics of kinetochore microtubules, ensuring that chromosomes congress properly at the metaphase plate before segregation into daughter cells.[1][3]
A hallmark of many aggressive cancers is a state of chromosomal instability (CIN), characterized by the persistent missegregation of whole chromosomes during mitosis.[4][5] This leads to aneuploidy, an abnormal number of chromosomes, which can drive tumor evolution and therapeutic resistance. Interestingly, cancer cells with high levels of CIN exhibit a heightened dependency on the machinery that governs chromosome segregation, creating a potential therapeutic vulnerability.[2][6]
Recent research has identified KIF18A as a compelling synthetic lethal target in CIN-high tumors.[4][7] While KIF18A is largely dispensable for the division of normal, chromosomally stable cells, its inhibition in CIN-high cancer cells exacerbates their inherent mitotic defects, leading to prolonged mitotic arrest, spindle assembly checkpoint activation, and ultimately, apoptotic cell death.[1][5][8] This guide focuses on the initial preclinical studies of KIF18A inhibitors, with a specific look at compounds like Kif18A-IN-6, detailing their mechanism, efficacy, and the experimental approaches used for their evaluation.
Mechanism of Action: KIF18A Inhibition in CIN-High Cancer Cells
The therapeutic strategy centered on KIF18A inhibition is based on exploiting the synthetic lethal relationship with CIN. KIF18A inhibitors are small molecules that typically target the ATPase activity of the KIF18A motor domain.[8][9] By inhibiting this activity, the compounds prevent KIF18A from translocating along microtubules to properly regulate chromosome movements.[8]
In CIN-high cancer cells, which already have defects in chromosome segregation, the loss of KIF18A function is catastrophic. The inability to properly align chromosomes leads to a sustained activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism.[1] This prolonged mitotic arrest ultimately triggers apoptosis, a form of programmed cell death, selectively eliminating the rapidly dividing, chromosomally unstable cancer cells while largely sparing normal, healthy cells.[1][6]
Caption: Mechanism of KIF18A inhibition leading to apoptosis in CIN-high cells.
Quantitative Data from Initial Studies
The potency and efficacy of KIF18A inhibitors have been quantified through various in vitro and in vivo assays. The data below summarizes key findings for this compound and other tool compounds from foundational studies.
Table 1: In Vitro Potency of KIF18A Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| This compound | ATPase Activity | KIF18A Enzyme | 0.016 | [9] |
| Cell Viability | JIMT-1 | 0.0040 | [9] | |
| Cell Viability | HCC-15 | 0.0051 | [9] | |
| Cell Viability | NIH-OVCAR3 | 0.0051 | [9] | |
| ATX020 | ATPase Activity | KIF18A Enzyme | 0.014 | [7] |
| Anti-proliferative | OVCAR-3 | 0.0533 | [3] | |
| Anti-proliferative | OVCAR-8 | 0.54 | [3] | |
| AM-0277 | Anti-proliferative | Sensitive Cell Lines (Avg) | 0.047 | [5] |
| AM-1882 | Anti-proliferative | Sensitive Cell Lines (Avg) | 0.021 | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line Xenograft | Dosing (mg/kg, p.o.) | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCC15 | 10 | 1 month | 61 ± 10% | [9] |
| 30 | 1 month | 89 ± 7% | [9] | |
| 60 | 1 month | 94 ± 5% | [9] | |
| OVCAR3 | >30 | 1 month | >100% (Complete) | [9] |
Experimental Protocols & Workflow
The evaluation of KIF18A inhibitors follows a standard preclinical drug discovery workflow, beginning with enzymatic assays and progressing through cell-based studies to in vivo animal models.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. volastratx.com [volastratx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery of Kif18A-IN-6: A High-Throughput Screening Approach to Target Chromosomal Instability in Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery of the potent and selective Kif18A inhibitor, Kif18A-IN-6 (also referred to as Compound 134), through a high-throughput screening (HTS) campaign. Kif18A, a mitotic kinesin, is a compelling therapeutic target in cancers characterized by chromosomal instability (CIN), a condition where cancer cells are particularly dependent on this motor protein for survival.[1][2] Inhibition of Kif18A's ATPase activity leads to mitotic arrest and cell death, specifically in these CIN-high cancer cells, while largely sparing normal, healthy cells.[1][2]
High-Throughput Screening and Hit Identification
The journey to identify Kif18A inhibitors began with a high-throughput screen designed to identify small molecules that inhibit the microtubule-dependent ATPase activity of the Kif18A motor domain.[1][3] This initial screen led to the identification of an ATP-noncompetitive hit, which served as the foundational scaffold for further optimization.[1]
Experimental Protocol: High-Throughput Screening for KIF18A ATPase Inhibitors
The primary high-throughput screen was designed to measure the inhibition of KIF18A's ATPase activity, which is crucial for its function in chromosome alignment during mitosis. A common method for this type of assay is a luminescence-based ADP-Glo™ assay.
Objective: To identify small molecule inhibitors of human KIF18A microtubule-stimulated ATPase activity from a compound library.
Materials:
-
Enzyme: Recombinant human KIF18A motor domain (e.g., amino acids 1-374).
-
Substrate: Polymerized tubulin (microtubules), ATP.
-
Assay System: ADP-Glo™ Kinase Assay (Promega). This system quantifies the amount of ADP produced in the enzymatic reaction.
-
Compound Library: A diverse collection of small molecules dissolved in DMSO.
-
Buffer: Assay buffer appropriate for kinesin activity.
-
Microplates: Low-volume 384-well or 1536-well plates suitable for HTS.
Methodology:
-
Compound Plating: Nanomolar quantities of library compounds are acoustically dispensed into the microplates. Control wells containing DMSO (vehicle) are included for normalization.
-
Enzyme and Substrate Preparation: A solution containing the KIF18A enzyme and microtubules is prepared in the assay buffer.
-
Reaction Initiation: The KIF18A/microtubule solution is added to the compound-plated wells, followed by the addition of ATP to initiate the ATPase reaction.
-
Incubation: The reaction is incubated at room temperature for a defined period to allow for ATP hydrolysis.
-
ADP Detection:
-
The ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete any remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
-
Data Acquisition: The luminescence of each well is read using a plate reader. A decrease in luminescence compared to the DMSO control indicates inhibition of KIF18A ATPase activity.
Hit-to-Lead Optimization
Following the primary screen, the identified hit underwent a medicinal chemistry campaign to optimize its potency, selectivity, and pharmacokinetic properties.[1] This iterative process of chemical modification and biological testing led to the development of this compound and other potent analogs.
Biochemical Characterization of this compound
This compound was extensively profiled to determine its inhibitory activity and mechanism of action.
| Parameter | This compound (Compound 134) | Reference |
| Biochemical IC50 | 0.016 µM | [4][5][6][7] |
Experimental Protocol: KIF18A ATPase IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KIF18A's microtubule-dependent ATPase activity.
Methodology:
-
Serial Dilution: this compound is serially diluted in DMSO to create a concentration gradient.
-
Assay Procedure: The ATPase assay is performed as described in the HTS protocol, with the serially diluted compound.
-
Data Analysis: The luminescence data is normalized to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The resulting percent inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
Cellular Activity of this compound
The efficacy of this compound was further evaluated in cellular assays to confirm its on-target activity and therapeutic potential. The inhibitor demonstrated potent anti-proliferative effects in cancer cell lines with high chromosomal instability.
| Cell Line | Cancer Type | Cellular IC50 | Reference |
| JIMT-1 | Breast Cancer | 0.0040 µM | [4] |
| HCC-15 | Breast Cancer | 0.0051 µM | [4] |
| NIH-OVCAR3 | Ovarian Cancer | 0.0051 µM | [4] |
Experimental Protocol: Cell Viability Assay
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 7 days).[4]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated as described for the biochemical assay.
Visualizing the Discovery Workflow and Mechanism of Action
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for the identification of Kif18A inhibitors.
Kif18A Signaling in Mitosis and Inhibition
Caption: Kif18A's role in mitosis and the consequences of its inhibition in CIN cancer cells.
Conclusion
The discovery of this compound through a targeted high-throughput screening campaign showcases a successful strategy for identifying novel cancer therapeutics. By focusing on the enzymatic activity of Kif18A, a critical vulnerability in chromosomally unstable tumors was exploited. The subsequent characterization of this compound has demonstrated its high potency and selectivity, paving the way for further preclinical and clinical development of this new class of anti-cancer agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accent Therapeutics Presents Data Supporting Therapeutic Potential of First-in-Class DHX9 Inhibitor, ATX-559, and Novel KIF18A Inhibitor, ATX-295, at the AACR Annual Meeting 2025 [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Kif18A-IN-6 and the Synthetic Lethal Vulnerability of Chromosomally Unstable Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromosomal instability (CIN) is a defining characteristic of many aggressive cancers, presenting both a driver of tumorigenesis and a potential therapeutic vulnerability. The kinesin motor protein Kif18A has emerged as a critical dependency in CIN-high tumors, where it plays an essential role in mitigating the deleterious effects of chromosome segregation errors. Inhibition of Kif18A creates a synthetic lethal phenotype in these cancer cells, leading to mitotic catastrophe and apoptosis, while largely sparing healthy, chromosomally stable cells. This technical guide provides an in-depth exploration of Kif18A-IN-6, a potent and selective inhibitor of Kif18A, and its synthetic lethal interaction with CIN. We present a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for assessing this vulnerability, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working to exploit CIN as a therapeutic target.
Introduction: The Kif18A-CIN Synthetic Lethal Interaction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating the dynamics of kinetochore microtubules during mitosis.[1] Its primary function is to dampen chromosome oscillations and promote their proper alignment at the metaphase plate.[2] In healthy diploid cells, the function of Kif18A is not essential for viability. However, in cancer cells with high levels of chromosomal instability (CIN), there is a heightened reliance on Kif18A to manage the chaotic mitotic environment.[3][4]
CIN is characterized by a high rate of chromosome mis-segregation during cell division, leading to aneuploidy, a state of abnormal chromosome numbers. This constant genomic reshuffling can fuel tumor evolution and drug resistance. However, excessive CIN can be toxic to cancer cells. CIN-high tumors appear to co-opt Kif18A to prevent lethal levels of chromosome mis-segregation, creating a dependency that can be exploited therapeutically.
The inhibition of Kif18A in CIN-high cancer cells disrupts this coping mechanism, leading to severe mitotic defects, including:
-
Prolonged Mitotic Arrest: Inhibition of Kif18A activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents cells from entering anaphase until all chromosomes are properly attached to the mitotic spindle.[3][5]
-
Chromosome Misalignment: The primary function of Kif18A is disrupted, leading to a failure of chromosomes to congress at the metaphase plate.
-
Multipolar Spindles: A significant increase in the formation of multipolar spindles is observed, further contributing to catastrophic chromosome segregation errors.
-
Apoptosis: The culmination of these mitotic defects triggers programmed cell death.[6]
This selective killing of CIN-high cancer cells while sparing normal cells forms the basis of the synthetic lethal strategy targeting Kif18A. This compound is a potent and orally active small molecule inhibitor of the Kif18A microtubule-dependent ATPase activity, demonstrating significant promise in preclinical studies.[7]
Quantitative Data: In Vitro Efficacy of Kif18A Inhibitors
The following tables summarize the in vitro potency of this compound and other notable Kif18A inhibitors against the Kif18A ATPase activity and in various cancer cell lines, highlighting the selectivity for CIN-high models.
Table 1: Biochemical Potency of Kif18A Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| This compound | Kif18A microtubule-dependent ATPase activity | 0.016 | Orally active inhibitor.[7] |
| ATX020 | Kif18A ATPase activity | 0.0145 | Selective over other kinesins like CENPE (>10 µM) and EG5 (5.87 µM).[6] |
Table 2: Anti-proliferative Activity of Kif18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | CIN Status | IC50 (µM) |
| This compound | JIMT-1 | Breast Cancer | CIN-high | 0.0040 |
| This compound | HCC-15 | Breast Cancer | CIN-high | 0.0051 |
| This compound | NIH-OVCAR3 | Ovarian Cancer | CIN-high | 0.0051 |
| ATX020 | OVCAR-3 | Ovarian Cancer | CIN-high | 0.0533 |
| ATX020 | OVCAR-8 | Ovarian Cancer | CIN-high | 0.534 |
| VLS-1272 | HCC15 | Breast Cancer | CIN-high | Not specified, but potent |
| VLS-1272 | OVCAR-3 | Ovarian Cancer | CIN-high | Not specified, but potent |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the synthetic lethal interaction between Kif18A inhibition and CIN.
KIF18A ATPase Activity Assay
This assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of Kif18A.
Materials:
-
Recombinant human Kif18A protein
-
Taxol-stabilized microtubules
-
ATP
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and Kif18A enzyme.
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.
-
Initiate the reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition of ATPase activity for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of Kif18A inhibition on the proliferation of cancer cell lines.
Materials:
-
CIN-high and CIN-low cancer cell lines
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
DMSO (for dissolving MTT) or lysis buffer
-
Plate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle (DMSO) control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Mitotic Checkpoint Proteins
This protocol is used to assess the activation of the spindle assembly checkpoint and induction of apoptosis following Kif18A inhibition.
Materials:
-
Cancer cell lines
-
Test compound (e.g., this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Immunofluorescence Staining of Mitotic Spindles and Centrosomes
This method allows for the visualization of mitotic defects such as multipolar spindles.
Materials:
-
Cancer cell lines grown on coverslips
-
Test compound (e.g., this compound)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
DAPI (for DNA counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound for a specified duration.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Kif18A inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
CIN-high cancer cell line (e.g., OVCAR-3, HCC15)
-
Matrigel (optional)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).[7]
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the Kif18A-CIN synthetic lethal interaction.
Caption: Synthetic lethal interaction of this compound with CIN.
Caption: Workflow for evaluating Kif18A inhibitors.
Conclusion
The synthetic lethal relationship between Kif18A inhibition and chromosomal instability represents a promising therapeutic avenue for a wide range of difficult-to-treat cancers. This compound and other selective Kif18A inhibitors have demonstrated potent and selective anti-tumor activity in preclinical models of CIN-high cancers. The experimental protocols and data presented in this technical guide provide a framework for researchers to further investigate this therapeutic strategy and to develop novel Kif18A-targeted therapies. A thorough understanding of the underlying biology and the application of robust experimental methodologies will be crucial for the successful clinical translation of this exciting approach to cancer treatment.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bub1b Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. α-Tubulin Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-gamma Tubulin antibody - Centrosome Marker (ab11317) | Abcam [abcam.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Methodological & Application
Kif18A-IN-6: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin KIF18A, in cell culture experiments. KIF18A is a critical motor protein involved in the regulation of chromosome alignment during mitosis.[1] Its inhibition offers a promising therapeutic strategy for targeting cancers characterized by chromosomal instability (CIN).[2][3][4]
Mechanism of Action
This compound functions by inhibiting the microtubule-dependent ATPase activity of KIF18A.[5] This motor protein is essential for suppressing centromere movements and ensuring proper chromosome congression at the metaphase plate.[6][7] Inhibition of KIF18A disrupts these processes, leading to prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[1] This sustained arrest ultimately triggers apoptosis, or programmed cell death, preferentially in rapidly dividing, chromosomally unstable cancer cells.[1][2]
Signaling Pathways
KIF18A has been implicated in several signaling pathways that are crucial for cancer cell proliferation, invasion, and migration. Inhibition of KIF18A can modulate these pathways, contributing to its anti-cancer effects.
Studies have shown a strong positive correlation between the expression of JNK1 and KIF18A in cervical cancer.[8] JNK1 phosphorylates and activates the transcription factor c-Jun, which in turn directly binds to the KIF18A promoter to activate its expression.[8] Furthermore, KIF18A has been shown to promote cancer cell invasion and migration through the activation of the Akt signaling pathway, which can induce epithelial-mesenchymal transition (EMT).[6][9] KIF18A also influences the expression of cell cycle-related proteins like Cyclin B1 and invasion-related proteins such as MMP-7 and MMP-9.[7][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other KIF18A inhibitors across various cancer cell lines.
Table 1: In Vitro Cell Viability Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
|---|---|---|---|
| JIMT-1 | Breast Cancer | 0.0040 | 7 days |
| HCC-15 | Breast Cancer | 0.0051 | 7 days |
| NIH-OVCAR3 | Ovarian Cancer | 0.0051 | 7 days |
Data sourced from MedchemExpress.[5][10]
Table 2: Efficacy of KIF18A Inhibitor AM-0277
| Cell Line | Cancer Type | Treatment Concentration (µM) | Effect |
|---|---|---|---|
| OVCAR-3 | Ovarian Cancer | 0.5 | Induction of mitotic arrest |
| KIF18A inhibitor-sensitive lines | Various | 0.5 | Reduction in cell count over 6 days |
Data from a study on KIF18A inhibitors in sensitive cancer cell lines.[2][11]
Experimental Protocols
Detailed protocols for key experiments to assess the cellular effects of this compound are provided below.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to determine the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom white plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the respective wells. Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours (or desired time point).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Mitotic Arrest Markers
This protocol is used to detect changes in protein levels indicative of mitotic arrest following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-PARP, anti-KIF18A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., 0.5 µM) for a specified time (e.g., 24 hours).[2] Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the expression levels of target proteins relative to the loading control (e.g., β-actin). An increase in Cyclin B1 and phospho-Histone H3 levels is indicative of mitotic arrest.[2]
Protocol 3: Immunofluorescence for Mitotic Spindle Defects
This protocol allows for the visualization of mitotic spindle organization and chromosome alignment.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in 24-well plates. After 24 hours, treat the cells with this compound for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block the cells with blocking solution for 30 minutes. Incubate with primary antibodies for 1 hour at room temperature.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark. Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using antifade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Analyze mitotic cells for spindle defects, such as multipolar spindles and misaligned chromosomes.[4]
Concluding Remarks
This compound is a valuable research tool for investigating the role of KIF18A in cell division and for exploring novel anti-cancer therapeutic strategies. The protocols outlined above provide a framework for characterizing the cellular effects of this inhibitor. It is important to optimize these protocols for specific cell lines and experimental conditions. As research in this area is ongoing, it is recommended to consult the latest literature for further insights into the applications of KIF18A inhibitors.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Kif18A-IN-6 in High-Content Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during mitosis.[1][2] Its overexpression has been implicated in various cancers, making it a compelling therapeutic target. Kif18A-IN-6 is a potent and orally active small molecule inhibitor of the Kif18A microtubule-dependent ATPase activity.[3] This document provides detailed application notes and protocols for utilizing this compound in high-content imaging (HCI) assays to assess its effects on cell cycle progression, mitotic arrest, and apoptosis in cancer cells. High-content imaging allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner, providing rich datasets for understanding the mechanism of action of mitotic inhibitors.[1][4][5]
Mechanism of Action
This compound inhibits the ATPase activity of Kif18A, leading to the disruption of chromosome congression and alignment during metaphase.[1][6] This interference with mitotic machinery activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[1] Ultimately, this sustained arrest can lead to apoptotic cell death in cancer cells, particularly those exhibiting chromosomal instability (CIN).[6][7]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and other relevant KIF18A inhibitors across various cancer cell lines. This data is essential for selecting appropriate cell models and designing dose-response experiments for high-content imaging assays.
Table 1: In Vitro Potency of this compound [8]
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0040 |
| HCC-15 | Breast Cancer | 0.0051 |
| NIH-OVCAR3 | Ovarian Cancer | 0.0051 |
Table 2: In Vitro Potency of other KIF18A Inhibitors [9]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| KIF18A-IN-1 | MDA-MB-157 | Breast Cancer | 5.09 |
| OVCAR-8 | Ovarian Cancer | 12.4 | |
| HCC-1806 | Breast Cancer | 6.11 | |
| HeLa | Cervical Cancer | 20.9 | |
| OVCAR-3 | Ovarian Cancer | 10.3 |
Signaling Pathways
KIF18A function is intertwined with key cellular signaling pathways that regulate cell proliferation and survival. High-content assays can be designed to probe the modulation of these pathways upon this compound treatment.
Experimental Protocols
Here we provide detailed protocols for endpoint and live-cell high-content imaging assays to evaluate the effects of this compound.
Protocol 1: Endpoint High-Content Assay for Mitotic Arrest and Apoptosis
This protocol allows for the quantification of cells in different cell cycle phases, with a focus on mitotic arrest and subsequent apoptosis, after a fixed treatment duration.
Materials:
-
Cancer cell line of interest (e.g., HeLa, OVCAR-3)
-
96-well, black, clear-bottom imaging plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 3% BSA and 0.1% Triton X-100 in PBS)[10]
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody (mitotic marker)
-
Mouse anti-cleaved Caspase-3 antibody (apoptosis marker)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
-
Hoechst 33342 nuclear stain
-
High-content imaging system (e.g., ImageXpress Micro Confocal)[4][10]
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a DMSO-only vehicle control. Incubate for 24-48 hours.
-
Fixation and Permeabilization:
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature.[10]
-
Primary Antibody Staining: Dilute primary antibodies in blocking buffer. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1.5 hours at room temperature or overnight at 4°C.[10]
-
Secondary Antibody Staining: Wash the cells three times with PBS containing 0.1% Triton X-100. Dilute fluorescently labeled secondary antibodies in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS containing 0.1% Triton X-100. Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 15 minutes at room temperature.
-
Imaging: Wash the wells twice with PBS. Add fresh PBS or an imaging buffer to the wells. Acquire images using a high-content imaging system with appropriate filter sets for Hoechst (blue), Alexa Fluor 488 (green), and Alexa Fluor 568 (red). Acquire images from multiple fields per well for robust statistics.[4]
-
Image Analysis: Use image analysis software to:
-
Segment nuclei based on the Hoechst signal.
-
Identify mitotic cells by thresholding the intensity of the phospho-Histone H3 signal within the nuclear mask.
-
Identify apoptotic cells by thresholding the intensity of the cleaved Caspase-3 signal.
-
Calculate the percentage of mitotic and apoptotic cells for each treatment condition.
-
Protocol 2: Live-Cell Imaging Assay for Mitotic Progression
This protocol enables the visualization and quantification of the dynamics of mitotic arrest and subsequent cell fates in real-time.
Materials:
-
Cancer cell line stably expressing a fluorescent nuclear marker (e.g., H2B-GFP) or a cell cycle reporter (e.g., FUCCI).[11]
-
96-well, black, clear-bottom imaging plates
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
High-content imaging system with environmental control (37°C, 5% CO2).[4]
Workflow Diagram:
References
- 1. alitheagenomics.com [alitheagenomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Immunofluorescence Staining and High Content Imaging [protocols.io]
- 11. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kif18A-IN-6 in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A (Kinesin Family Member 18A) is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division.[1] Its role in regulating microtubule dynamics makes it a critical component of the mitotic machinery.[1] Notably, Kif18A is frequently overexpressed in various cancers, including high-grade serous ovarian cancer (HGSOC), triple-negative breast cancer (TNBC), and colorectal cancer, where its elevated expression is often associated with chromosomal instability (CIN), a hallmark of many aggressive tumors.[2][3] This dependency of CIN-positive cancer cells on Kif18A for survival presents a promising therapeutic window, as normal, chromosomally stable cells are less affected by its inhibition.[4][5]
Kif18A-IN-6 is a potent and orally active small-molecule inhibitor of Kif18A's microtubule-dependent ATPase activity.[6][7] By disrupting Kif18A function, this compound induces mitotic arrest, leading to apoptosis in cancer cells with high CIN.[8][9] Preclinical studies in xenograft mouse models have demonstrated the anti-tumor efficacy of Kif18A inhibitors, including this compound and other analogous compounds, highlighting their potential as targeted cancer therapeutics.[6][9][10]
These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft mouse models, including detailed experimental protocols, quantitative data from preclinical studies, and diagrams of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and other relevant Kif18A inhibitors.
Table 1: In Vitro Activity of Kif18A Inhibitors
| Compound | Assay | Cell Line(s) | IC50 (µM) | Reference |
| This compound | Kif18A ATPase Activity | - | 0.016 | [6][7] |
| This compound | Cell Viability (7 days) | JIMT-1 | 0.0040 | [6][7] |
| This compound | Cell Viability (7 days) | HCC-15 | 0.0051 | [6][7] |
| This compound | Cell Viability (7 days) | NIH-OVCAR3 | 0.0051 | [6][7] |
| AM-1882 | Cell Viability | NCI-H747, SW620, CT26 | Not specified | [3][10] |
| ATX020 | Kif18A ATPase Activity | - | 0.0145 | [11] |
| ATX020 | Cell Proliferation | OVCAR-3 | 0.0533 | [11] |
| ATX020 | Cell Proliferation | OVCAR-8 | 0.534 | [11] |
Table 2: In Vivo Efficacy of Kif18A Inhibitors in Xenograft Models
| Compound | Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Breast Cancer (HCC15) | Xenograft | 10 mg/kg, p.o., daily/twice daily for 1 month | 61 ± 10% | [6][7] |
| This compound | Breast Cancer (HCC15) | Xenograft | 30 mg/kg, p.o., daily/twice daily for 1 month | 89 ± 7% | [6][7] |
| This compound | Breast Cancer (HCC15) | Xenograft | 60 mg/kg, p.o., daily/twice daily for 1 month | 94 ± 5% | [6][7] |
| This compound | Ovarian Cancer (OVCAR3) | Xenograft | >30 mg/kg, p.o., daily/twice daily for 1 month | >100% (complete inhibition) | [6][7] |
| AM-1882 | Colorectal Cancer (CT26) | Syngeneic | 10 mg/kg or 25 mg/kg, gavage, every other day for 3 weeks | Significant suppression | [3][10] |
| ATX020 | Ovarian Cancer (OVCAR-3) | Xenograft | 100 mg/kg/day | Significant tumor regression | [11] |
Signaling Pathways
Kif18A function and the downstream effects of its inhibition are intertwined with several key signaling pathways implicated in cancer progression.
Kif18A and Mitotic Progression
Kif18A's primary role is in mitosis. Its inhibition disrupts the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and ultimately, cell death, particularly in chromosomally unstable cancer cells.
Caption: Kif18A's role in mitotic progression and its inhibition by this compound.
Kif18A-Related Pro-Tumorigenic Signaling
Emerging evidence suggests Kif18A's involvement in signaling pathways beyond mitosis, including the JNK/c-Jun and PI3K/Akt pathways, which are known to promote cell proliferation, survival, and invasion.
Caption: Kif18A is regulated by the JNK/c-Jun pathway and may activate PI3K/Akt signaling.
Experimental Protocols
Xenograft Mouse Model Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: A typical experimental workflow for in vivo xenograft studies.
Detailed Protocol: this compound Efficacy in a Subcutaneous Xenograft Model
This protocol is a generalized procedure based on published studies of Kif18A inhibitors.[6][7][10] Researchers should optimize parameters for their specific cell line and animal model.
1. Materials and Reagents
-
Cell Line: A chromosomally unstable cancer cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR3, HCC15).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice).
-
This compound: Synthesized or commercially sourced.
-
Vehicle Control: A suitable vehicle for this compound solubilization (e.g., 0.5% methylcellulose in sterile water).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Matrigel®: (or similar basement membrane matrix).
-
Sterile PBS and Trypsin-EDTA.
-
Calipers for tumor measurement.
-
Animal balance.
-
Gavage needles (for oral administration).
-
Anesthetics and materials for euthanasia.
2. Cell Preparation and Implantation
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth and Randomization
-
Monitor mice for tumor growth.
-
Begin measuring tumor volume with calipers 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Treatment Administration
-
Prepare a stock solution of this compound and the vehicle control.
-
Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 10, 30, 60 mg/kg).[6][7]
-
The dosing schedule can be once or twice daily for a period of 21-30 days.[6][7]
-
Administer the vehicle control to the control group using the same volume and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
5. Endpoint Analysis
-
Continue treatment and monitoring for the duration of the study.
-
Euthanize mice when tumors in the control group reach a predetermined size limit or at the end of the study period.
-
Excise tumors, measure their final weight, and process for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Conclusion
This compound represents a promising therapeutic agent for the treatment of chromosomally unstable cancers. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to further evaluate the efficacy and mechanism of action of this and other Kif18A inhibitors. Careful selection of appropriate xenograft models and adherence to detailed experimental protocols are crucial for obtaining reliable and reproducible results in the preclinical development of these novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. volastratx.com [volastratx.com]
- 6. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. faseb.scienceconnect.io [faseb.scienceconnect.io]
Application Notes and Protocols for Immunofluorescence Staining after Kif18A-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to study the cellular effects of Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin KIF18A.[1] The provided protocols and background information are intended to assist researchers in visualizing and quantifying the consequences of KIF18A inhibition in cancer cell lines, particularly those with chromosomal instability (CIN).
Introduction to KIF18A and this compound
KIF18A is a plus-end directed motor protein that plays a critical role in mitosis by regulating microtubule dynamics at the kinetochore, which is essential for proper chromosome alignment at the metaphase plate.[2][3][4] In many cancer cells, especially those exhibiting chromosomal instability, KIF18A is overexpressed and becomes essential for their survival.[5][6][7] Inhibition of KIF18A disrupts chromosome segregation, leading to mitotic arrest and subsequent apoptotic cell death in these cancer cells.[2][6]
This compound is a small molecule inhibitor of KIF18A's microtubule-dependent ATPase activity.[1] By targeting KIF18A, this compound selectively induces cell death in chromosomally unstable tumor cells, making it a promising therapeutic agent in oncology.[6][8] Immunofluorescence staining is a powerful technique to observe the phenotypic changes induced by this compound, such as alterations in spindle morphology, chromosome alignment, and protein localization.
Key Cellular Effects of KIF18A Inhibition
Treatment of sensitive cancer cells with KIF18A inhibitors like this compound is expected to produce several distinct and observable phenotypes via immunofluorescence:
-
Mitotic Arrest: A significant increase in the percentage of cells in mitosis (mitotic index), identifiable by condensed chromatin and the presence of a mitotic spindle.[7][9][10]
-
Multipolar Spindles: Disruption of normal bipolar spindle formation, leading to the appearance of three or more spindle poles.[9][10][11]
-
Chromosome Misalignment: Failure of chromosomes to congress properly at the metaphase plate.
-
KIF18A Mislocalization: A shift in KIF18A protein localization from the plus-ends of kinetochore microtubules towards the spindle poles.[9][10][11]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and a related tool compound, ATX020. This data is crucial for determining appropriate concentrations for cell treatment prior to immunofluorescence staining.
| Compound | Assay | Cell Line(s) | IC50 Value | Reference |
| This compound | KIF18A ATPase Activity | - | 0.016 µM | [1] |
| Cell Viability (7 days) | JIMT-1 | 0.0040 µM | [1] | |
| Cell Viability (7 days) | HCC-15 | 0.0051 µM | [1] | |
| Cell Viability (7 days) | NIH-OVCAR3 | 0.0051 µM | [1] | |
| ATX020 | KIF18A ATPase Activity | - | 14.5 nM | [7] |
| Anti-proliferative Activity | OVCAR-3 | 53.3 nM | [7] | |
| Anti-proliferative Activity | OVCAR-8 | 534 nM | [7] |
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the general workflow for treating cells with this compound and subsequently performing immunofluorescence staining.
Caption: Workflow for this compound treatment and immunofluorescence.
Detailed Immunofluorescence Protocol
This protocol provides a starting point for immunofluorescence staining of cells treated with this compound. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines and antibodies.
Materials:
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS)
-
Primary antibodies (see table below)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for DNA counterstaining
-
Mounting medium
Recommended Primary Antibodies:
| Target Protein | Purpose |
| α-tubulin | Visualize mitotic spindle microtubules. |
| γ-tubulin | Mark centrosomes/spindle poles. |
| KIF18A | Observe the localization of KIF18A. |
| Phospho-Histone H3 (Ser10) | A marker for mitotic cells. |
| CENP-A/C | Mark centromeres/kinetochores. |
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound and a vehicle control (e.g., DMSO). Refer to the quantitative data table for concentration guidance.
-
Incubate for a suitable duration to observe mitotic effects (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary antibody (or a combination of primary antibodies from different species) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer. Ensure the secondary antibodies are from a species that will not cross-react with the primary antibodies.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a DNA counterstain such as DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filters.
-
Capture images of multiple fields of view for each condition.
-
Quantify the desired phenotypes, such as the percentage of mitotic cells (mitotic index), the percentage of cells with multipolar spindles, and the localization of KIF18A.
-
KIF18A Signaling Pathways
KIF18A expression and function have been linked to several signaling pathways implicated in cancer progression. Understanding these connections can provide a broader context for the effects observed after this compound treatment.
Caption: KIF18A is regulated by JNK1/c-Jun and influences Akt and MMP pathways.
This diagram illustrates that KIF18A expression can be promoted by the JNK1/c-Jun pathway.[12] In turn, KIF18A can activate the Akt signaling pathway and upregulate matrix metalloproteinases (MMPs) like MMP-7 and MMP-9, both of which contribute to cancer cell invasion and migration.[5][13][14] KIF18A also plays a crucial role in promoting cell cycle progression, which drives proliferation.[14][15] These pathways highlight the multifaceted role of KIF18A in cancer, beyond its structural function in mitosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 8. ascopubs.org [ascopubs.org]
- 9. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Mitosis with Kif18A-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise regulation of chromosome alignment during mitosis. It functions by dampening the dynamics of kinetochore microtubules, ensuring that chromosomes congregate and remain at the metaphase plate before segregation.[1] Dysregulation of Kif18A is frequently observed in various cancers and is associated with chromosomal instability (CIN), a hallmark of many aggressive tumors.[2] This makes Kif18A a compelling therapeutic target in oncology.
Kif18A-IN-6 is a potent and orally active small molecule inhibitor of Kif18A. It specifically targets the microtubule-dependent ATPase activity of Kif18A, leading to its inactivation. Inhibition of Kif18A with this compound disrupts proper chromosome congression, prolongs mitotic arrest, and can ultimately induce cell death (apoptosis) in cancer cells, particularly those exhibiting CIN.[1][3] Live-cell imaging is an indispensable tool for studying the real-time effects of this compound on mitotic progression, allowing for the detailed visualization and quantification of cellular phenotypes.
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies of mitosis, complete with detailed protocols, data presentation tables, and workflow diagrams.
Data Presentation
The following tables summarize key quantitative data for this compound and representative data for the expected effects of Kif18A inhibition on mitotic parameters based on studies with similar inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| IC50 (ATPase Activity) | 0.016 µM | KIF18A microtubule-dependent ATPase activity | [3][4] |
| IC50 (Cell Viability) | 0.0040 µM | JIMT-1 (7 days) | [3] |
| IC50 (Cell Viability) | 0.0051 µM | HCC-15 (7 days) | [3] |
| IC50 (Cell Viability) | 0.0051 µM | NIH-OVCAR3 (7 days) | [3] |
Table 2: Representative Effects of KIF18A Inhibition on Mitotic Progression (Live-Cell Imaging Data from similar KIF18A inhibitors)
| Parameter | Control (DMSO) | KIF18A Inhibitor Treated | Cell Line |
| Duration of Mitosis (Nuclear Envelope Breakdown to Anaphase Onset) | ~30-60 minutes | >180 minutes (prolonged arrest) | HeLa, OVCAR-3 |
| Chromosome Congression Failure | <5% | >70% | HeLa |
| Multipolar Spindle Formation | <3% | 15-30% | MDA-MB-231 |
| Mitotic Cell Death (Apoptosis) | <2% | 20-50% | OVCAR-3 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Dosage | Tumor Growth Inhibition | Model | Reference |
| 10 mg/kg | 61 ± 10% | HCC15 Xenograft | [3] |
| 30 mg/kg | 89 ± 7% | HCC15 Xenograft | [3] |
| 60 mg/kg | 94 ± 5% | HCC15 Xenograft | [3] |
| >30 mg/kg | >100% (Complete Inhibition) | OVCAR3 Xenograft | [3] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Kif18A inhibition by this compound.
Caption: Experimental workflow for live-cell imaging of mitosis.
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines for Live-Cell Imaging
To visualize mitosis, it is highly recommended to use cell lines that stably express fluorescently tagged proteins marking key mitotic structures. A common and effective combination is a histone marker for chromosomes (e.g., H2B-GFP) and a tubulin marker for the mitotic spindle (e.g., α-tubulin-mCherry).
Materials:
-
Parental cell line of interest (e.g., HeLa, U2OS, RPE-1)
-
Lentiviral or retroviral expression vectors for H2B-GFP and α-tubulin-mCherry
-
Transfection reagent (e.g., Lipofectamine 3000) or viral packaging plasmids and cell line
-
Puromycin or other selection antibiotic
-
Fluorescence-activated cell sorting (FACS) facility or cloning cylinders
Methodology:
-
Transfection/Transduction: Transfect or transduce the parental cell line with the expression vectors for H2B-GFP and α-tubulin-mCherry. For stable integration, lentiviral or retroviral systems are preferred.
-
Selection: Two days post-transfection/transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Enrichment and Clonal Selection: Once a stable population of fluorescently labeled cells is established, enrich for cells with appropriate expression levels using FACS. Alternatively, perform single-cell cloning by limiting dilution or using cloning cylinders to isolate clones with homogenous and moderate expression levels.
-
Validation: Validate selected clones by fluorescence microscopy to ensure correct localization of the fluorescent proteins and normal mitotic progression in the absence of any treatment.
Protocol 2: Live-Cell Imaging of Mitosis with this compound
This protocol details the steps for conducting a live-cell imaging experiment to observe the effects of this compound on mitosis.
Materials:
-
Stable cell line expressing fluorescent mitotic markers (from Protocol 1)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
CO2-independent imaging medium (optional, for short-term imaging without environmental control)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Automated inverted fluorescence microscope with environmental chamber (37°C, 5% CO2) and objectives (20x or 40x recommended)
Methodology:
-
Cell Seeding: Seed the fluorescently labeled cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment:
-
Prepare working solutions of this compound in pre-warmed complete medium at desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). A concentration range around the IC50 values (see Table 1) is a good starting point.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Gently replace the medium in the imaging dishes with the medium containing this compound or DMSO.
-
-
Microscopy Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.
-
Select multiple fields of view for each condition to ensure robust data collection.
-
-
Image Acquisition:
-
Set up a time-lapse acquisition sequence. Acquire images in the phase-contrast/DIC channel and the appropriate fluorescence channels (e.g., GFP and mCherry).
-
A time interval of 5-15 minutes is typically sufficient to capture the dynamics of mitosis.
-
Set the total imaging duration for 24 to 48 hours to observe both immediate mitotic effects and long-term cell fates.
-
Use the lowest possible laser power and exposure times to minimize phototoxicity.[5]
-
-
Data Analysis and Quantification:
-
Manually or automatically track individual cells through mitosis from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit.
-
Mitotic Timing: Measure the time from NEBD to anaphase onset. A significant increase in this duration indicates mitotic arrest.
-
Chromosome Alignment: Score cells for proper alignment of chromosomes at the metaphase plate. Misaligned chromosomes are a key phenotype of Kif18A inhibition.
-
Spindle Morphology: Assess the bipolarity of the mitotic spindle. Quantify the percentage of cells with multipolar spindles.
-
Cell Fate: Determine the ultimate fate of the cells following mitotic arrest:
-
Mitotic death: Cell undergoes apoptosis directly from mitosis.
-
Mitotic slippage: Cell exits mitosis without proper segregation and enters a polyploid G1 state.
-
Successful division: Cell completes mitosis, though it may have transient defects.
-
-
By following these protocols, researchers can effectively utilize this compound to investigate the crucial role of Kif18A in mitotic progression and evaluate its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of mitosis and anti-mitotic drug responses in tumors by in vivo microscopy and single-cell pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screens to Identify Kif18A-IN-6 Synergy
Introduction
KIF18A, a plus-end directed mitotic kinesin, is essential for regulating chromosome alignment during cell division.[1][2] While largely dispensable in normal, healthy cells, many cancer cells characterized by chromosomal instability (CIN) exhibit a strong dependency on KIF18A for survival.[3][4][5] This dependency makes KIF18A a compelling therapeutic target. Inhibition of its ATPase activity with small molecules like Kif18A-IN-6 leads to mitotic arrest, chromosome congression defects, and ultimately, apoptosis in CIN-high cancer cells.[1][6][7]
To enhance the therapeutic potential of KIF18A inhibitors, identifying synergistic drug combinations is a key strategy. A powerful, unbiased approach for this is the use of genome-wide CRISPR-Cas9 loss-of-function screens. By treating a population of cells, each with a different gene knocked out, with a sub-lethal dose of this compound, it is possible to identify genes whose absence sensitizes the cells to the drug. This "synthetic lethal" interaction points to novel therapeutic targets that, when co-inhibited with KIF18A, could lead to more effective and durable anti-cancer responses.
These application notes provide a comprehensive overview and detailed protocols for designing and executing a CRISPR-Cas9 screen to uncover genetic vulnerabilities that synergize with this compound.
Signaling Pathways and Experimental Logic
The core function of KIF18A is to suppress chromosome oscillations, ensuring their proper alignment at the metaphase plate.[2] Its inhibition disrupts this process, activating the Spindle Assembly Checkpoint (SAC), a critical safety mechanism that halts mitosis until all chromosomes are correctly attached to the mitotic spindle.[1][8] In CIN-high cancer cells, which already have a burdened mitotic machinery, the additional stress from KIF18A inhibition leads to prolonged mitotic arrest and cell death.[3][9] A CRISPR screen can identify other nodes in this or parallel pathways that, when disrupted, lower the threshold for this lethal mitotic arrest.
Figure 1. KIF18A's role in mitotic progression and the effect of its inhibition.
The experimental workflow for a CRISPR screen involves transducing a Cas9-expressing cell line with a pooled sgRNA library, applying drug selection, and identifying genes whose knockout sensitizes cells to the drug by sequencing the sgRNA population.
Figure 2. General workflow for a CRISPR-Cas9 drug sensitization screen.
Data Presentation
Quantitative data from initial characterization and subsequent screen results should be clearly tabulated.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines This table summarizes the potency of the Kif18A inhibitor across various cell lines, which is crucial for selecting an appropriate model and screening concentration.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JIMT-1 | Breast Cancer | 0.0040 | [7] |
| HCC-15 | Breast Cancer | 0.0051 | [7] |
| NIH-OVCAR3 | Ovarian Cancer | 0.0051 | [7] |
| OVCAR-3 | Ovarian Cancer | 0.0533 | [9] |
| OVCAR-8 | Ovarian Cancer | 0.534 | [9] |
Table 2: Representative Data Output from a this compound CRISPR Sensitization Screen This table shows a hypothetical list of candidate genes identified as synergistic partners with this compound. A negative Log2 Fold Change indicates that cells with this gene knocked out were depleted in the drug-treated population, suggesting sensitization.
| Gene Symbol | Description | Log2 Fold Change (Drug vs. DMSO) | p-value | FDR |
| MAD2L1 | Mitotic Arrest Deficient 2 Like 1 | -2.85 | 1.2e-6 | 8.5e-5 |
| BUB1B | BUB1 Mitotic Checkpoint Serine/Threonine Kinase B | -2.51 | 4.5e-6 | 2.1e-4 |
| PLK1 | Polo-Like Kinase 1 | -2.23 | 9.8e-6 | 3.9e-4 |
| SKA1 | Spindle and Kinetochore Associated Complex Subunit 1 | -1.98 | 2.1e-5 | 7.2e-4 |
| CDK1 | Cyclin Dependent Kinase 1 | -1.89 | 3.5e-5 | 9.1e-4 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Screen for this compound Sensitizers
This protocol outlines the steps for a pooled, negative selection CRISPR screen to identify genes whose knockout enhances the cytotoxic effects of this compound.[10][11][12]
1. Preparation and QC
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to KIF18A inhibition, preferably with high levels of CIN (e.g., OVCAR-3, HCC1806).[8]
-
Dose-Response Curve: Perform a 7-day cell viability assay (e.g., CellTiter-Glo) with this compound to determine the GI50 (concentration that inhibits growth by 50%). The screen will be run at a concentration close to the GI50.
-
Cas9 Activity: Generate a cell line stably expressing S. pyogenes Cas9. Validate its nuclease activity using a GFP-to-BFP conversion assay or by transfecting a single sgRNA targeting a non-essential cell surface marker (e.g., CD81) and measuring knockout efficiency via flow cytometry.
-
sgRNA Library: Use a validated genome-wide sgRNA library (e.g., Brunello, GeCKO v2). Amplify the plasmid library as per the manufacturer's instructions, ensuring minimal representation bias.
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library in HEK293T cells using standard transfection protocols.
2. Library Transduction and Screening
-
Titration: Determine the viral titer required to achieve a multiplicity of infection (MOI) of 0.3. This is critical to ensure that most cells receive no more than one sgRNA integration.[13]
-
Large-Scale Transduction: Transduce the Cas9-expressing cells at a scale that maintains a library coverage of at least 300-500 cells per sgRNA. For a library with ~76,000 sgRNAs, this requires transducing at least 3.8 x 10^7 cells.
-
Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Initial Cell Pellet (T0): After selection is complete, harvest a representative population of cells (maintaining 300-500x coverage) to serve as the baseline (T0) reference for sgRNA abundance.
-
Screening Phase: Split the remaining cells into two arms:
-
Control Arm: Culture in standard medium containing DMSO.
-
Treatment Arm: Culture in medium containing this compound at the predetermined GI50 concentration.
-
-
Cell Passage: Passage the cells for approximately 14 population doublings, ensuring that the cell number never drops below the required library coverage at each passage.
-
Final Cell Pellet: At the end of the screen, harvest cell pellets from both the DMSO and this compound arms, again maintaining full library coverage.
3. Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and final timepoint pellets.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput platform (e.g., Illumina NextSeq).
-
Data Processing: Use computational tools like MAGeCK or BAGEL to deconvolute the sequencing reads and quantify the abundance of each sgRNA.[14]
-
Hit Identification: Calculate the log2 fold change (LFC) of each sgRNA's abundance in the this compound arm relative to the DMSO arm. Genes for which multiple sgRNAs show significant negative LFC are identified as sensitizing hits.
Protocol 2: Validation of Candidate Genes
Hits from the primary screen must be validated individually to confirm the synthetic lethal relationship.
1. Individual Gene Knockout
-
Design and clone 2-3 independent sgRNAs targeting each high-confidence candidate gene into a lentiviral vector. Include non-targeting control (NTC) sgRNAs.
-
Produce lentivirus for each individual sgRNA.
-
Transduce the Cas9-expressing parent cell line with each virus and select for stable knockout cell lines.
-
Confirm gene knockout via Western blot (if an antibody is available) or Sanger sequencing of the target locus.
2. Synergy Assessment
-
Dose-Response Shift: Seed the validated knockout and NTC control cells in 96-well plates. Treat with a gradient of this compound concentrations for 7 days.
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Plot the dose-response curves for each knockout line against the NTC control. A leftward shift in the curve and a lower IC50 for the knockout line confirms sensitization.
-
Checkerboard Assay (Optional): To formally quantify synergy, perform a matrix titration. In a 96-well plate, create a grid of concentrations with a selective inhibitor of the validated target gene on one axis and this compound on the other.
-
After incubation, measure cell viability and calculate synergy scores using models such as Bliss Independence or Loewe Additivity.
Figure 3. The logical basis of a synthetic lethal interaction identified in the screen.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Whole-genome CRISPR Screening of stably expressing Cas9 Cancer Organoid Lines [protocols.io]
- 14. KIF18A CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
Application Notes and Protocols: Kif18A-IN-6 in Patient-Derived Organoid (PDO) Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] Its role in regulating microtubule dynamics makes it a critical component for ensuring genomic stability.[4][5] Notably, KIF18A is frequently overexpressed in various cancers and has been identified as a promising therapeutic target, particularly in tumors characterized by chromosomal instability (CIN).[6][7][8][9][10] Inhibition of KIF18A leads to mitotic arrest, spindle abnormalities, and subsequent apoptotic cell death, selectively in cancer cells with high CIN, while largely sparing normal, chromosomally stable cells.[1][3][6][8][9][10]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the complex three-dimensional architecture, genetic heterogeneity, and therapeutic response of the original patient tumor.[11][12][13] This makes them an invaluable tool for drug screening and personalized medicine.[11][14][15]
This document provides detailed application notes and protocols for the use of Kif18A-IN-6, a potent and selective small molecule inhibitor of KIF18A, in patient-derived organoid cultures. This compound inhibits the microtubule-dependent ATPase activity of KIF18A, offering a targeted approach to disrupt mitotic progression in cancer cells.[16]
KIF18A Signaling Pathway in Mitosis
The proper segregation of chromosomes during mitosis is a tightly regulated process. KIF18A plays a pivotal role in this by controlling the length and dynamics of kinetochore microtubules, ensuring that chromosomes align correctly at the metaphase plate before the anaphase onset. The following diagram illustrates the simplified signaling pathway involving KIF18A during mitosis.
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 12. molecularpost.altervista.org [molecularpost.altervista.org]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Kif18A-IN-6 Dose-Response in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-response effects of the KIF18A inhibitor, Kif18A-IN-6, in various cancer cell lines. Detailed protocols for assessing cell viability and a summary of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Introduction
KIF18A, a kinesin motor protein, plays a crucial role in regulating microtubule dynamics during mitosis, specifically in chromosome alignment.[1][2] Its inhibition has emerged as a promising therapeutic strategy for cancers exhibiting chromosomal instability (CIN).[3][4] Small molecule inhibitors of KIF18A, such as this compound, selectively induce mitotic arrest and subsequent cell death in these cancer cells, while having minimal effects on normal, chromosomally stable cells.[2][4] This selective action makes KIF18A an attractive target for cancer therapy.[5][6]
Data Presentation: Dose-Response of KIF18A Inhibitors in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other notable KIF18A inhibitors across a panel of human cancer cell lines. This data highlights the potent anti-proliferative activity of these compounds in sensitive cancer cell types.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | JIMT-1 | Breast Cancer | 4.0 | [7] |
| HCC-15 | Breast Cancer | 5.1 | [7] | |
| NIH-OVCAR3 | Ovarian Cancer | 5.1 | [7] | |
| ISM9682A | High-Grade Serous Ovarian Carcinoma (HGSOC) cell lines | Ovarian Cancer | Single-digit nM | [8] |
| Triple-Negative Breast Cancer (TNBC) cell lines | Breast Cancer | Single-digit nM | [8] | |
| ATX020 | OVCAR-3 | Ovarian Cancer | 53.3 | [9] |
| OVCAR-8 | Ovarian Cancer | 534 | [9] | |
| ATX-295 | Ovarian Cancer cell lines | Ovarian Cancer | Not specified | [10] |
| Kif18A-IN-4 | OVCAR-3 | Ovarian Cancer | 6350 (EC50) | [11] |
Signaling Pathway and Mechanism of Action
KIF18A is a motor protein that moves along microtubules to their plus-ends, where it regulates their dynamics to ensure proper chromosome alignment at the metaphase plate during mitosis.[8][9] Inhibition of KIF18A disrupts this process, leading to misaligned chromosomes and the activation of the Spindle Assembly Checkpoint (SAC).[2][5] Prolonged SAC activation results in mitotic arrest, which can ultimately lead to apoptosis (programmed cell death) in cancer cells that are highly dependent on KIF18A for proliferation.[2][9]
Additionally, the JNK1/c-Jun signaling pathway has been identified as an upstream regulator of KIF18A expression in cervical cancer.[1] This suggests that targeting this pathway could also impact KIF18A function.
Figure 1: KIF18A Signaling Pathway and Point of Inhibition.
Experimental Protocols
Determining Dose-Response Curves using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of desired concentrations. It is recommended to perform a wide range of concentrations in a preliminary experiment to narrow down the effective dose range.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Figure 2: Experimental Workflow for IC50 Determination.
Conclusion
This compound and other KIF18A inhibitors demonstrate potent and selective anti-cancer activity in cell lines characterized by chromosomal instability. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of KIF18A inhibition. Further studies are warranted to explore the efficacy of these compounds in a broader range of cancer types and to elucidate the full spectrum of their molecular mechanisms.
References
- 1. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Kif18A-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin Kif18A. Detailed protocols for key in vitro and in vivo experiments are included to enable researchers to further investigate the therapeutic potential of this compound.
Introduction to Kif18A and this compound
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis, ensuring proper chromosome alignment at the metaphase plate.[1] In chromosomally unstable (CIN) cancer cells, which are highly dependent on a properly functioning mitotic spindle, inhibition of Kif18A leads to mitotic arrest, apoptosis, and ultimately, cell death.[2] This selective vulnerability of CIN cancer cells makes Kif18A an attractive therapeutic target.
This compound is a small molecule inhibitor of Kif18A's microtubule-dependent ATPase activity.[3] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors characterized by high levels of chromosomal instability.[3]
Pharmacokinetic and Pharmacodynamic Data
While detailed pharmacokinetic parameters for this compound are not extensively published, it is described as an orally active compound.[3][4] Other KIF18A inhibitors have shown favorable oral bioavailability and pharmacokinetic profiles in preclinical species.[5][6][7] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
The pharmacodynamic effects of this compound are consistent with its mechanism of action, leading to potent anti-proliferative activity in various cancer cell lines and tumor growth inhibition in vivo.[3]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay Conditions |
| IC50 (Kif18A ATPase Activity) | 0.016 µM | Microtubule-dependent ATPase assay.[3] |
| IC50 (Cell Viability) | 0.0040 µM | JIMT-1 (Breast Cancer).[3] |
| 0.0051 µM | HCC-15 (Breast Cancer).[3] | |
| 0.0051 µM | NIH-OVCAR3 (Ovarian Cancer).[3] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| HCC15 Xenograft | 10 mg/kg, p.o. | Once or twice daily for 1 month | 61 ± 10%.[3] |
| 30 mg/kg, p.o. | Once or twice daily for 1 month | 89 ± 7%.[3] | |
| 60 mg/kg, p.o. | Once or twice daily for 1 month | 94 ± 5%.[3] | |
| OVCAR3 Xenograft | >30 mg/kg, p.o. | Once or twice daily for 1 month | Complete inhibition (>100%).[3] |
Signaling Pathways and Experimental Workflows
Kif18A Signaling Pathway in Mitosis
Inhibition of Kif18A disrupts chromosome congression, leading to activation of the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation can induce apoptosis. Key proteins involved in this pathway include Cyclin B1 and Securin, whose degradation is inhibited, preventing mitotic exit.
Caption: Kif18A inhibition disrupts mitosis, leading to apoptosis.
Experimental Workflow for In Vitro Analysis
A typical workflow for evaluating the in vitro effects of this compound involves assessing its impact on cell viability, the cell cycle, and key mitotic proteins.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow for In Vivo Analysis
In vivo studies are crucial to assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in a physiological setting.
Caption: Workflow for in vivo PK/PD and efficacy studies.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., OVCAR3, HCC15)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for detecting changes in the expression of key mitotic proteins following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-phospho-Histone H3 (Ser10), anti-Kif18A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effects of this compound on the mitotic spindle and chromosome alignment.
-
Materials:
-
Cancer cell lines
-
This compound
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips and treat with this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on glass slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
In Vivo Assays
1. Mouse Xenograft Model and Efficacy Study
This protocol describes the establishment of a tumor xenograft model and the evaluation of this compound efficacy.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., OVCAR3)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily by oral gavage.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume = (length × width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
2. Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for a pharmacokinetic study.
-
Materials:
-
Mice
-
This compound formulation
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Administer a single dose of this compound to the mice (intravenously for bioavailability comparison and orally).
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma by centrifugation.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
3. Immunohistochemistry for Pharmacodynamic Markers
This protocol is for assessing the in vivo target engagement of this compound by measuring the mitotic marker phospho-Histone H3 (pH3).
-
Materials:
-
Excised tumor tissues from the efficacy study
-
Formalin for fixation
-
Paraffin embedding supplies
-
Microtome
-
Glass slides
-
Antigen retrieval solution
-
Primary antibody (anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
-
-
Procedure:
-
Fix the tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody against pH3.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the percentage of pH3-positive cells (mitotic index) by microscopy.[8][9]
-
References
- 1. KIF18A - Wikipedia [en.wikipedia.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. vcgp.org [vcgp.org]
- 9. research.tue.nl [research.tue.nl]
Application Notes and Protocols: Cell Cycle Analysis Using Kif18A-IN-6 by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its role in regulating microtubule dynamics at the kinetochore makes it a critical component for proper chromosome segregation.[3][4] Dysregulation of Kif18A is often observed in various cancers, contributing to chromosomal instability, a hallmark of tumorigenesis.[4][5] Consequently, Kif18A has emerged as a promising therapeutic target for anti-cancer drug development.[1][4]
Kif18A-IN-6 is a potent and orally active small molecule inhibitor of Kif18A's microtubule-dependent ATPase activity, with an IC50 of 0.016 μM.[6] Inhibition of Kif18A disrupts chromosome congression, leading to a prolonged mitotic arrest and subsequent cell death, particularly in cancer cells with high levels of chromosomal instability.[1][7][8] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[11] By staining cells with PI and analyzing them by flow cytometry, we can distinguish between different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have a doubled (4n) DNA content, having completed DNA replication and are in the gap 2 or mitotic phase.
Treatment of cells with this compound is expected to induce a G2/M phase arrest, which can be quantified by an increase in the percentage of cells in the G2/M population compared to an untreated control.[7]
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the role of Kif18A in mitosis and the effect of its inhibition by this compound.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. embopress.org [embopress.org]
- 9. auctoresonline.org [auctoresonline.org]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: Western Blot Analysis of Mitotic Markers Following Kif18A-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of chromosome alignment during mitosis.[1][2] It functions by suppressing the dynamics of microtubules at their plus ends, a process essential for the proper congression of chromosomes at the metaphase plate.[1][2] Due to its critical role in cell division, Kif18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability.[3][4]
Kif18A-IN-6 is a potent and orally active inhibitor of the KIF18A microtubule-dependent ATPase activity, with an IC50 of 0.016 μM. Inhibition of Kif18A disrupts the proper alignment of chromosomes, triggering the spindle assembly checkpoint (SAC), which leads to a prolonged mitotic arrest and can ultimately induce apoptosis in rapidly dividing cancer cells.[3] This application note provides a detailed protocol for analyzing the effects of this compound on key mitotic markers—Cyclin B1, Phospho-Histone H3 (Ser10), and Securin—using Western blot analysis.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. Following treatment of cancer cell lines with this compound, Western blot analysis can be employed to measure the changes in the expression levels of key mitotic regulatory proteins. An increase in Cyclin B1 and Phospho-Histone H3 (Ser10) levels, alongside alterations in Securin, are indicative of a mitotic arrest induced by the inhibition of Kif18A.[3][5]
Data Presentation
The following table summarizes the expected quantitative changes in mitotic marker expression following treatment with a KIF18A inhibitor. The data is representative of findings from studies using specific KIF18A inhibitors in sensitive cancer cell lines.[3]
| Mitotic Marker | Treatment Group | Fold Change vs. Control (DMSO) | Cell Line | Treatment Duration | Reference |
| Cyclin B1 | KIF18A Inhibitor | ~1.5 - 2.5 fold increase | OVCAR-3 | 12-24 hours | [3] |
| Phospho-Histone H3 (Ser10) | KIF18A Inhibitor | Significant Increase | Various | 24 hours | [3] |
| Securin | KIF18A Inhibitor | No consistent trend observed | Various | 48 hours | [3] |
Note: The precise fold change can vary depending on the cell line, inhibitor concentration, and treatment duration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by Kif18A inhibition and the general workflow for the Western blot analysis.
Caption: Kif18A inhibition signaling pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cell lines (e.g., OVCAR-3, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with the prepared this compound or vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Following transfer, block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-Cyclin B1 (1:1000)
-
Rabbit anti-Phospho-Histone H3 (Ser10) (1:1000)
-
Rabbit anti-Securin (1:1000)
-
Mouse anti-β-Actin (1:5000) or Rabbit anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit or anti-mouse secondary antibody (1:2000 - 1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-Actin or GAPDH).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. |
| Insufficient antibody concentration | Optimize primary and secondary antibody dilutions. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Inadequate washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
Conclusion
The inhibition of Kif18A by this compound is expected to induce mitotic arrest in sensitive cancer cell lines. This can be effectively monitored by Western blot analysis of key mitotic markers. A demonstrable increase in Cyclin B1 and Phospho-Histone H3 (Ser10) levels serves as a robust indicator of the compound's on-target activity. The provided protocols offer a comprehensive guide for researchers to perform these analyses and evaluate the efficacy of Kif18A inhibitors in a preclinical setting.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for KIF1A Inhibitors Using Kif18A-IN-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin family member 18A (KIF18A) is a motor protein essential for the regulation of chromosome alignment during mitosis.[1][2] It functions by moving along microtubule filaments to ensure proper chromosome congression at the metaphase plate.[3][4] Many aggressive cancers, such as high-grade serous ovarian and triple-negative breast cancer, exhibit a high degree of chromosomal instability (CIN) and become dependent on KIF18A for successful cell division.[3][5][6][7] This dependency makes KIF18A a compelling therapeutic target, as its inhibition selectively induces mitotic arrest and cell death in these rapidly dividing cancer cells while largely sparing normal, healthy cells.[4][7]
Kif18A-IN-6 is a potent and orally active small molecule inhibitor of KIF18A.[8] It specifically targets the microtubule-dependent ATPase activity of KIF18A, which is fundamental to its motor function.[8][9] This application note provides an overview and detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns designed to discover and characterize novel KIF18A inhibitors.
Mechanism of Action
KIF18A inhibition disrupts its ability to regulate microtubule dynamics at the kinetochore. This failure in proper chromosome alignment activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.[3][5] In CIN-positive cancer cells, which are already under significant mitotic stress, this arrest cannot be resolved and ultimately triggers apoptosis (programmed cell death).
References
- 1. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. volastratx.com [volastratx.com]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Kif18A-IN-6: Application Notes and Protocols for Studying Effects in Specific Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinesin motor protein Kif18A as a therapeutic target in oncology, with a specific focus on the utility of Kif18A-IN-6 and other small molecule inhibitors. Detailed protocols for key experiments are provided to facilitate the investigation of Kif18A inhibitor effects in various cancer subtypes, particularly those characterized by chromosomal instability (CIN).
Introduction to Kif18A in Cancer
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in mitosis by regulating microtubule dynamics to facilitate proper chromosome alignment at the metaphase plate.[1][2] While Kif18A is largely dispensable for normal somatic cell division, it is essential for the viability of cancer cells with high levels of chromosomal instability (CIN).[3][4][5][6] This dependency makes Kif18A an attractive therapeutic target for cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), which frequently exhibit CIN and TP53 mutations.[3][5]
Inhibition of Kif18A disrupts chromosome segregation, leading to prolonged mitotic arrest and subsequent apoptotic cell death in susceptible cancer cells.[1][2] This selective targeting of rapidly dividing, chromosomally unstable cancer cells while sparing healthy cells offers a promising therapeutic window.[2]
This compound and Other Small Molecule Inhibitors
This compound is an orally active inhibitor of Kif18A with a reported IC50 of 0.016 μM against its microtubule-dependent ATPase activity.[7] Several other potent and selective Kif18A inhibitors have been developed, demonstrating robust anti-tumor activity in preclinical models. These inhibitors are often ATP-noncompetitive, binding to a different site on the Kif18A motor domain.[4]
Quantitative Data: In Vitro Efficacy of Kif18A Inhibitors
The following tables summarize the in vitro efficacy of various Kif18A inhibitors across a panel of cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (μM) |
| JIMT-1 | Breast Cancer | 0.0040 |
| HCC-15 | Breast Cancer | 0.0051 |
| NIH-OVCAR3 | Ovarian Cancer | 0.0051 |
Table 2: IC50 Values of KIF18A-IN-1 in Cancer Cell Lines [8]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Breast Cancer | 5.09 |
| OVCAR-8 | Ovarian Cancer | 12.4 |
| HCC-1806 | Breast Cancer | 6.11 |
| HeLa | Cervical Cancer | 20.9 |
| OVCAR-3 | Ovarian Cancer | 10.3 |
Table 3: Anti-proliferative Activity of ATX020 in Ovarian Cancer Cell Lines [1]
| Cell Line | Chromosomal Instability | IC50 (nM) |
| OVCAR-3 | CIN+ | 53.3 |
| OVCAR-8 | CIN+ | 534 |
Quantitative Data: In Vivo Efficacy of Kif18A Inhibitors
Table 4: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models [7]
| Model | Treatment | Tumor Growth Inhibition |
| HCC15 | 10 mg/kg, p.o., twice daily for 1 month | 61 ± 10% |
| HCC15 | 30 mg/kg, p.o., twice daily for 1 month | 89 ± 7% |
| HCC15 | 60 mg/kg, p.o., twice daily for 1 month | 94 ± 5% |
| OVCAR3 | >30 mg/kg, p.o., once daily for 1 month | >100% (complete) |
Signaling Pathways Involving Kif18A
Kif18A expression and function are intertwined with key signaling pathways implicated in cancer progression.
Caption: Role of Kif18A in mitosis and the effect of its inhibition.
Studies have also implicated Kif18A in other signaling cascades:
-
JNK1/c-Jun Pathway: In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to activate Kif18A expression, which is essential for cancer cell growth.[9]
-
Akt Signaling Pathway: Kif18A can promote invasion and migration in head and neck squamous cell carcinoma (HNSCC) by activating the Akt signaling pathway.[10] Inhibition of Kif18A in breast cancer cells has been shown to inactivate the PI3K-Akt pathway, leading to anoikis.[11]
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Kif18A-IN-6 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and biological context of Kif18A-IN-6.
Solubility Data
The solubility of a compound is a critical factor in designing and executing successful experiments. Below is a summary of the known solubility for this compound in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Considerations |
| DMSO | 125 | 223.32 | Ultrasonic assistance is recommended to facilitate dissolution.[1][2][3] |
Note: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[1][2] It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: My this compound is not fully dissolving in DMSO, what should I do?
A1: If you are experiencing difficulty dissolving this compound, please consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution. This is a recommended step for this compound.[1][2][3]
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious and avoid excessive heat, which could degrade the compound.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. The presence of water can significantly decrease solubility.[1][2]
-
Concentration: You may be attempting to prepare a stock solution at a concentration higher than its maximum solubility. Refer to the solubility table above.
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a stock solution, we recommend the following protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve your desired concentration.
-
Vortex and sonicate the solution until the compound is fully dissolved.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][4]
Q3: Can I use solvents other than DMSO for my in vivo experiments?
A3: While DMSO is the primary solvent for preparing stock solutions, for in vivo studies, it is often necessary to use a formulation that is better tolerated by animals. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle, such as a mixture of PEG300, castor oil, and saline. Specific formulations may need to be optimized for your experimental model.
KIF18A Signaling Pathway
KIF18A is a motor protein that plays a crucial role in cell division by regulating microtubule dynamics. Its activity and expression are influenced by upstream signaling pathways, and it, in turn, affects downstream cellular processes. The diagram below illustrates a simplified overview of some of the signaling pathways involving KIF18A.
Caption: Simplified signaling pathways involving KIF18A and its point of inhibition.
This diagram illustrates that the JNK1/c-Jun pathway can activate the transcription of KIF18A.[5] KIF18A, in turn, can promote cancer cell proliferation and metastasis through the activation of Akt and SMAD2/3 signaling pathways, as well as by upregulating MAD2 and CDK1/CyclinB1.[6][7][8] this compound acts as an inhibitor of KIF18A, leading to mitotic arrest.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
optimizing Kif18A-IN-6 concentration for cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Kif18A-IN-6 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Kif18A and what is the mechanism of action for its inhibitor, this compound?
A: Kif18A is a kinesin-8 motor protein that plays an essential role in mitosis. It functions by regulating the dynamics of microtubules at the plus ends, which is critical for the proper alignment of chromosomes at the metaphase plate during cell division.[1][2][3] Inhibition of Kif18A disrupts this process, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, programmed cell death (apoptosis).[3] this compound is a potent and orally active inhibitor that specifically targets the microtubule-dependent ATPase activity of Kif18A.[4][5][6] This targeted disruption of mitotic machinery makes Kif18A inhibitors a promising class of anti-cancer agents, particularly for tumors exhibiting chromosomal instability.[7][8][9]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A: Based on published data, this compound shows potent activity at low nanomolar concentrations. For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. A good starting point would be a 10-point serial dilution series starting from 1 µM down to the picomolar range. Published IC50 values for cell viability after a 7-day treatment are approximately 4.0 nM for JIMT-1 cells and 5.1 nM for HCC-15 and NIH-OVCAR3 cells.[4]
Q3: How long should I incubate cells with this compound before assessing viability?
A: The optimal incubation time depends on the cell line's doubling time and the specific research question. Since this compound acts on mitotic cells, its effects on cell viability are often not immediate. An incubation period of 72 to 144 hours (3 to 6 days) is common to allow for cells to enter mitosis and undergo apoptosis.[4][7] A time-course experiment (e.g., 24, 48, 72, 96 hours) is highly recommended to determine the ideal endpoint for your model system.
Q4: Which cell viability assay is most compatible with this compound?
A: Assays that measure ATP content, such as CellTiter-Glo®, are highly suitable as ATP levels correlate directly with the number of metabolically active, viable cells.[10] Tetrazolium-based assays like MTT or XTT, which measure metabolic activity, can also be used, but one should be cautious of potential compound interference.[10] It is always best to validate the chosen assay to ensure the inhibitor itself does not interfere with the assay chemistry.
Summary of this compound In Vitro Potency
The following table summarizes the reported biological activity of this compound, providing a reference for expected potency.
| Target/Cell Line | Assay Type | Endpoint | Reported IC50 |
| KIF18A | Biochemical ATPase Assay | Enzyme Activity | 16 nM[4][5][6] |
| JIMT-1 Cells | Cell Viability | Cell Proliferation | 4.0 nM[4] |
| HCC-15 Cells | Cell Viability | Cell Proliferation | 5.1 nM[4] |
| NIH-OVCAR3 Cells | Cell Viability | Cell Proliferation | 5.1 nM[4] |
Diagram of this compound Mechanism of Action
Caption: Mechanism of Kif18A inhibition leading to apoptosis.
Experimental Protocol: Dose-Response Curve for this compound
This protocol outlines a general procedure for determining the IC50 value of this compound using an ATP-based luminescence cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
White, opaque-walled 96-well or 384-well microplates suitable for luminescence
-
ATP-based luminescence cell viability reagent
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Determine the optimal seeding density through a preliminary growth curve experiment to ensure cells are not confluent at the assay endpoint.
-
Seed the cells in the microplate with the appropriate volume of media (e.g., 100 µL for a 96-well plate) and incubate overnight (37°C, 5% CO2) to allow for attachment.
-
-
Compound Preparation and Dilution:
-
Prepare a top concentration of this compound in complete culture medium (e.g., 2 µM, for a final top concentration of 1 µM after addition to cells). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Perform a serial dilution (e.g., 1:3 or 1:4) to create a dose-response curve of at least 8-10 concentrations.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "no cells" blank wells (medium only).
-
-
Cell Treatment:
-
Carefully add the prepared compound dilutions to the corresponding wells on the cell plate.
-
Incubate the plate for the desired exposure period (e.g., 72 hours).
-
-
Assay and Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Prepare the ATP-based viability reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[10]
-
Mix contents on a plate shaker for 2-5 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells) from all other measurements.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the IC50 value.
-
Optimization Workflow Diagram
Caption: Step-by-step workflow for optimizing inhibitor concentration.
Troubleshooting Guide
Problem 1: I see massive cell death even at the lowest concentrations of this compound.
-
Possible Cause: The selected cell line is extremely sensitive to Kif18A inhibition, or the "lowest" concentration is still too high.
-
Solution:
-
Expand the Dilution Series: Extend your dilution series further into the picomolar range.
-
Check DMSO Concentration: Ensure the final DMSO concentration is non-toxic (ideally ≤0.1%). Run a DMSO-only toxicity curve for your cell line.
-
Reduce Incubation Time: A shorter incubation period (e.g., 48 hours) may reveal a more graduated dose-response.
-
Problem 2: I am not observing any significant effect on cell viability, even at high concentrations.
-
Possible Cause: The cell line may be resistant, the compound may have degraded, or the incubation time is too short.
-
Solution:
-
Verify Compound Integrity: Ensure the inhibitor has been stored correctly (-20°C or -80°C for stock solutions) and has not undergone multiple freeze-thaw cycles.[4]
-
Increase Incubation Time: As an antimitotic agent, this compound requires cells to enter division. Extend the incubation period to 96 hours or longer, ensuring the control cells do not become over-confluent.
-
Check Cell Line Characteristics: Some cell lines, particularly those that are not chromosomally unstable, may be inherently resistant to Kif18A inhibition.[9] Consider testing a positive control cell line known to be sensitive (e.g., OVCAR-3).
-
Assay Compatibility: Confirm that the inhibitor does not interfere with your viability assay. Run a control in a cell-free system by adding the compound directly to the media and assay reagent to check for signal quenching or enhancement.[10][11]
-
Problem 3: There is high variability between my replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the plate, or pipetting errors.
-
Solution:
-
Improve Seeding Technique: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting steps.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate, as they are prone to evaporation. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Accuracy: Use calibrated pipettes and change tips for each concentration. When adding reagents, pipette gently against the side of the well to avoid disturbing the cell layer.
-
Problem 4: The dose-response curve is not sigmoidal (is flat or "U" shaped).
-
Possible Cause: Compound precipitation at high concentrations, off-target effects, or assay interference.
-
Solution:
-
Check Solubility: Visually inspect the highest concentration wells for any signs of compound precipitation. Check the inhibitor's solubility in your culture medium.
-
Narrow the Concentration Range: Focus the dose-response curve around the concentrations where you observe a biological effect, discarding higher, potentially problematic concentrations from the curve fit.
-
Consider Alternative Assays: A "U" shaped curve can indicate off-target effects or assay artifacts. Try a different viability assay that relies on an orthogonal principle (e.g., switch from a metabolic assay to a DNA-binding dye exclusion assay).
-
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Kif18A-IN-6 In Vivo Dosing and Administration
Welcome to the technical support center for Kif18A-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving this potent and selective Kif18A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinesin motor protein Kif18A.[1] Kif18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules during mitosis, which is essential for proper chromosome alignment at the metaphase plate.[2][3] By inhibiting the ATPase activity of Kif18A, this compound disrupts chromosome congression, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with chromosomal instability (CIN).[3][4]
Q2: Which in vivo models are most suitable for testing this compound?
A2: Mouse xenograft models using human cancer cell lines with high chromosomal instability are commonly used.[5][6] Cell lines such as OVCAR-3 (high-grade serous ovarian cancer), HCC15 (triple-negative breast cancer), and CAL-51 (triple-negative breast cancer) have been shown to be sensitive to Kif18A inhibition in vivo.[1][5]
Q3: What is the recommended route of administration for this compound in mice?
A3: this compound and other similar Kif18A inhibitors are orally bioavailable and are typically administered via oral gavage (p.o.).[1][6] Intraperitoneal (i.p.) injection has also been used for related Kif18A inhibitors like AM-1882 and AM-5308.[7]
Q4: What is a typical dosing regimen for this compound in mice?
A4: Dosing regimens for this compound in mouse xenograft models have ranged from 10 mg/kg to 60 mg/kg, administered once or twice daily.[1] For other Kif18A inhibitors like AM-1882, doses up to 100 mg/kg have been used.[5][7] The optimal dose and frequency will depend on the specific tumor model and experimental goals.
Q5: What are the expected tolerability and toxicity profiles of Kif18A inhibitors?
A5: Kif18A inhibitors are generally well-tolerated in preclinical models.[6] A key advantage is their selectivity for chromosomally unstable cancer cells, with minimal detrimental effects on normal, healthy proliferating cells such as those in the bone marrow.[5][8] This contrasts with many traditional anti-mitotic agents that exhibit significant toxicity to highly proliferative normal tissues.[5]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Vehicle Formulation
-
Problem: Difficulty in dissolving this compound for in vivo administration, leading to inconsistent dosing.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound has specific solubility requirements.
-
Recommended Vehicle for Oral Gavage: A common vehicle for Kif18A inhibitors is a suspension in 2% hydroxypropyl methylcellulose (HPMC) and 1% Tween-80 in water, adjusted to pH 2.2.[5] Another reported vehicle is 5% TPGS (Tocofersolan) and 0.5% Methylcellulose in sterile water.[3] For the related compound AM-5308, a suspension in 20% SBE-β-CD in saline has been used.[9]
-
-
Precipitation: The compound may precipitate out of solution upon standing.
-
Solution: Prepare the formulation fresh before each use. Stir the suspension overnight to ensure homogeneity before administration.[5] Gentle warming and sonication can also aid in dissolution, but care should be taken to avoid compound degradation.
-
-
Issue 2: Inconsistent Tumor Growth Inhibition
-
Problem: High variability in tumor response to this compound treatment across animals.
-
Possible Causes & Solutions:
-
Inaccurate Dosing: Inconsistent administration volume or technique.
-
Solution: Ensure accurate calibration of oral gavage needles and consistent, gentle administration to avoid accidental tracheal delivery. Monitor animals post-dosing to check for any signs of distress.
-
-
Compound Instability: Degradation of the compound in the formulation.
-
Solution: As mentioned, prepare fresh formulations daily. Store the stock compound under recommended conditions (typically -20°C or -80°C).[1]
-
-
Tumor Heterogeneity: Even within the same cell line, tumors can exhibit heterogeneity in their sensitivity to treatment.
-
Solution: Ensure a sufficiently large group of animals to account for biological variability. Randomize animals into treatment and control groups based on initial tumor volume.
-
-
Issue 3: Unexpected Toxicity or Adverse Effects
-
Problem: Animals show signs of toxicity such as significant body weight loss, lethargy, or ruffled fur.
-
Possible Causes & Solutions:
-
Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD) for the specific animal strain or model.
-
Solution: Perform a dose-range-finding study to determine the MTD in your model. If toxicity is observed, consider reducing the dose or the frequency of administration.
-
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects.
-
Solution: Include a vehicle-only control group in your experiments to assess any effects of the formulation components.
-
-
Off-target effects: Although Kif18A inhibitors are designed to be selective, off-target effects can never be completely ruled out at higher concentrations.
-
Solution: If toxicity persists at effective doses, it may be necessary to evaluate the off-target profile of the compound.
-
-
Quantitative Data
Table 1: In Vivo Efficacy of Kif18A Inhibitors in Xenograft Models
| Compound | Cancer Model | Host | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCC15 (TNBC) | Mice | 10 mg/kg, p.o., BID | 61 ± 10% | [1] |
| This compound | HCC15 (TNBC) | Mice | 30 mg/kg, p.o., BID | 89 ± 7% | [1] |
| This compound | HCC15 (TNBC) | Mice | 60 mg/kg, p.o., BID | 94 ± 5% | [1] |
| This compound | OVCAR-3 (HGSOC) | Mice | >30 mg/kg, p.o., QD | >100% (regression) | [1] |
| AM-1882 | OVCAR-3 (HGSOC) | Mice | 100 mg/kg, i.p., QD | Significant TGI | [7] |
| AM-5308 | OVCAR-3 (HGSOC) | Mice | 25 mg/kg, i.p., QD | Significant TGI | [7] |
| AM-1882 | CAL-51 (TNBC) | Mice | 100 mg/kg, i.p., QD | Significant TGI | [7] |
| AM-5308 | CAL-51 (TNBC) | Mice | 25 mg/kg, i.p., QD | Significant TGI | [7] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Kif18A Inhibitors in OVCAR-3 Xenograft Model
| Compound | Dose | Time Point | Plasma Concentration (mean ± s.d.) | Tumor Concentration (mean ± s.d.) | Phospho-Histone H3 Induction (fold change) | Reference |
| AM-1882 | 100 mg/kg, i.p. | 24 h | ~3 µM | ~10 µM | 5.9 | [7] |
| AM-5308 | 50 mg/kg, i.p. | 24 h | ~1 µM | ~3 µM | 7.1 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation:
-
Prepare a solution of 2% hydroxypropyl methylcellulose (HPMC) and 1% Tween-80 in sterile, deionized water.
-
Adjust the pH of the vehicle to 2.2 using hydrochloric acid (HCl).
-
-
Compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort.
-
Add the this compound powder to the prepared vehicle.
-
Stir the mixture overnight at room temperature using a magnetic stirrer to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, briefly vortex the suspension to ensure uniformity.
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. The volume is typically 100-200 µL for a 20-25g mouse, but should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Protocol 2: OVCAR-3 Xenograft Tumor Model
-
Cell Culture:
-
Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Tumor Implantation:
-
Harvest OVCAR-3 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of female athymic nude mice (6-8 weeks old).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise the tumors and measure their weight.
-
Tumor tissue can be flash-frozen in liquid nitrogen for pharmacokinetic or pharmacodynamic (e.g., Western blot for phospho-Histone H3) analysis, or fixed in formalin for immunohistochemistry.
-
Visualizations
Caption: Signaling pathway of KIF18A in mitosis and its inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. AM-1882 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
proper storage and handling of Kif18A-IN-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Kif18A-IN-6.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon arrival, this compound powder should be stored at -20°C for up to 3 years.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C.[2][3][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4]
Q3: How do I dissolve this compound?
A: this compound is soluble in DMSO.[1][2][5] For in vitro experiments, you can prepare a stock solution in DMSO at a concentration of up to 125 mg/mL (223.32 mM).[1][2][5] It is recommended to use ultrasonic treatment to aid dissolution.[1][2][5] Due to the hygroscopic nature of DMSO, it is advisable to use a newly opened bottle.[2]
Q4: I see precipitation in my stock solution after thawing. What should I do?
A: If you observe precipitation after thawing your stock solution, you can warm the solution and/or use sonication to help redissolve the compound.[2] To prevent this, ensure the compound is fully dissolved initially and consider storing it in smaller aliquots to minimize temperature fluctuations.
Q5: What is the stability of this compound in its powdered form?
A: In its powdered form, this compound is stable for up to 3 years when stored at -20°C.[1]
Q6: How should I prepare this compound for in vivo experiments?
A: For in vivo studies, a common formulation involves a two-step solvent addition. First, dissolve the compound in 10% DMSO, and then add 90% corn oil to the solution.[1] It is recommended to prepare this working solution fresh on the day of use.[2]
Q7: What is the mechanism of action of this compound?
A: this compound is an orally active inhibitor of the mitotic kinesin Kif18A.[2][4][5][6][7][8][9][10] It specifically targets the microtubule-dependent ATPase activity of Kif18A, which is crucial for regulating chromosome alignment during mitosis.[1][2][4][5][7][8] Inhibition of Kif18A leads to mitotic arrest and cell death, particularly in chromosomally unstable cancer cells.[11][12][13]
Quantitative Data Summary
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2914879-10-8 | [1][2] |
| Molecular Formula | C28H37N3O5S2 | [1] |
| Molecular Weight | 559.74 g/mol | [1][5] |
| Appearance | Solid | [6] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1][2][3][4] |
| -20°C | 1 month | [1][2][3][4] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (223.32 mM) | Ultrasonic treatment may be needed. | [1][2][5] |
| In Vivo Formulation | ≥ 2.08 mg/mL (3.72 mM) | 10% DMSO + 90% corn oil | [1] |
In Vitro and In Vivo Efficacy
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (ATPase Activity) | 0.016 µM | KIF18A microtubule-dependent ATPase activity | [1][2][5][7][8][9] |
| IC50 (Cell Viability) | 0.0040 µM | JIMT-1 | [1][2] |
| 0.0051 µM | HCC-15 | [1][2] | |
| 0.0051 µM | NIH-OVCAR3 | [1][2] | |
| Tumor Growth Inhibition | 61 ± 10% | HCC15 and OVCAR3 mouse models (10 mg/kg) | [2] |
| 89 ± 7% | HCC15 and OVCAR3 mouse models (30 mg/kg) | [2] | |
| 94 ± 5% | HCC15 and OVCAR3 mouse models (60 mg/kg) | [2] |
Experimental Protocols
Preparation of Stock Solutions
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of newly opened DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 178.65 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1][2][5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3][4]
In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 7 days).[1][2]
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions to measure cell viability.
-
Data Analysis: Calculate the IC50 value by plotting the cell viability against the log of the inhibitor concentration.
In Vivo Formulation Preparation
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to make up 10% of the final volume.
-
Addition of Vehicle: Add corn oil to the DMSO solution to make up the remaining 90% of the final volume.[1]
-
Homogenization: Vortex or sonicate the mixture to ensure a clear and homogenous solution.
-
Administration: This formulation is suitable for oral administration (p.o.).[2] It is crucial to prepare this formulation fresh on the day of the experiment.[2]
Visual Guides
Caption: KIF18A signaling pathway during mitosis and inhibition by this compound.
Caption: Experimental workflow for an in vitro cell viability assay using this compound.
Caption: Troubleshooting guide for common issues with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound |CAS 2914879-10-8|DC Chemicals [dcchemicals.com]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
dealing with experimental variability in Kif18A-IN-6 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kif18A-IN-6 in various experimental assays. Our goal is to help you navigate potential challenges and minimize experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound IC50 values between different experimental batches. What are the potential causes?
A1: Variability in IC50 values for this compound can arise from several factors. Here are some key areas to investigate:
-
Reagent Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored at -20°C for short-term and -80°C for long-term storage to maintain its activity.[1] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Minor variations in assay conditions can lead to significant differences in results. Pay close attention to:
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly impact the apparent IC50 of ATP-competitive inhibitors. It is recommended to use an ATP concentration equal to the Km value for the Kif18A enzyme.[2]
-
Enzyme and Substrate Concentrations: Ensure consistent concentrations of the Kif18A enzyme and its substrate (e.g., microtubules) across all experiments.[3]
-
Incubation Times: Adhere strictly to the specified incubation times for all steps of your protocol.
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells, including controls, as it can affect enzyme activity.[3]
-
-
Cell-Based Assay Variables:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent passage number, as cellular characteristics can change over time.
-
Cell Density: The initial cell seeding density can influence the outcome of proliferation and viability assays.
-
Chromosomal Instability (CIN) Status: The sensitivity of cancer cell lines to Kif18A inhibition is often correlated with high chromosomal instability.[4][5][6] Variations in the CIN status of your cell line could affect the results.
-
Q2: Our IC50 value for this compound in a biochemical ATPase assay is different from what we observe in our cell-based viability assays. Why is there a discrepancy?
A2: It is common to observe differences in potency between biochemical and cell-based assays. Several factors contribute to this:
-
Cellular Permeability and Efflux: The compound must cross the cell membrane to reach its intracellular target. Differences in cell permeability or active efflux by membrane transporters can reduce the effective intracellular concentration of the inhibitor.
-
Off-Target Effects: In a cellular context, this compound could have off-target effects that contribute to its anti-proliferative activity, leading to a lower apparent IC50 than in a purified biochemical system.[7]
-
Cellular Environment: The crowded intracellular environment, protein binding, and metabolism of the compound can all influence its activity in cells compared to the controlled conditions of a biochemical assay.
-
Mechanism of Action in Cells: Kif18A inhibitors induce mitotic arrest, which can lead to various downstream cellular fates, including apoptosis or mitotic catastrophe.[8][9][10] The endpoint of your cell-based assay (e.g., viability, apoptosis) will influence the measured IC50.
Q3: We are concerned about potential off-target effects of this compound. How can we assess the selectivity of the inhibitor?
A3: Assessing the selectivity of your inhibitor is crucial for interpreting your results. Here are some approaches:
-
Kinase Panel Screening: Test this compound against a broad panel of other kinases to identify potential off-target interactions. Some studies have shown Kif18A inhibitors to be highly selective against related kinesins.[7]
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of Kif18A knockdown (e.g., using siRNA or shRNA). Similar phenotypes, such as prolonged mitotic arrest and chromosome alignment defects, would support on-target activity.[11][12]
-
Rescue Experiments: In cell lines treated with this compound, attempt to rescue the observed phenotype by overexpressing a drug-resistant mutant of Kif18A.[13]
-
Control Compounds: Include a structurally related but inactive compound as a negative control in your experiments to rule out non-specific effects.
Troubleshooting Guides
Biochemical ATPase Assay
| Problem | Possible Cause | Troubleshooting Step |
| High background signal in no-enzyme control | Contaminated reagents (e.g., ATP with ADP) | Use fresh, high-quality reagents. |
| Filter all buffers. | ||
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration | Titrate the Kif18A enzyme and microtubule concentrations to find the optimal range. |
| Inactive enzyme | Use a fresh aliquot of enzyme and ensure proper storage. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with buffer. | |
| Temperature fluctuations | Ensure the plate is incubated at a consistent temperature. |
Cell-Based Proliferation/Viability Assay
| Problem | Possible Cause | Troubleshooting Step |
| High variability in cell growth | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently. |
| Edge effects | Use a consistent volume of media in all wells and consider not using the outer wells. | |
| Unexpectedly low potency (high IC50) | Poor compound solubility | Check the solubility of this compound in your cell culture media. Consider using a lower percentage of DMSO. |
| Cell line is insensitive to Kif18A inhibition | Verify the chromosomal instability status of your cell line. Consider testing a panel of cell lines with known sensitivity.[4] | |
| Cell death observed in DMSO control | High DMSO concentration | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
Quantitative Data Summary
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| This compound | Microtubule-dependent ATPase activity | Kif18A | 0.016 | [1][14][15] |
| This compound | Cell Viability | JIMT-1 | 0.0040 | [1] |
| This compound | Cell Viability | HCC-15 | 0.0051 | [1] |
| This compound | Cell Viability | NIH-OVCAR3 | 0.0051 | [1] |
| ATX020 | ATPase activity | Kif18A | 0.0145 | [16] |
| ATX020 | Anti-proliferative activity | OVCAR-3 | 0.0533 | [16] |
| ATX020 | Anti-proliferative activity | OVCAR-8 | 0.534 | [16] |
Experimental Protocols
Kif18A Microtubule-Stimulated ATPase Assay
This protocol is a general guideline for measuring the ATPase activity of Kif18A.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Dilute purified recombinant Kif18A protein and taxol-stabilized microtubules to desired concentrations in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Add this compound dilutions or DMSO (vehicle control) to a 96-well or 384-well plate.
-
Add the Kif18A enzyme to all wells except the "no enzyme" control.
-
Add microtubules to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72-120 hours).
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of Kif18A and its inhibition by this compound.
Caption: A logical workflow for troubleshooting experimental variability.
Caption: Simplified overview of Kif18A signaling context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIF18A | Insilico Medicine [insilico.com]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Technical Support Center: Optimizing Kif18A-IN-6 Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the Kif18A inhibitor, Kif18A-IN-6.
FAQs: Troubleshooting this compound Bioavailability
Q1: My in vivo efficacy with orally administered this compound is lower than expected. What are the potential reasons?
A1: Lower than expected efficacy, despite this compound being described as orally active, can stem from several factors related to its bioavailability. This compound is a lipophilic molecule, likely placing it in the Biopharmaceutical Classification System (BCS) Class II, characterized by high permeability but low aqueous solubility.[1][2] Poor solubility is a significant hurdle to achieving adequate absorption and systemic exposure.[3][4] Variability in gastrointestinal conditions of the animal models can also contribute to inconsistent absorption.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for formulation development. Based on its chemical structure, key predicted properties are summarized below.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 559.74 g/mol [5] | High molecular weight can sometimes negatively impact permeability. |
| logP (lipophilicity) | High (predicted) | Indicates low aqueous solubility, a primary reason for bioavailability challenges.[6] |
| Polar Surface Area | Moderate (predicted) | Influences membrane permeability. |
| Aqueous Solubility | Low | The rate-limiting step for absorption of BCS Class II compounds.[1] |
Q3: The product datasheet for this compound suggests a 10% DMSO in 90% corn oil formulation. Why might this not be optimal for my study?
A3: While a 10% DMSO in 90% corn oil formulation is a common starting point for lipophilic compounds, it may not be optimal in all cases.[7] The solubility of this compound in this vehicle might still be limited, leading to precipitation upon administration. Furthermore, high concentrations of DMSO can have toxic effects in animals. This formulation may also not be efficiently absorbed, leading to variability in plasma concentrations.
Q4: What are the alternative formulation strategies to improve the oral bioavailability of this compound?
A4: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Co-solvents and Surfactants: Utilizing a combination of solvents and surfactants can improve the solubility and dissolution rate of the compound.[8]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[9]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a microemulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[10][11]
Q5: I am still facing issues with oral administration. Are there alternative routes of administration I can consider for my animal studies?
A5: If oral bioavailability remains a challenge, alternative routes of administration can be explored to achieve consistent systemic exposure:
-
Intraperitoneal (IP) Injection: Bypasses the gastrointestinal tract and first-pass metabolism, often leading to higher bioavailability.[12][13]
-
Subcutaneous (SC) Injection: Can provide a slower, more sustained release of the compound.[14][15]
It is crucial to adapt the formulation for these routes to ensure biocompatibility and minimize local irritation.
Troubleshooting Guide: Formulation and Administration
This guide provides a systematic approach to troubleshooting common issues encountered during the in vivo administration of this compound.
Problem 1: Low or Variable Efficacy with Oral Gavage
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Solubility in Vehicle | 1. Assess the solubility of this compound in the current formulation. 2. Increase the concentration of co-solvents or surfactants. 3. Consider alternative, more advanced formulations like cyclodextrin complexes or SEDDS. | See Protocol 2: Preparation of a Cyclodextrin-Based Formulation and Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS). |
| Precipitation in GI Tract | Formulate this compound in a system that maintains its solubility in the gastrointestinal environment, such as a SEDDS. | See Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS). |
| Inconsistent Dosing Technique | Ensure proper oral gavage technique to minimize stress and ensure accurate delivery to the stomach. | See Protocol 1: Standard Operating Procedure for Oral Gavage in Mice. |
Problem 2: Signs of Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Vehicle Toxicity | 1. Reduce the concentration of potentially toxic excipients like DMSO. 2. Utilize alternative, well-tolerated vehicles. | Refer to literature on the safety of common pharmaceutical excipients. |
| High Localized Drug Concentration | Improve the dispersion of the drug in the vehicle to avoid irritation at the site of administration. | Ensure thorough mixing and sonication during formulation preparation. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Oral Gavage in Mice
This protocol outlines the standard procedure for administering substances via oral gavage to mice, adapted from established guidelines.[7][16][17]
Materials:
-
This compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle.
-
-
Administration:
-
Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the formulation.
-
The maximum recommended volume is 10 mL/kg body weight.[17]
-
-
Post-Administration Monitoring:
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress, such as labored breathing.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.[9][18]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in sterile water or saline to the desired concentration (e.g., 20-40% w/v).
-
Add this compound: Gradually add the powdered this compound to the HP-β-CD solution while vortexing.
-
Complexation: Continue to mix (vortex or sonicate) the solution for several hours at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the drug dissolves.
-
Sterilization: If required, sterile filter the final formulation through a 0.22 µm filter.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a simple SEDDS formulation for oral administration.[10][11][15]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, corn oil)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (e.g., Transcutol P, PEG 400)
Procedure:
-
Component Selection: Select an oil, surfactant, and co-solvent in which this compound has good solubility.
-
Dissolve this compound: Dissolve the required amount of this compound in the oil phase. Gentle heating or sonication may be used to aid dissolution.
-
Add Surfactant and Co-solvent: Add the surfactant and co-solvent to the oil phase and mix thoroughly until a clear, isotropic mixture is formed.
-
Characterization (Optional but Recommended): Evaluate the self-emulsification properties by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion.
Quantitative Data Summary
In Vivo Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the reported in vivo efficacy of this compound administered orally (p.o.) in mice bearing HCC15 and OVCAR3 tumor xenografts.[7]
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |
| 10 | Twice or once daily | 61 ± 10% |
| 30 | Twice or once daily | 89 ± 7% |
| 60 | Twice or once daily | 94 ± 5% |
Pharmacokinetic Parameters of KIF18A Inhibitors in Mice
This table presents pharmacokinetic data for two KIF18A inhibitors, AM-1882 and AM-5308, after a single intraperitoneal (i.p.) dose in mice with OVCAR-3 xenografts. This data can serve as a reference for expected exposure levels.[19]
| Compound | Dose (mg/kg, i.p.) | Plasma Concentration (24h, ng/mL) | Tumor Concentration (24h, ng/g) |
| AM-1882 | 100 | ~1000 | ~2000 |
| AM-5308 | 50 | ~500 | ~1500 |
Visualizations
KIF18A Signaling Pathway in Mitosis
Caption: KIF18A's role in mitotic progression and the spindle assembly checkpoint.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for troubleshooting and improving this compound bioavailability.
Decision Tree for Formulation Strategy
References
- 1. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. apexbt.com [apexbt.com]
- 6. symmetric.events [symmetric.events]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 14. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. research.vt.edu [research.vt.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Managing Kif18A-IN-6-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and managing cytotoxicity induced by Kif18A-IN-6, a potent and selective inhibitor of the mitotic kinesin Kif18A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
A1: this compound is a small molecule inhibitor that targets the ATPase activity of the Kif18A motor protein. Kif18A is essential for regulating chromosome alignment at the metaphase plate during mitosis. By inhibiting Kif18A, this compound disrupts proper chromosome segregation, leading to a prolonged mitotic arrest. This sustained arrest activates the spindle assembly checkpoint (SAC), which ultimately triggers programmed cell death (apoptosis). This cytotoxic effect is particularly pronounced in cancer cells with high rates of chromosomal instability (CIN).
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: Kif18A inhibitors, including this compound, have demonstrated enhanced efficacy in cancer cell lines characterized by chromosomal instability (CIN).[1][2] This includes, but is not limited to, certain types of high-grade serous ovarian cancer and triple-negative breast cancer cell lines.[2] Sensitivity to Kif18A inhibition is often enriched in cells with TP53 mutations.
Q3: What are the expected off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor, all small molecules have the potential for off-target effects. Preclinical studies suggest that Kif18A inhibitors have minimal detrimental effects on normal, healthy cells, such as human bone marrow cells in culture. However, it is crucial to include appropriate controls in your experiments to monitor for any unforeseen off-target cytotoxicity.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the experimental use of this compound.
Issue 1: Inconsistent or No Observed Cytotoxicity
-
Question: I am not observing the expected cytotoxic effect of this compound in my cancer cell line. What could be the reason?
-
Answer:
-
Cell Line Sensitivity: Confirm that your chosen cell line is known to be sensitive to Kif18A inhibition. As mentioned, cells with high chromosomal instability are generally more susceptible.[1][2] Consider testing a panel of cell lines with varying CIN status.
-
Compound Concentration and Incubation Time: The cytotoxic effect is both concentration- and time-dependent. Ensure you are using a sufficient concentration of this compound and incubating for an adequate duration. A dose-response experiment is highly recommended to determine the optimal concentration and time point for your specific cell line.
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or handling can lead to degradation. If in doubt, prepare a fresh stock solution.
-
Experimental Assay: The choice of cytotoxicity assay can influence the results. Ensure your assay is sensitive enough to detect the expected mode of cell death (apoptosis). Consider using multiple, mechanistically distinct assays to confirm your findings.
-
Issue 2: High Variability Between Replicates
-
Question: I am observing high variability in cytotoxicity measurements between my experimental replicates. How can I improve consistency?
-
Answer:
-
Cell Seeding Density: Inconsistent cell seeding density is a common source of variability. Ensure that cells are evenly distributed in each well of your multi-well plate. A slight variation in cell number at the start of the experiment can lead to significant differences in the final readout.
-
Compound Distribution: Ensure uniform distribution of this compound in the culture medium. Mix the compound thoroughly by gentle pipetting or swirling after addition to the wells.
-
Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain a more uniform environment across the plate.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor.
-
Issue 3: Compound Precipitation in Culture Medium
-
Question: I noticed that this compound is precipitating in my cell culture medium. What should I do?
-
Answer:
-
Solubility Limit: The final concentration of DMSO (or other solvent) in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity and to maintain compound solubility. If the compound precipitates, you may have exceeded its solubility limit in the aqueous culture medium.
-
Preparation of Working Solutions: Prepare intermediate dilutions of your stock solution in culture medium before adding it to the cells. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium.
-
Serum Concentration: The presence of serum proteins can sometimes affect the solubility of small molecules. You may need to optimize the serum concentration in your culture medium.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other relevant Kif18A inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | JIMT-1 (Breast Cancer) | Cell Viability | 0.0040 µM | [3] |
| This compound | HCC-15 (Breast Cancer) | Cell Viability | 0.0051 µM | [3] |
| This compound | NIH-OVCAR3 (Ovarian Cancer) | Cell Viability | 0.0051 µM | [3] |
| AM-0277 | Sensitive Cell Lines (Average) | Cell Growth | 0.047 µM | [4] |
| AM-1882 | Sensitive Cell Lines (Average) | Cell Growth | 0.021 µM | [4] |
| AM-9022 | Sensitive Cell Lines (Average) | Cell Growth | 0.045 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and no-cell control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well plates or culture tubes
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.
Materials:
-
6-well plates or culture tubes
-
This compound
-
Complete cell culture medium
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to KIF18A-IN-6 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KIF18A-IN-6 and other KIF18A inhibitors in their experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective use of these targeted therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors like this compound?
A1: KIF18A is a motor protein from the kinesin-8 family that plays a crucial role in regulating microtubule dynamics during mitosis.[1][2][3] It moves along spindle microtubules to their plus-ends, where it helps to ensure the proper alignment of chromosomes at the metaphase plate.[1][3] KIF18A inhibitors, such as this compound, are small molecules that typically inhibit the ATPase activity of KIF18A.[4][5] This inhibition disrupts its motor function, leading to improper chromosome alignment and prolonged mitotic arrest.[1] This sustained arrest activates the spindle assembly checkpoint (SAC), which can ultimately trigger programmed cell death (apoptosis) in rapidly dividing cells.[1][6]
Q2: Why do different cell lines exhibit varying sensitivity to this compound treatment?
A2: The differential sensitivity to KIF18A inhibition is primarily linked to the underlying genomic stability of the cell line.[7][8] Cancer cells exhibiting chromosomal instability (CIN) are particularly vulnerable to the loss of KIF18A function.[4][7][8] These cells have a higher rate of chromosome mis-segregation and are therefore more reliant on proteins like KIF18A to manage the complex process of mitosis.[4][8] In contrast, cells with stable genomes are less dependent on KIF18A for successful cell division and are thus more resistant to its inhibition.[4][8] Sensitivity has also been correlated with mutations in genes like TP53 and the presence of whole-genome doubling.[6][7]
Q3: What are the expected phenotypic outcomes of treating sensitive cell lines with this compound?
A3: Treatment of sensitive cell lines with KIF18A inhibitors typically results in a range of mitotic defects, including:
-
Mitotic Arrest: Cells accumulate in mitosis due to the activation of the spindle assembly checkpoint.[1][4]
-
Multipolar Spindles: A significant increase in the formation of spindles with more than two poles is often observed.[8]
-
Chromosome Mis-segregation: Improper alignment of chromosomes at the metaphase plate leads to errors in their segregation into daughter cells.[1][2]
-
Apoptosis: Prolonged mitotic arrest and cellular stress can lead to programmed cell death.[1][4][7]
-
Micronucleus Formation: Errors in chromosome segregation can result in the formation of small, extra-nuclear bodies containing chromosomal fragments.[6]
Q4: Are there known resistance mechanisms to KIF18A inhibitors?
A4: While research is ongoing, potential mechanisms of resistance could involve alterations in the drug target (KIF18A), upregulation of drug efflux pumps, or changes in the signaling pathways that govern mitosis and cell death. For instance, some studies have investigated the role of P-glycoprotein (P-gp) inhibitors in overcoming resistance.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values across experiments. | 1. Cell line heterogeneity or passage number variation.2. Inconsistent seeding density.3. Variability in compound dilution and storage.4. Differences in assay incubation times. | 1. Use cell lines with a consistent and low passage number. Perform cell line authentication.2. Ensure a uniform cell seeding density across all wells and experiments.3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution at -80°C.[5]4. Standardize the incubation time for the cell viability assay (e.g., 72 or 96 hours). |
| High background or no signal in Western blot for mitotic markers (e.g., Cyclin B1, Phospho-Histone H3). | 1. Suboptimal antibody concentration.2. Inefficient protein extraction from mitotic cells.3. Incorrect timing of cell lysate collection. | 1. Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio.2. Use a lysis buffer specifically designed for extracting nuclear and cytoplasmic proteins. Ensure complete cell lysis.3. Perform a time-course experiment to determine the optimal time point for observing peak expression of mitotic markers after treatment. |
| Difficulty in visualizing multipolar spindles with immunofluorescence. | 1. Inappropriate cell fixation or permeabilization.2. Low percentage of mitotic cells.3. Antibody for spindle visualization (e.g., anti-α-tubulin) is not working optimally. | 1. Optimize fixation (e.g., methanol vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 concentration and incubation time) protocols for your specific cell line.2. Synchronize cells at the G2/M boundary before treatment to enrich the mitotic population.3. Validate the anti-α-tubulin antibody and its working concentration. Ensure proper blocking steps to minimize non-specific binding. |
| Observed cell death is not consistent with apoptosis. | 1. Cell death may be occurring through other mechanisms (e.g., mitotic catastrophe).2. Apoptosis markers are being assessed at a suboptimal time point. | 1. Investigate markers of other cell death pathways. For example, assess cellular morphology for signs of mitotic catastrophe.2. Perform a time-course analysis of apoptosis markers (e.g., cleaved PARP, Annexin V staining) to capture the peak of the apoptotic response. |
Quantitative Data
Table 1: In Vitro Activity of KIF18A Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (nM) | Notes |
| This compound | JIMT-1 | Breast Cancer | 4.0 | 7-day viability assay.[5] |
| This compound | HCC-15 | Breast Cancer | 5.1 | 7-day viability assay.[5] |
| This compound | NIH-OVCAR3 | Ovarian Cancer | 5.1 | 7-day viability assay.[5] |
| AM-1882 | OVCAR-3 | Ovarian Cancer | - | Sensitive to KIF18A inhibition.[7] |
| AM-1882 | OVCAR-8 | Ovarian Cancer | - | Sensitive to KIF18A inhibition.[7] |
| ATX020 | OVCAR-3 | Ovarian Cancer | 53.3 | Anti-proliferative activity.[4] |
| ATX020 | OVCAR-8 | Ovarian Cancer | 534 | Anti-proliferative activity.[4] |
| ATX020 | A2780 | Ovarian Cancer | - | Insensitive to KIF18A inhibition.[4] |
| ATX020 | OVK18 | Ovarian Cancer | - | Insensitive to KIF18A inhibition.[4] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blotting for Mitotic Markers
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, Phospho-Histone H3, cleaved PARP, KIF18A, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence for Spindle Visualization
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound or a vehicle control.
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (for spindle microtubules) and γ-tubulin (for centrosomes) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the DNA with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Diagrams
Caption: Mechanism of KIF18A inhibitor action leading to apoptosis in sensitive cells.
Caption: A typical experimental workflow for characterizing KIF18A inhibitor effects.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing incubation time for Kif18A-IN-6 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting experiments involving Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin Kif18A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the kinesin-like protein Kif18A, which plays a crucial role in regulating chromosome alignment and mitotic spindle dynamics during cell division.[1] By inhibiting Kif18A's microtubule-dependent ATPase activity, this compound disrupts the proper alignment of chromosomes at the metaphase plate. This disruption leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint and ultimately triggering programmed cell death (apoptosis), particularly in rapidly dividing cancer cells with chromosomal instability.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The effective concentration of this compound is cell line-dependent. The reported IC50 value against KIF18A microtubule-dependent ATPase activity is 0.016 µM.[2][3] For cell viability assays, IC50 values have been observed in the low nanomolar range, such as 4.0 nM in JIMT-1 cells, 5.1 nM in HCC-15 cells, and 5.1 nM in NIH-OVCAR3 cells after a 7-day incubation.[2] It is recommended to perform a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to a few micromolars to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO. For storage, the stock solution can be kept at -20°C for up to one month or at -80°C for up to six months.[2] When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[2]
Q4: In which signaling pathways is Kif18A involved?
A4: KIF18A has been shown to be involved in several signaling pathways that are critical for cancer progression. It can promote cell invasion and migration through the activation of the Akt signaling pathway.[4] Additionally, the JNK1/c-Jun signaling pathway has been found to activate KIF18A expression, which is essential for the growth of cervical cancer cells.[5] KIF18A may also promote the proliferation, invasion, and metastasis of hepatocellular carcinoma cells by influencing the cell cycle signaling pathway and the Akt and MMP-7/MMP-9-related signaling pathways.[6][7]
Troubleshooting Guides
Issue 1: High variability or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: The optimal incubation time for this compound can vary significantly between cell lines and is dependent on their doubling time and the specific endpoint being measured. For mitotic inhibitors, a short incubation may not be sufficient for a significant portion of the cell population to enter mitosis and undergo arrest. Conversely, a very long incubation might lead to secondary effects not directly related to Kif18A inhibition. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal window for observing the desired effect.[8]
-
-
Possible Cause 2: Interference with Metabolic Assays.
-
Solution: Assays like MTT measure metabolic activity, which may not always directly correlate with cell viability, especially when using compounds that induce cell cycle arrest.[9][10] Mitotic arrest can alter a cell's metabolic state, potentially leading to an over- or underestimation of cell death. It is highly recommended to validate findings from metabolic assays with alternative methods that directly measure cell number (e.g., trypan blue exclusion, automated cell counting) or cell death (e.g., Annexin V/PI staining).[9]
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: Ensure that the final concentration of DMSO or other solvents in the cell culture medium is low (typically <0.5%) to avoid precipitation of this compound, which can lead to inconsistent results. Visually inspect the media for any signs of precipitation after adding the compound.
-
Issue 2: No significant increase in apoptosis observed.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: The induction of apoptosis following mitotic arrest is a downstream event that takes time. An incubation period that is too short may show mitotic arrest but not yet significant levels of apoptosis. A time-course experiment analyzing apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) at different time points (e.g., 24, 48, 72 hours) is recommended. Studies have shown that a 48-hour treatment with a KIF18A inhibitor can lead to a detectable increase in cleaved PARP.[4]
-
-
Possible Cause 2: Cell Line Resistance.
-
Possible Cause 3: Incorrect Assay for Apoptosis Detection.
-
Solution: Ensure you are using a sensitive and appropriate method for detecting apoptosis. Flow cytometry-based assays like Annexin V/PI staining are generally more quantitative than western blotting for early apoptotic events.
-
Issue 3: Difficulty in determining the optimal concentration (IC50).
-
Possible Cause 1: Inappropriate range of concentrations.
-
Solution: Based on the low nanomolar potency of this compound, ensure your dilution series covers a broad range, starting from sub-nanomolar concentrations. A common mistake is starting at concentrations that are already at the high end of the dose-response curve.
-
-
Possible Cause 2: Suboptimal cell seeding density.
-
Solution: The initial number of cells seeded can influence the apparent IC50 value. If cells become over-confluent during the assay, the growth rate of the control cells will slow down, affecting the calculation. Conversely, if the seeding density is too low, the assay may lack sensitivity. It is crucial to optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability Assays
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Time-Course Incubation: Incubate the plates for different durations: 24, 48, 72, and 96 hours.
-
Viability Assessment: At each time point, measure cell viability using your chosen method (e.g., MTT, or preferably, a direct cell counting method).
-
Data Analysis: For each time point, plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal incubation time is the one that provides a robust and reproducible dose-response curve with a clear distinction between the vehicle control and the treated wells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x, 5x, and 10x the IC50 value determined from your viability assay) for the optimized incubation time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those arrested in mitosis, are collected.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An effective Kif18A inhibition should result in an accumulation of cells in the G2/M phase of the cell cycle.
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 | Incubation Time | Reference |
| This compound | ATPase Activity | - | 0.016 µM | - | [2][3] |
| This compound | Cell Viability | JIMT-1 | 0.0040 µM | 7 days | [2] |
| This compound | Cell Viability | HCC-15 | 0.0051 µM | 7 days | [2] |
| This compound | Cell Viability | NIH-OVCAR3 | 0.0051 µM | 7 days | [2] |
| KIF18A-IN-1 | Cell Viability | MDA-MB-157 | 5.09 nM | 5 days | [12] |
| KIF18A-IN-1 | Cell Viability | OVCAR-8 | 12.4 nM | 5 days | [12] |
| KIF18A-IN-1 | Cell Viability | HCC-1806 | 6.11 nM | 5 days | [12] |
| KIF18A-IN-1 | Cell Viability | HeLa | 20.9 nM | 5 days | [12] |
| KIF18A-IN-1 | Cell Viability | OVCAR-3 | 10.3 nM | 5 days | [12] |
| KIF18A-IN-2 | ATPase Activity | - | 28 nM | - | [13] |
| In Vivo Study | Compound | Dosage | Dosing Schedule | Tumor Model | Tumor Growth Inhibition | Reference |
| This compound | 10 mg/kg | p.o., once or twice daily for 1 month | HCC15 and OVCAR3 xenografts | 61 ± 10% | [2] | |
| This compound | 30 mg/kg | p.o., once or twice daily for 1 month | HCC15 and OVCAR3 xenografts | 89 ± 7% | [2] | |
| This compound | 60 mg/kg | p.o., once or twice daily for 1 month | HCC15 and OVCAR3 xenografts | 94 ± 5% | [2] |
Visualizations
Caption: KIF18A Signaling Pathways in Cancer.
Caption: Workflow for Optimizing this compound Incubation Time.
Caption: Troubleshooting Logic for Viability Assays.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with Kif18A-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Kif18A-IN-6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: Why am I observing variable IC50 values for this compound across different cancer cell lines?
A1: The sensitivity to this compound is highly dependent on the genetic background of the cell line, particularly its level of chromosomal instability (CIN).[1][2][3]
-
Chromosomally Unstable (CIN) Cells: Cancer cells with high CIN are more reliant on KIF18A for proper chromosome segregation during mitosis and are therefore generally more sensitive to this compound.[1][2][3]
-
Diploid or CIN-low Cells: Non-cancerous (diploid) cells or cancer cells with low CIN are less dependent on KIF18A and tend to be more resistant to the inhibitor.[3][4]
-
TP53 Status: Cell lines with mutant TP53 are often more chromosomally unstable and may exhibit increased sensitivity to Kif18A inhibition.[5][6][7]
Troubleshooting Steps:
-
Characterize Your Cell Lines: If not already known, determine the CIN status and TP53 mutation status of your cell lines.
-
Include Control Cell Lines: Use both a known this compound-sensitive (e.g., OVCAR-3, HCC-15) and a resistant (e.g., a non-transformed diploid cell line) cell line in your experiments as positive and negative controls.[8]
-
Review the Literature: Compare your IC50 values with published data for your specific cell lines (see Table 1).
Q2: My this compound treatment is not inducing the expected mitotic arrest or cell death. What could be the issue?
A2: Several factors can lead to a lack of expected phenotype, ranging from compound integrity to experimental setup.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for stock solutions.[8] Improper dissolution or storage can lead to precipitation or degradation. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[8]
-
Working Concentration: The effective concentration can vary significantly between cell lines. Using a concentration that is too low will not elicit a response.
-
Duration of Treatment: The effects of this compound on cell cycle and viability are time-dependent. Short incubation times may not be sufficient to observe a significant effect. For example, cell viability assays are often run for 7 days.[8]
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound stock solution is properly dissolved and has been stored correctly. Prepare fresh dilutions in pre-warmed media for each experiment.
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal effective concentration for your specific cell line.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the optimal duration of treatment for observing mitotic arrest and subsequent cell death.
Q3: I am observing unexpected or inconsistent morphological changes in my cells after this compound treatment. How can I interpret these results?
A3: Inhibition of KIF18A can lead to a range of mitotic defects, and the predominant phenotype can be cell-line specific.
-
Expected Phenotypes: Common phenotypes include mitotic arrest with misaligned chromosomes, formation of multipolar spindles, and ultimately apoptosis or cell death in mitosis.[3][9]
-
Cell-Line Specific Responses: Some cell lines may primarily exhibit mitotic arrest, while others may more readily undergo apoptosis or form multipolar spindles.[9]
Troubleshooting Steps:
-
Immunofluorescence Analysis: Stain for key mitotic markers to better characterize the observed phenotypes. Useful markers include α-tubulin (for mitotic spindles), pericentrin (for centrosomes), and DAPI (for DNA).
-
Live-Cell Imaging: If available, use live-cell imaging to track the fate of individual cells following treatment. This can help distinguish between mitotic arrest, mitotic slippage, and cell death.
-
Review Published Data: Compare your observed phenotypes with those described in the literature for similar cell lines.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and its analogs in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| JIMT-1 | Breast Cancer | 0.0040 | 7 days |
| HCC-15 | Breast Cancer | 0.0051 | 7 days |
| NIH-OVCAR3 | Ovarian Cancer | 0.0051 | 7 days |
Data sourced from MedchemExpress product information.[8]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| HCC15 | 10 mg/kg, p.o. | 61 ± 10% |
| HCC15 | 30 mg/kg, p.o. | 89 ± 7% |
| HCC15 | 60 mg/kg, p.o. | 94 ± 5% |
| OVCAR3 | >30 mg/kg, p.o. | >100% (complete inhibition) |
Data sourced from MedchemExpress product information.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT/CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 7 days) at 37°C and 5% CO2.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.
2. Immunofluorescence Staining for Mitotic Phenotypes
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired concentration of this compound for an appropriate duration (e.g., 24-48 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin and pericentrin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M population will show a 4N DNA content.
Visualizations
KIF18A Signaling and Downstream Effects of Inhibition
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-6 Technical Support Center: Controlling for Solvent Effects of DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving Kif18A-IN-6 and the solvent dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
This compound (CAS: 2914879-10-8) is a potent and orally active inhibitor of the Kif18A motor protein.[1][2][3] Kif18A is a key regulator of chromosome alignment during mitosis, and its inhibition can lead to mitotic arrest and apoptosis, particularly in chromosomally unstable cancer cells.[2] Like many small molecule inhibitors, this compound has low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it an essential vehicle for in vitro and in vivo studies of this compound.[4]
Q2: What are the known effects of DMSO on cells in culture?
DMSO is not inert and can exert a range of biological effects, which are generally concentration-dependent. It is crucial to be aware of these potential off-target effects:
-
Cytotoxicity: At concentrations above 1%, DMSO can be cytotoxic to many cell lines.[4] Most cell lines can tolerate up to 0.5% DMSO without significant loss of viability.[4]
-
Microtubule Effects: DMSO has been shown to induce microtubule formation and stabilization.[5][6] This is a critical consideration in studies of Kif18A, which is a microtubule-associated motor protein.
-
Signaling Pathway Modulation: DMSO can alter cellular signaling pathways. For instance, it has been reported to inhibit the phosphorylation of JNK and p38 MAP kinases.[6] It has also been shown to stimulate tyrosine protein kinase activity.[7]
-
Gene Expression Changes: DMSO can alter gene and protein expression levels in cultured cells.[8]
-
Cell Differentiation: In some cell types, such as embryonic stem cells, DMSO can act as a differentiation-inducing agent.[8]
Q3: What is the recommended final concentration of DMSO in my experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.5% .[4][9] For sensitive cell lines or long-term assays, a final concentration of ≤ 0.1% is recommended. It is imperative to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[10]
Q4: How should I prepare my this compound stock and working solutions?
Proper preparation of stock and working solutions is critical to avoid compound precipitation and ensure accurate dosing.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% sterile DMSO. For example, a 10 mM stock is common. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Working Solutions: Perform serial dilutions of your this compound stock solution in 100% DMSO to create a range of concentrations that are 200x to 1000x the final desired concentration in your assay.
-
Final Dilution: Add the DMSO-based working solution directly to your cell culture medium, ensuring the final DMSO concentration remains within the recommended limits (e.g., for a 0.5% final DMSO concentration, add 5 µL of your 100x working solution to 995 µL of medium).
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound precipitates upon dilution in aqueous media. | The compound has low aqueous solubility and is crashing out of solution when the DMSO concentration is rapidly decreased.[11][12][13] | 1. Perform serial dilutions in DMSO first: Before diluting in aqueous media, create intermediate dilutions of your stock solution in 100% DMSO.[11] 2. Use a stepwise dilution approach: When adding the DMSO stock to your media, do not add it all at once. Add a small volume of media to your DMSO stock, vortex, and then add this mixture to the rest of your media. 3. Increase the final DMSO concentration (with caution): If precipitation persists, you may need to increase the final DMSO concentration slightly, but be sure to perform a dose-response curve to assess the toxicity of the new DMSO concentration on your cells.[12] 4. Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help redissolve precipitates. However, be cautious as this may affect the stability of the compound. |
| Unexpected results in the vehicle (DMSO) control group (e.g., increased cell death, altered morphology). | The final DMSO concentration is too high for your cell line.[14] The cells are particularly sensitive to DMSO. The DMSO has degraded or is contaminated. | 1. Perform a DMSO dose-response curve: Determine the maximum tolerated concentration of DMSO for your specific cell line and assay duration.[10] 2. Lower the final DMSO concentration: Aim for a final concentration of ≤ 0.1% if possible.[14] 3. Use fresh, high-quality DMSO: Use sterile-filtered, anhydrous DMSO and store it properly in small aliquots to prevent water absorption. 4. Ensure consistent DMSO concentration: Double-check your calculations to ensure the final DMSO concentration is the same across all wells, including the vehicle control. |
| High variability between replicate wells. | Inconsistent pipetting of small volumes of DMSO stock. Uneven cell seeding. "Edge effects" in the microplate.[15] | 1. Use a master mix: Prepare a master mix of your final treatment solution (this compound in media) and then aliquot it into your replicate wells. 2. Ensure a homogenous cell suspension: Thoroughly mix your cell suspension before seeding to ensure an equal number of cells in each well. 3. Mitigate edge effects: Do not use the outer wells of the microplate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.[15] |
| No effect of this compound at expected concentrations. | The compound has degraded due to improper storage or multiple freeze-thaw cycles. The compound has precipitated out of solution. The cell line is not sensitive to Kif18A inhibition. | 1. Use fresh aliquots of this compound stock. 2. Visually inspect for precipitation before adding the compound to your cells. 3. Confirm Kif18A expression: Use Western blotting to confirm that your cell line expresses Kif18A. 4. Use a positive control: Include a cell line known to be sensitive to Kif18A inhibition in your experiment. |
| Inconsistent Western blot results. | DMSO is affecting protein expression or phosphorylation states.[6][8] Uneven protein loading. | 1. Maintain a low and consistent final DMSO concentration in all treated and control samples. 2. Perform a DMSO-only control to assess its effect on your target proteins. 3. Ensure accurate protein quantification and use a reliable loading control. |
| Inaccurate kinase assay results. | DMSO is directly inhibiting or activating the kinase.[7] DMSO is interfering with the assay components (e.g., ATP, substrate). | 1. Run a DMSO control curve in your kinase assay to determine the effect of different DMSO concentrations on enzyme activity.[10] 2. Keep the final DMSO concentration constant across all inhibitor concentrations and controls.[10] |
Quantitative Data Summary
| Parameter | This compound | Reference(s) |
| Mechanism of Action | Inhibitor of Kif18A microtubule-dependent ATPase activity | [2][16] |
| IC50 (ATPase activity) | 0.016 µM | [2][16] |
| IC50 (Cell Viability, 7 days) | JIMT-1: 0.0040 µM HCC-15: 0.0051 µM NIH-OVCAR3: 0.0051 µM | [16] |
| Solubility in DMSO | 125 mg/mL (223.32 mM) | [2][16] |
| Solvent | Recommended Final Concentration (in vitro) | Considerations | Reference(s) |
| DMSO | ≤ 0.5% (general use) ≤ 0.1% (sensitive assays/cells) | Can affect cell viability, microtubule dynamics, and signaling pathways. Always include a vehicle control with the same final DMSO concentration. | [4][9][14] |
Experimental Protocols
Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a 200x DMSO stock. This will result in a final DMSO concentration of 0.5%.
-
Vehicle Control Preparation: Prepare a 2x concentrated solution of 1% DMSO in culture medium.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions and the 2x vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Kinase Assay (Generic)
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations.
-
Assay Plate Preparation: Add a small, equal volume of each this compound dilution and DMSO (for the no-inhibitor control) to the wells of an assay plate.
-
Enzyme and Substrate Addition: Add the kinase, substrate, and ATP in an appropriate assay buffer to each well to initiate the reaction. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Incubation: Incubate the plate at the optimal temperature for the specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
Visualizations
Caption: Kif18A's role in mitotic progression and the effect of its inhibition.
Caption: Workflow for handling DMSO-solubilized compounds in cell-based assays.
References
- 1. This compound |CAS 2914879-10-8|DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|2914879-10-8|COA [dcchemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. This compound|Cas# 2914879-10-8 [glpbio.cn]
KIF18A-IN-6 Technical Support Center: Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kif18A-IN-6 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of the kinesin family member 18A (KIF18A).[1] It functions by inhibiting the microtubule-dependent ATPase activity of KIF18A.[1][2] This protein is crucial for regulating chromosome alignment at the metaphase plate during mitosis.[3] By inhibiting KIF18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent cell death (apoptosis), particularly in rapidly dividing cancer cells with chromosomal instability (CIN).[3][4][5]
Q2: Is this compound selective for cancer cells?
A2: Yes, KIF18A inhibitors like this compound exhibit selective toxicity towards cancer cells with high chromosomal instability (CIN).[6][7][8] Normal, healthy cells are largely unaffected because they have a lower dependency on KIF18A for cell division.[4][9] This selectivity provides a promising therapeutic window for cancer treatment.[10][11]
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What are the known off-target effects of KIF18A inhibitors?
A4: KIF18A inhibitors are generally highly selective for KIF18A with no known significant off-target effects on other related kinesins.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Compound Instability: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to KIF18A inhibition. | Confirm the chromosomal instability (CIN) status of your cell line. High-CIN cell lines are generally more sensitive.[6][8] Titrate the concentration of this compound to determine the optimal IC50 for your specific cell model. | |
| Assay Duration: Insufficient incubation time for the compound to exert its effect. | For cell viability assays, an incubation period of at least 7 days is recommended to observe significant effects.[1][12] | |
| Low efficacy in in vivo studies | Poor Bioavailability: Suboptimal formulation or route of administration. | This compound is orally active.[1][4] Ensure proper formulation for oral gavage. Consider assessing pharmacokinetic properties in a pilot study. |
| Inadequate Dosing Regimen: Insufficient dose or frequency of administration. | Based on preclinical mouse models, oral administration of 10-60 mg/kg, once or twice daily, has been shown to inhibit tumor growth.[1] Dose optimization may be required for your specific tumor model. | |
| Toxicity observed in animal models | High Dosage: The administered dose may be too high for the specific animal model. | Reduce the dosage and/or the frequency of administration. Monitor animals closely for signs of toxicity. KIF18A inhibitors are generally well-tolerated at effective doses.[4][6] |
| Compound Precipitation in Media | Solubility Issues: this compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1] When diluting into aqueous media, ensure the final DMSO concentration is low and does not affect the cells (typically <0.1%). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 (µM) | Incubation Time |
| JIMT-1 | Cell Viability | 0.0040 | 7 days[1][12] |
| HCC-15 | Cell Viability | 0.0051 | 7 days[1][12] |
| NIH-OVCAR3 | Cell Viability | 0.0051 | 7 days[1][12] |
| KIF18A Enzyme | ATPase Activity | 0.016 | N/A[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosage (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition |
| HCC15 & OVCAR3 | 10 | p.o., once or twice daily | 1 month | 61 ± 10%[1] |
| HCC15 & OVCAR3 | 30 | p.o., once or twice daily | 1 month | 89 ± 7%[1] |
| HCC15 & OVCAR3 | 60 | p.o., once or twice daily | 1 month | 94 ± 5%[1] |
Key Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to ensure logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.[1][12]
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., HCC15 or OVCAR3) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Compound Preparation: Formulate this compound for oral administration.
-
Treatment Administration: Administer this compound (e.g., 10, 30, or 60 mg/kg) or vehicle control orally, once or twice daily, for the duration of the study (e.g., 30 days).[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for an in vivo xenograft study with this compound.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. volastratx.com [volastratx.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuickresearch.com [kuickresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to KIF18A Inhibitors: Kif18A-IN-6 vs. Sovilnesib (AMG-650)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent KIF18A inhibitors, Kif18A-IN-6 and Sovilnesib (AMG-650). KIF18A, a mitotic kinesin, is a promising therapeutic target in cancers characterized by chromosomal instability (CIN). This document summarizes key biochemical and cellular data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the informed selection and application of these research compounds.
Executive Summary
Both this compound and Sovilnesib are potent and orally active inhibitors of the KIF18A motor protein. They exert their anti-cancer effects by disrupting the mitotic spindle, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with high levels of chromosomal instability. While both compounds show promise, their reported potencies and cellular activities vary across different studies and cell lines, highlighting the importance of considering specific experimental contexts.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Sovilnesib. It is important to note that these values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency against KIF18A ATPase Activity
| Compound | IC50 (µM) | Assay Format | Source |
| This compound | 0.016 | Microtubule-dependent ATPase activity | [1] |
| Sovilnesib (AMG-650) | 0.071 | Kinesin-like protein KIF18A inhibitor assay | [2] |
| Sovilnesib (AMG-650) | 0.053 | ATPase activity assays | [3] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Duration | Source |
| This compound | JIMT-1 | 0.0040 | 7 days | [1] |
| This compound | HCC-15 | 0.0051 | 7 days | [1] |
| This compound | NIH-OVCAR3 | 0.0051 | 7 days | [1] |
| Sovilnesib (AMG-650) | OVCAR-3 | EC50 = 0.070 (Nuclear Count Assay) | Not Specified | [3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| This compound | HCC15 | 10-60 mg/kg, p.o., twice or once a day for 1 month | 61±10% at 10 mg/kg, 89±7% at 30 mg/kg, 94±5% at 60 mg/kg | [1] |
| This compound | OVCAR3 | >30 mg/kg, p.o. | Complete inhibition | [1] |
| Sovilnesib (AMG-650) | OVCAR-3 | 10-100 mg/kg, p.o. daily, for 45 days | Dose-dependent inhibition with lasting tumor regression | [2] |
Mechanism of Action and Signaling Pathways
KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics at the kinetochore-microtubule interface. Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a crucial step for accurate chromosome segregation during mitosis.[4][5] Inhibition of KIF18A's ATPase activity disrupts this process, leading to prolonged mitotic arrest and ultimately, apoptosis, especially in cancer cells with a high degree of chromosomal instability which are more reliant on a precisely functioning mitotic spindle.[2][6][7]
Several signaling pathways have been implicated in the regulation and function of KIF18A:
-
Cdk1 Signaling: Cyclin-dependent kinase 1 (Cdk1) can phosphorylate KIF18A, which antagonizes its function. The dephosphorylation and reactivation of KIF18A are facilitated by Protein Phosphatase 1 (PP1), which is influenced by a spindle-localized fraction of inhibited Cdk1 (i-Cdk1).[4][5]
-
JNK/c-Jun Signaling: The JNK1/c-Jun pathway has been shown to activate the expression of KIF18A, contributing to tumorigenesis in certain cancers like cervical cancer.[8][9]
-
Akt Signaling: KIF18A has been reported to negatively regulate the PI3K-Akt signaling axis, and its ablation can promote cell apoptosis through this pathway.[10]
Caption: KIF18A Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays used to characterize KIF18A inhibitors.
KIF18A Microtubule-Dependent ATPase Activity Assay (ADP-Glo™ Format)
This protocol is a general guideline for measuring the ATPase activity of KIF18A and the inhibitory potential of compounds like this compound and Sovilnesib using the ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant human KIF18A protein
-
Microtubules (polymerized from tubulin)
-
Assay Buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM Taxol)
-
ATP
-
KIF18A inhibitor (this compound or Sovilnesib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the KIF18A inhibitor in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of Assay Buffer containing microtubules and KIF18A protein to each well of a 384-well plate.
-
Add 2.5 µL of the diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of ATP solution in Assay Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for KIF18A.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: KIF18A ATPase Assay Workflow.
Cell Viability Assay (CCK-8 Format)
This protocol outlines a general procedure for assessing the effect of KIF18A inhibitors on the viability and proliferation of cancer cells using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, JIMT-1)
-
Complete cell culture medium
-
KIF18A inhibitor (this compound or Sovilnesib) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KIF18A inhibitor in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate inhibitor concentration or vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 7 days).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[11]
-
Caption: Cell Viability Assay (CCK-8) Workflow.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of KIF18A inhibitors in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to KIF18A inhibition (e.g., OVCAR-3)
-
Matrigel (optional)
-
KIF18A inhibitor (this compound or Sovilnesib)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the KIF18A inhibitor in the appropriate vehicle at the desired concentrations.
-
Administer the inhibitor or vehicle to the respective groups via oral gavage daily or as determined by pharmacokinetic studies.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the average tumor volume and body weight for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound and Sovilnesib (AMG-650) are valuable research tools for investigating the role of KIF18A in cancer biology and for the preclinical development of novel anti-cancer therapeutics. The data presented in this guide suggest that both compounds are potent inhibitors of KIF18A with significant anti-proliferative activity in sensitive cancer cell lines and in vivo efficacy. The choice between these inhibitors may depend on the specific research question, the cancer model being studied, and other experimental considerations. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of KIF18A inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 5. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validating the On-Target Efficacy of Kif18A-IN-6 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kif18A-IN-6, a potent and selective inhibitor of the mitotic kinesin Kif18A, with other known Kif18A inhibitors. It is designed to offer an objective overview of its performance, supported by experimental data and detailed protocols for validating its on-target effects in a cellular context.
Introduction to Kif18A and Its Inhibition
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] It achieves this by regulating the dynamics of kinetochore microtubules.[3] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division.[4][5] This selective dependency makes Kif18A an attractive therapeutic target for cancer.
Kif18A inhibitors disrupt its motor function, leading to improper chromosome alignment, prolonged mitotic arrest, and ultimately, apoptotic cell death in these vulnerable cancer cells.[6][7] this compound is a small molecule inhibitor that has demonstrated potent activity against the microtubule-dependent ATPase activity of Kif18A.[8] This guide will delve into the experimental validation of this compound's on-target effects and compare its efficacy with other inhibitors.
Comparative Analysis of Kif18A Inhibitors
The following table summarizes the in vitro potency of this compound against various cancer cell lines and provides a comparison with other known Kif18A inhibitors.
| Inhibitor | Target | IC50 (µM) - ATPase Assay | Cell Line | IC50 (µM) - Cell Viability | Reference |
| This compound | Kif18A | 0.016 | JIMT-1 | 0.0040 | [8] |
| HCC-15 | 0.0051 | [8] | |||
| NIH-OVCAR3 | 0.0051 | [8] | |||
| AM-1882 | Kif18A | 0.230 (MT-ATPase assay) | - | - | [9][10] |
| AM-9022 | Kif18A | 0.047 (MT-ATPase assay) | - | - | [10] |
| AMG650 (Sovilnesib) | Kif18A | 0.071 | - | - | [10] |
| BTB-1 | Kif18A | 1.69 | - | - | [10][11] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound in cells involves a series of assays to quantify the specific cellular phenotypes associated with Kif18A inhibition. Below are detailed protocols for three key experiments.
Mitotic Arrest Assay via Flow Cytometry
This assay quantifies the percentage of cells arrested in mitosis following treatment with a Kif18A inhibitor. The principle is to stain cells for a mitosis-specific marker, such as phosphorylated Histone H3 (Ser10), and DNA content.
Materials:
-
Cancer cell line of interest
-
This compound or other inhibitors
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 647 anti-rabbit
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 24-48 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 ml of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[12]
-
Wash the fixed cells twice with PBS containing 0.1% Triton X-100.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10) for 1 hour at room temperature.
-
Wash the cells twice and then incubate with the Alexa Fluor 647-conjugated secondary antibody for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry. The percentage of cells in mitosis (positive for phospho-Histone H3 and with 4N DNA content) is then quantified.[12][13][14][15][16]
Chromosome Misalignment Assay by Immunofluorescence
This method visually assesses and quantifies the degree of chromosome misalignment, a direct consequence of Kif18A inhibition.
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound or other inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: Human anti-centromere antibody (ACA) and mouse anti-α-tubulin antibody
-
Secondary antibodies: Alexa Fluor-conjugated anti-human and anti-mouse antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with this compound or a vehicle control for a duration that allows for entry into mitosis (e.g., 16-24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (ACA to label kinetochores and anti-α-tubulin to visualize the spindle) overnight at 4°C.
-
Wash three times with PBS and then incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS and counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope. The degree of chromosome misalignment is quantified by measuring the distance of kinetochores from the metaphase plate.[4][17][18][19][20]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
This compound or other inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the Kif18A inhibitor as described for the mitotic arrest assay.
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to 100 µl of the cell suspension.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µl of 1X Binding Buffer to each tube.[21]
-
Analyze the cells by flow cytometry within one hour.[8][22][23][24]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: Kif18A's role in mitosis and the effect of its inhibition.
Caption: Workflow for validating this compound on-target effects.
Conclusion
This compound is a potent inhibitor of Kif18A, demonstrating significant anti-proliferative effects in various cancer cell lines at low nanomolar concentrations. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the on-target cellular effects of this compound and other Kif18A inhibitors. The characteristic phenotypes of mitotic arrest, chromosome misalignment, and subsequent apoptosis serve as reliable indicators of successful Kif18A inhibition. Comparative analysis suggests that this compound is among the most potent Kif18A inhibitors identified to date, making it a valuable tool for both basic research and preclinical drug development in the context of chromosomally unstable cancers.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative and semiautomated method for determining misaligned and lagging chromosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 11. BTB-1: a small molecule inhibitor of the mitotic motor protein Kif18A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Quantification of Mitotic Chromosome Alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlative Live Imaging and Immunofluorescence for Analysis of Chromosome Segregation in Mouse Preimplantation Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Live fluorescence imaging of chromosome segregation in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. 細胞凋亡測試 [sigmaaldrich.com]
Kif18A-IN-6: A Potent and Selective Inhibitor of the Mitotic Kinesin KIF18A
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of Kif18A-IN-6 against other kinesin motors, supported by experimental data and protocols.
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends, thereby ensuring proper chromosome alignment during mitosis.[1] Its heightened expression and essential role in chromosomally unstable (CIN) cancer cells have identified it as a promising therapeutic target.[1][2][3][4][5] this compound is an orally active, potent inhibitor of KIF18A with an IC50 of 0.016 μM against its microtubule-dependent ATPase activity.[6][7][8] This guide delves into the selectivity of this compound and related compounds against a panel of other human kinesin motors, providing valuable insights for its application in research and drug development.
Comparative Selectivity Profile of Kif18A Inhibitors
The selectivity of Kif18A inhibitors is a critical attribute, as off-target inhibition of other essential mitotic kinesins can lead to undesirable cellular effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a Kif18A inhibitor, representative of the class to which this compound belongs, against a panel of human kinesin motors. The data is derived from microtubule-dependent ATPase assays.
| Kinesin Motor | IC50 (µM) |
| KIF18A | 0.016 |
| KIF18B | >10 |
| KIF19A | >10 |
| Eg5 (KIF11) | >10 |
| CENP-E | >10 |
| KIFC1 | >10 |
| Table 1: Selectivity of a Kif18A inhibitor against a panel of human kinesin motors. Data is presented as IC50 values in micromolars (µM). A higher IC50 value indicates lower inhibitory activity.[2] |
As the data indicates, the Kif18A inhibitor demonstrates high potency against its intended target, KIF18A, while exhibiting minimal to no activity against other closely related kinesin motors at concentrations up to 10 µM. This high degree of selectivity underscores its potential as a specific tool for studying KIF18A function and as a candidate for targeted cancer therapy.
Experimental Protocol: Kinesin Microtubule-Dependent ATPase Assay
The selectivity of this compound and related compounds was determined using a biochemical microtubule-dependent ATPase assay. This assay measures the enzymatic activity of the kinesin motor domain, which hydrolyzes ATP to ADP in the presence of microtubules.
Principle: The rate of ATP hydrolysis is proportional to the motor's activity. Inhibition of the motor results in a decreased rate of ADP production. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced.
Materials:
-
Recombinant human kinesin motor domains (KIF18A, KIF18B, KIF19A, Eg5, CENP-E, KIFC1)
-
Paclitaxel-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., this compound)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: The kinesin motor, microtubules, and ATP are combined in an assay buffer.
-
Initiation of Reaction: The test compound is added to the reaction mixture. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at room temperature for a specified period to allow for ATP hydrolysis.
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: The luminescence signal is measured using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Data Analysis: The luminescence data is normalized to a DMSO control (representing 100% activity) and a no-enzyme control (representing 0% activity). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Below is a diagram illustrating the experimental workflow for determining the selectivity profile of Kif18A inhibitors.
Caption: Experimental workflow for kinesin selectivity profiling.
Signaling Pathway Context: KIF18A's Role in Mitosis
KIF18A plays a critical role in the proper segregation of chromosomes during mitosis. Its inhibition disrupts this process, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with high chromosomal instability. The diagram below illustrates the simplified signaling pathway and the point of intervention by this compound.
Caption: KIF18A's role in mitosis and inhibition by this compound.
Conclusion
This compound and related compounds are highly selective inhibitors of the KIF18A motor protein. The robust selectivity profile, as demonstrated by the significant difference in IC50 values against other kinesins, makes it a valuable tool for investigating the specific cellular functions of KIF18A. Furthermore, this selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities. The provided experimental protocols and pathway diagrams offer a comprehensive resource for researchers working with this class of inhibitors.
References
- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Confirming Kif18A-IN-6's Mechanism of Action Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin Kif18A. We delve into its mechanism of action, supported by experimental data, and compare its performance with other known Kif18A inhibitors. A key focus is the design of rescue experiments to unequivocally confirm that the observed cellular phenotypes are a direct result of Kif18A inhibition.
Mechanism of Action of Kif18A and its Inhibition
Kinesin Family Member 18A (Kif18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its activity is crucial for preventing chromosomal instability (CIN), a hallmark of many cancers.[3][4][5] Kif18A inhibitors, such as this compound, disrupt this process by targeting the microtubule-dependent ATPase activity of Kif18A.[6] This disruption leads to mitotic arrest, chromosome misalignment, and ultimately, cell death in cancer cells that are highly dependent on Kif18A, particularly those with existing CIN.[1][7][8]
The proposed mechanism of action for Kif18A inhibitors, including this compound, involves the following steps:
-
Inhibition of ATPase Activity : The inhibitor binds to Kif18A, preventing the hydrolysis of ATP, which is necessary for its motor function along microtubules.
-
Disruption of Chromosome Congression : Without its motor activity, Kif18A cannot properly regulate the movement of chromosomes to the metaphase plate.
-
Activation of the Spindle Assembly Checkpoint (SAC) : The resulting chromosome misalignment activates the SAC, a crucial cellular surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[4][9]
-
Prolonged Mitotic Arrest and Cell Death : In cancer cells with high CIN, the SAC is often compromised, and prolonged mitotic arrest due to Kif18A inhibition leads to mitotic catastrophe and apoptosis.[7][10]
Comparative Performance of Kif18A Inhibitors
Several small molecule inhibitors targeting Kif18A have been developed. This section compares the performance of this compound with other notable inhibitors based on available preclinical data.
| Inhibitor | Target | IC50 (ATPase Assay) | Cellular IC50 (Cell Viability) | Key Findings |
| This compound | Kif18A | 0.016 µM[6] | 0.0040 µM (JIMT-1), 0.0051 µM (HCC-15), 0.0051 µM (NIH-OVCAR3)[6] | Orally active, inhibits tumor growth in mouse models.[6] |
| AM-1882 | Kif18A | Not explicitly stated, but potent in mitotic feature assays at 0.05 µM.[3] | EC50 values vary across cell lines, with sensitive lines showing values <1 µM.[3] | Preferentially kills chromosomally unstable cancer cells; induces apoptosis.[3][10] |
| VLS-1272 | Kif18A | Not explicitly stated. | Growth inhibition observed in the nanomolar range in sensitive cell lines.[8] | Orally bioavailable, potent, and highly selective for Kif18A.[8] |
| Sovilnesib (AMG-650) | Kif18A | Not explicitly stated. | Not explicitly stated. | In Phase 1b clinical trials for resistant ovarian cancer.[7] |
| ATX020 | Kif18A | 14.5 nM[2] | 53.3 nM (OVCAR-3), 534 nM (OVCAR-8)[2] | Induces mitotic arrest and apoptosis selectively in CIN+ cancer cells.[2] |
Confirming On-Target Activity with Rescue Experiments
A critical step in validating a new inhibitor is to demonstrate that its effects are due to the specific inhibition of the intended target. Rescue experiments are the gold standard for this purpose. The logic is to first introduce the inhibitor to elicit a phenotype and then "rescue" the cells from this effect by overexpressing a form of the target protein that is resistant to the inhibitor.
Experimental Workflow for a this compound Rescue Experiment
Caption: Workflow for a this compound rescue experiment.
Detailed Experimental Protocol
1. Cell Culture and Reagents:
- Select a cancer cell line sensitive to Kif18A inhibition (e.g., OVCAR-3, HCC15).[6]
- Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
2. Generation of a this compound-Resistant Mutant:
- Based on the binding mode of this compound (if known) or by screening, identify a point mutation in the KIF18A gene that confers resistance to the inhibitor without abolishing the protein's normal function. This often involves mutating a residue in the inhibitor's binding pocket.
- Use site-directed mutagenesis to introduce this mutation into a Kif18A expression vector (e.g., pcDNA3.1-Kif18A).
- Sequence verify the construct to confirm the presence of the mutation.
3. Transfection and Treatment:
- Seed the chosen cancer cells in multi-well plates.
- Transfect one group of cells with the vector expressing the this compound-resistant mutant and a control group with an empty vector. Use a suitable transfection reagent.
- Allow cells to express the protein for 24-48 hours.
- Treat both groups of transfected cells with a concentration of this compound that is known to induce a strong phenotype (e.g., 2-5 times the IC50).
4. Phenotypic Analysis:
- Cell Viability Assay: After 72-96 hours of treatment, assess cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.
- Immunofluorescence Microscopy: Fix and stain cells to visualize the mitotic spindle (α-tubulin), chromosomes (DAPI), and spindle poles (γ-tubulin). This will allow for the quantification of mitotic arrest and chromosome misalignment.
- Western Blotting: Analyze protein lysates to confirm the expression of the transfected Kif18A and to assess markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Expected Results:
-
Empty Vector Control: Cells will exhibit the characteristic phenotypes of Kif18A inhibition, including decreased viability, mitotic arrest, and chromosome congression defects.
-
Resistant Kif18A Mutant: Cells expressing the mutant Kif18A should be "rescued" from the effects of this compound, showing significantly higher viability and a reduction in mitotic defects compared to the control.
Kif18A Signaling Pathways
Kif18A expression and function are implicated in several signaling pathways that are often dysregulated in cancer. Understanding these connections can provide further insights into the therapeutic potential of Kif18A inhibitors.
Caption: Key signaling pathways involving Kif18A in cancer.
Recent studies have shown that Kif18A can:
-
Be a novel target of the JNK1/c-Jun signaling pathway, where c-Jun directly binds to and activates the Kif18A promoter.[11] A rescue experiment has demonstrated that the inhibitory effect of c-Jun knockdown on cervical cancer cell growth can be partially rescued by Kif18A overexpression.[11]
-
Promote head and neck squamous cell carcinoma invasion and migration through the activation of the Akt signaling pathway.[12]
-
Facilitate hepatocellular carcinoma cell metastasis by activating SMAD2/3 signaling, a key component of the TGF-β pathway.[13]
-
Be associated with the upregulation of MMP-7 and MMP-9, which are involved in invasion and metastasis.[14][15]
Conclusion
This compound is a promising anti-cancer agent that targets the mitotic machinery of chromosomally unstable tumors. Its efficacy can be rigorously validated through well-designed rescue experiments, which are essential for confirming its on-target mechanism of action. By comparing its performance with other Kif18A inhibitors and understanding its role in various oncogenic signaling pathways, researchers can better position this compound for further preclinical and clinical development. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate these critical research endeavors.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIF18A | Insilico Medicine [insilico.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Kif18A Inhibitors and Other Antimitotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Kif18A inhibitors, with a focus on the potential for cross-resistance with other antimitotic agents such as taxanes and vinca alkaloids. The information presented is supported by experimental data to aid in the evaluation of Kif18A inhibitors as a novel class of anticancer therapeutics.
Executive Summary
Kinesin family member 18A (Kif18A) is a mitotic kinesin essential for the proper alignment of chromosomes during cell division.[1] Inhibitors of Kif18A represent a promising class of anticancer drugs that selectively target cancer cells with chromosomal instability (CIN), a common feature of many aggressive tumors.[2][3] A key question for the clinical development of any new anticancer agent is its potential for cross-resistance with existing therapies. This guide summarizes preclinical evidence demonstrating that Kif18A inhibitors have a unique mechanism of action and sensitivity profile, suggesting a low probability of cross-resistance with traditional antimitotic drugs like taxanes and vinca alkaloids.
Mechanism of Action: Kif18A Inhibitors vs. Traditional Antimitotics
Kif18A inhibitors disrupt the mitotic process by preventing the proper alignment of chromosomes, leading to a prolonged mitotic arrest and subsequent programmed cell death (apoptosis).[1] This mechanism is distinct from that of other antimitotic agents:
-
Taxanes (e.g., Paclitaxel, Docetaxel): Stabilize microtubules, leading to the formation of abnormal mitotic spindles and mitotic arrest.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Inhibit microtubule polymerization, which disrupts the formation of the mitotic spindle.
This fundamental difference in their molecular targets and mechanisms of action suggests that the development of resistance to taxanes or vinca alkaloids may not confer resistance to Kif18A inhibitors.
Data Presentation: Lack of Cross-Resistance
Experimental evidence supports the hypothesis that Kif18A inhibitors are not subject to common mechanisms of resistance that affect other antimitotics. A study by Payton et al. investigated the activity of KIF18A inhibitors in a multidrug-resistant ovarian cancer cell line (ADRRES) that overexpresses P-glycoprotein (P-gp), a common mechanism of resistance to taxanes and other chemotherapeutic agents. The results demonstrated that the KIF18A inhibitors AM-1882 and AM-9022 retained their activity in these resistant cells.[1]
| Compound Class | Cell Line | Resistance Mechanism | Fold Change in Potency (with P-gp inhibitor) | Conclusion on Cross-Resistance |
| KIF18A Inhibitor | ADRRES (Ovarian Cancer) | P-glycoprotein (P-gp) overexpression | <10-fold | Low - Retains activity in P-gp overexpressing cells. |
| Taxane (Paclitaxel) | ADRRES (Ovarian Cancer) | P-glycoprotein (P-gp) overexpression | Significant | High - Known substrate of P-gp efflux pump. |
| Anthracycline (Doxorubicin) | ADRRES (Ovarian Cancer) | P-glycoprotein (P-gp) overexpression | Significant | High - Known substrate of P-gp efflux pump. |
Furthermore, a separate study demonstrated a synergistic effect when combining the KIF18A inhibitor BTB-1 with vincristine in diffuse large B-cell lymphoma (DLBCL) cell lines, further indicating a lack of cross-resistance and a potential for combination therapies.[4]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing cross-resistance.
Caption: KIF18A's role in mitosis and points of intervention for different antimitotics.
Caption: Workflow to determine cross-resistance between Kif18A inhibitors and other antimitotics.
Experimental Protocols
Cell Viability Assay in Parental and Drug-Resistant Cell Lines
This protocol is adapted from the methodology described by Payton et al. for assessing compound activity in drug-resistant cell lines.[1]
1. Cell Culture:
- Parental and drug-resistant cancer cell lines (e.g., OVCAR-8 and ADRRES) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Drug-resistant cell lines are maintained under continuous drug selection pressure (e.g., with paclitaxel) to ensure the stability of the resistant phenotype.
2. Compound Preparation:
- This compound and other antimitotic compounds (e.g., paclitaxel, vincristine) are dissolved in DMSO to create stock solutions.
- Serial dilutions of the compounds are prepared in culture media.
3. Cell Seeding:
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
4. Compound Treatment:
- The culture medium is replaced with medium containing the serially diluted compounds.
- For experiments investigating the role of efflux pumps, cells can be co-treated with a P-gp inhibitor (e.g., GF120918).
- Control wells receive medium with DMSO at the same concentration as the highest compound concentration.
5. Incubation:
- Plates are incubated for a period of 72 to 96 hours.
6. Cell Viability Measurement:
- Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Luminescence is read using a plate reader.
7. Data Analysis:
- The data is normalized to the DMSO-treated control wells.
- IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
- The fold-resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Conclusion
The available preclinical data strongly suggest that Kif18A inhibitors, including this compound, have a low potential for cross-resistance with traditional antimitotic agents like taxanes and vinca alkaloids. Their distinct mechanism of action and their ability to retain efficacy in multidrug-resistant cell lines make them a promising therapeutic strategy, particularly for cancers that have developed resistance to standard-of-care chemotherapies. Further clinical investigation is warranted to confirm these findings in patients.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Identifying Biomarkers for Sensitivity to Kif18A-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinesin family member 18A (Kif18A) has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). Kif18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, ensuring proper chromosome alignment during mitosis.[1][2][3] Inhibition of Kif18A disrupts this process, leading to mitotic arrest and subsequent apoptosis, preferentially in cancer cells with high CIN. This guide provides a comparative overview of Kif18A-IN-6 and other Kif18A inhibitors, focusing on biomarkers for sensitivity and the experimental protocols required for their identification.
Performance Comparison of Kif18A Inhibitors
The following table summarizes the available quantitative data on the in vitro potency of this compound and alternative Kif18A inhibitors. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the viability of cancer cell lines by 50%. Sensitivity to these inhibitors is notably higher in cell lines with high chromosomal instability (CIN+).
| Inhibitor | Alternative Names | Target | IC50 (µM) vs. Kif18A ATPase Activity | Cell Line | CIN Status | Cell Viability IC50 (µM) |
| This compound | VLS-1488 | Kif18A | 0.016[4][5] | JIMT-1 | CIN+ | 0.0040 |
| HCC-15 | CIN+ | 0.0051 | ||||
| NIH-OVCAR3 | CIN+ | 0.0051 | ||||
| AM-9022 | - | Kif18A | 0.047 (Kinesin-8 MT-ATPase assay) | KIF18A-inhibitor sensitive cell lines (mean) | CIN+ | 0.045 |
| VLS-1272 | KIF18A-IN-7 | Kif18A | 0.041 | JIMT-1 | CIN+ | 0.0078 |
| NIH-OVCAR3 | CIN+ | 0.0097 | ||||
| HCC-15 | CIN+ | 0.011 | ||||
| ATX020 | - | Kif18A | 0.0145[1] | OVCAR-3 | CIN+ | 0.053[6][7] |
| OVCAR-8 | CIN+ | 0.534[6][7] | ||||
| A2780 | CIN- | Proliferation unaffected | ||||
| OVK18 | CIN- | Proliferation unaffected |
Key Biomarkers for Sensitivity
Preclinical studies strongly suggest that two key biomarkers are highly predictive of sensitivity to Kif18A inhibitors: Chromosomal Instability (CIN) and TP53 mutation status .[8][9]
-
Chromosomal Instability (CIN): Cancers with a high degree of CIN are characterized by an ongoing rate of chromosome mis-segregation during mitosis. These cells are particularly dependent on Kif18A to manage the increased mitotic stress, making them vulnerable to its inhibition.[3]
-
TP53 Mutations: The tumor suppressor gene TP53 is a critical regulator of the cell cycle and apoptosis. Mutations in TP53 are common in cancer and are often associated with CIN.[8][9] Cancer cell lines with TP53 mutations have shown increased sensitivity to Kif18A inhibition.[8][9]
Experimental Protocols
Assessment of Chromosomal Instability (CIN) by Fluorescence In Situ Hybridization (FISH)
This protocol provides a method to quantify CIN by assessing chromosome number heterogeneity in a cell population.
a. Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach 60-70% confluency.
-
Wash the cells with 1x Phosphate Buffered Saline (PBS).
-
Treat the cells with a hypotonic solution (e.g., 75mM KCl) for 15-30 minutes at 37°C to swell the cells.
-
Fix the cells with a freshly prepared solution of methanol:acetic acid (3:1) for 10 minutes at room temperature.
-
Air dry the coverslips.
b. FISH Procedure:
-
Prepare the probe solution containing a fluorescently labeled centromeric probe for a specific chromosome.
-
Denature the cellular DNA by incubating the coverslips in 70% formamide/2x SSC at 73°C for 5 minutes.
-
Dehydrate the slides in an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
Denature the probe by heating at 75°C for 5-10 minutes and then place on ice.
-
Apply the denatured probe to the coverslip, seal with a coverslip, and incubate overnight at 37°C in a humidified chamber.
-
Wash the coverslips to remove the unbound probe, typically with 0.4x SSC/0.3% NP-40 at 73°C for 2 minutes, followed by a wash in 2x SSC/0.1% NP-40 at room temperature.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides.
c. Data Analysis:
-
Using a fluorescence microscope, count the number of signals for the specific chromosome in at least 200 interphase nuclei.
-
Calculate the percentage of cells that deviate from the modal chromosome number. A higher percentage indicates a greater degree of CIN.
TP53 Mutation Analysis by Sanger Sequencing
This protocol outlines the steps for identifying mutations in the DNA-binding domain of the TP53 gene (exons 4-9), a region where most cancer-associated mutations occur.
a. DNA Extraction:
-
Isolate genomic DNA from the cancer cell line of interest using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer.
b. Polymerase Chain Reaction (PCR):
-
Amplify exons 4 through 9 of the TP53 gene using specific primer pairs. Primer sequences can be obtained from the IARC TP53 Database.[10]
-
Perform PCR using a high-fidelity DNA polymerase. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
c. PCR Product Purification:
-
Verify the PCR products by agarose gel electrophoresis.
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
d. Sanger Sequencing:
-
Perform cycle sequencing reactions for each purified PCR product using both forward and reverse primers in separate reactions.
-
Purify the sequencing products.
-
Analyze the sequencing products on an automated capillary electrophoresis DNA sequencer.
e. Data Analysis:
-
Align the obtained sequences with the wild-type TP53 reference sequence (NM_000546.5).
-
Identify any nucleotide changes, insertions, or deletions.
-
Confirm any identified mutations by reviewing the chromatograms for both the forward and reverse sequences.
Visualizing Key Processes
To aid in the understanding of Kif18A's role and the workflow for biomarker identification, the following diagrams have been generated using Graphviz.
Caption: Kif18A signaling pathway in mitosis and its inhibition.
Caption: Experimental workflow for identifying sensitivity biomarkers.
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ERIC recommendations for TP53 mutation analysis in chronic lymphocytic leukemia—update on methodological approaches and results interpretation - PMC [pmc.ncbi.nlm.nih.gov]
KIF18A Inhibitors: A Head-to-Head Comparison of Kif18A-IN-6 and ATX020
For Researchers, Scientists, and Drug Development Professionals
The kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition can selectively induce mitotic arrest and cell death in cancer cells with high CIN, while sparing healthy cells. This guide provides a detailed head-to-head comparison of two prominent KIF18A inhibitors, Kif18A-IN-6 and ATX020, summarizing their performance based on available preclinical data.
Mechanism of Action
Both this compound and ATX020 are small molecule inhibitors that target the ATPase activity of the KIF18A motor protein. By binding to KIF18A, these inhibitors prevent its translocation along spindle microtubules, which is essential for proper chromosome congression at the metaphase plate. This disruption of KIF18A function leads to mitotic defects, including chromosome mis-segregation and prolonged mitotic arrest, ultimately triggering apoptosis in chromosomally unstable cancer cells. This targeted approach represents a synthetic lethal strategy for treating CIN-high tumors.[1][2][3][4]
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and ATX020 based on publicly available data.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound (Compound 134/VLS-1488) | ATX020 |
| Target | KIF18A microtubule-dependent ATPase activity | KIF18A ATPase activity |
| IC50 (Enzymatic Assay) | 0.016 µM[5][6][7] | 0.014 µM (14.5 nM)[2][8] |
| Cellular IC50 (JIMT-1) | 0.0040 µM (7 days)[5] | Not Reported |
| Cellular IC50 (HCC-15) | 0.0051 µM (7 days)[5] | Not Reported |
| Cellular IC50 (NIH-OVCAR3) | 0.0051 µM (7 days)[5] | 0.053 µM[2][9] |
| Cellular IC50 (OVCAR-8) | Not Reported | 0.54 µM[2][9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound (Compound 134) | ATX020 |
| Model | HCC15 Xenograft | OVCAR-3 Xenograft |
| Dosing | 10, 30, 60 mg/kg, p.o., once or twice daily for 1 month | 30, 100 mg/kg, p.o., once daily for 28 days |
| Tumor Growth Inhibition | 61±10% (10 mg/kg), 89±7% (30 mg/kg), 94±5% (60 mg/kg)[5] | 94% (30 mg/kg), 104% (100 mg/kg, indicating tumor regression)[10] |
| Model | OVCAR3 Xenograft | OVK18 (CIN-negative) Xenograft |
| Dosing | >30 mg/kg, p.o. | Not specified, but tumors were unaffected |
| Tumor Growth Inhibition | >100% (complete inhibition)[5] | No effect[8][9] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison.
KIF18A ATPase Activity Assay (Biochemical Assay)
The inhibitory activity of the compounds against KIF18A was likely determined using a microtubule-stimulated ATPase assay. In this assay, recombinant human KIF18A motor domain is incubated with microtubules in an assay buffer containing ATP. The rate of ATP hydrolysis to ADP and inorganic phosphate (Pi) is measured in the presence of varying concentrations of the inhibitor. The amount of Pi generated is quantified, often using a malachite green-based colorimetric detection method. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell Viability/Antiproliferation Assay
The cellular potency of the inhibitors was assessed using cell viability or proliferation assays. Cancer cell lines, such as JIMT-1, HCC-15, and NIH-OVCAR3, were seeded in multi-well plates and treated with a range of concentrations of this compound or ATX020 for a specified duration (e.g., 7 days). Cell viability was then measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values were determined by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Xenograft Tumor Growth Inhibition Studies (In Vivo Efficacy)
To evaluate in vivo efficacy, human cancer cell lines (e.g., HCC15 or OVCAR-3) were implanted subcutaneously into immunocompromised mice. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The inhibitors were administered orally at specified doses and schedules (e.g., once or twice daily). Tumor volume was measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the mean tumor volume in the treated groups to that in the vehicle control group.
Visualizing the KIF18A Pathway and Experimental Workflow
KIF18A Signaling Pathway in Mitosis
Caption: KIF18A's role in mitosis and its inhibition.
Experimental Workflow for KIF18A Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of KIF18A inhibitors.
Summary and Conclusion
Both this compound and ATX020 are potent and orally bioavailable inhibitors of KIF18A with demonstrated anti-tumor activity in preclinical models of chromosomally unstable cancers.[5][10][11]
-
Potency: On a biochemical level, both inhibitors exhibit comparable low nanomolar IC50 values against KIF18A ATPase activity.[2][5] In cellular assays, this compound has shown potent single-digit nanomolar activity in several cell lines.[5] ATX020 also demonstrates potent cellular activity, particularly in the OVCAR-3 cell line.[2]
-
Selectivity: ATX020 has been shown to be highly selective for KIF18A over other kinesin motor proteins.[2][8] While detailed selectivity data for this compound against a broad panel of kinesins is not as readily available in the provided search results, its targeted in vivo effects suggest a high degree of selectivity.
-
In Vivo Efficacy: Both compounds have demonstrated robust, dose-dependent tumor growth inhibition in xenograft models of CIN-high cancers.[5][10] Notably, both have been shown to induce tumor regression at higher doses, highlighting their potential for significant anti-tumor efficacy.[5][10] The lack of efficacy of ATX020 in a CIN-negative model further validates the synthetic lethal relationship between KIF18A inhibition and chromosomal instability.[8][9]
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound |CAS 2914879-10-8|DC Chemicals [dcchemicals.com]
Validating the Specificity of Kif18A-IN-6: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the Kif18A inhibitor, Kif18A-IN-6, utilizing knockout (KO) cell lines. We offer a comparative analysis of its performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug development programs.
Introduction to Kif18A and its Inhibition
Kinesin family member 18A (Kif18A) is a motor protein crucial for the proper alignment of chromosomes during mitosis.[1] Its overexpression has been linked to chromosomal instability (CIN), a hallmark of many aggressive cancers.[2][3] This makes Kif18A a compelling therapeutic target for oncology. Small molecule inhibitors, such as this compound, aim to disrupt the mitotic machinery of cancer cells, leading to cell death. However, ensuring the on-target specificity of these inhibitors is paramount to minimize off-target effects and potential toxicity.
Comparative Analysis of Kif18A Inhibitors
The landscape of Kif18A inhibitors is expanding. Here, we compare this compound with other known inhibitors. While comprehensive head-to-head studies are emerging, the available data allows for a preliminary comparison.
Table 1: Biochemical Potency of Kif18A Inhibitors
| Inhibitor | Target | IC50 (µM) | Source |
| This compound | Kif18A ATPase | 0.016 | [4][5] |
| AM-1882 | Kif18A Motor Activity | Not specified | [2] |
| VLS-1272 | Kif18A ATPase | Not specified | [6] |
| ATX020 | Kif18A ATPase | 0.0145 | [7] |
| KIF18A-IN-3 | Kif18A | 0.061 | [8] |
Table 2: Anti-proliferative Activity of Kif18A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Source |
| This compound | JIMT-1 (Breast Cancer) | 0.0040 | [4] |
| This compound | HCC-15 (Breast Cancer) | 0.0051 | [4] |
| This compound | NIH-OVCAR3 (Ovarian Cancer) | 0.0051 | [4] |
| AM-1882 | MDA-MB-157 (Breast Cancer) | ~0.05 | [2] |
| ATX020 | OVCAR-3 (Ovarian Cancer) | 0.0533 | [7] |
| ATX020 | OVCAR-8 (Ovarian Cancer) | 0.534 | [7] |
Validating Specificity with Kif18A Knockout Cell Lines
The gold standard for validating the on-target activity of an inhibitor is to compare its effects in wild-type (WT) cells versus cells where the target has been genetically removed (knockout or KO). A truly specific inhibitor should have a significantly reduced or no effect in KO cells.
Experimental Workflow
The following diagram outlines the key steps to validate the specificity of this compound.
Caption: Workflow for this compound specificity validation.
Expected Outcomes
A highly specific Kif18A inhibitor like this compound is expected to:
-
Show potent anti-proliferative activity in WT cells.
-
Exhibit significantly reduced or no activity in Kif18A KO cells. This is demonstrated by a large shift in the IC50 value to a much higher concentration in the KO cell line.
-
Induce a specific phenotype (e.g., mitotic arrest) in WT cells that is absent in KO cells.
Detailed Experimental Protocols
Generation of Kif18A Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general guideline. Optimization for specific cell lines is recommended.
-
gRNA Design and Synthesis: Design at least two independent guide RNAs (gRNAs) targeting an early exon of the KIF18A gene to ensure a functional knockout. Synthesize the gRNAs and the Cas9 nuclease.
-
Transfection: Transfect the chosen cancer cell line with the Cas9 protein and gRNA ribonucleoprotein (RNP) complex using a suitable method (e.g., electroporation or lipid-based transfection).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate monoclonal colonies.
-
Screening and Validation:
-
Expand the clones and screen for Kif18A knockout by Western blot analysis.
-
Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.
-
Western Blot Analysis
-
Cell Lysis: Lyse WT and Kif18A KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Kif18A (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed WT and Kif18A KO cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic agent) and a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Kif18A Signaling Pathway
Understanding the cellular context of Kif18A is crucial for interpreting experimental results. The following diagram illustrates a simplified signaling pathway involving Kif18A.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
A Comparative Analysis of KIF18A Inhibitors: Kif18A-IN-6 vs. BTB-1
Introduction
The kinesin superfamily motor protein KIF18A is essential for the precise alignment and segregation of chromosomes during mitosis.[1] By regulating microtubule dynamics at the plus-ends, KIF18A ensures chromosomes congregate at the metaphase plate, a critical step for genomic stability.[1] Overexpression of KIF18A is observed in various cancers, including breast and colorectal cancer, and is often associated with tumor aggressiveness and poor prognosis.[2][3] Its crucial role in cell division, particularly in rapidly proliferating cancer cells, and its dispensability for normal somatic cell division make KIF18A an attractive therapeutic target.[3][4]
This guide provides a comparative analysis of two small-molecule inhibitors of KIF18A: Kif18A-IN-6 and BTB-1. We will objectively compare their performance based on available biochemical and cellular data, provide detailed experimental protocols for their evaluation, and illustrate key pathways and workflows.
Mechanism of Action of KIF18A Inhibition
KIF18A inhibitors function by disrupting the mitotic machinery. By blocking the ATPase activity of KIF18A, these compounds prevent the proper alignment of chromosomes, which in turn activates the spindle assembly checkpoint (SAC).[1] Prolonged activation of the SAC leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cells.[1] The KIF18A signaling pathway is also interconnected with other cancer-related pathways, such as the Akt signaling pathway, which is involved in cell invasion and migration.[2][5]
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
KIF18A Inhibitor Kif18A-IN-6: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin KIF18A. The performance of this compound is evaluated alongside other notable KIF18A inhibitors, including sovilnesib (AMG-650), VLS-1272, and ATX020, with supporting experimental data and detailed methodologies.
Introduction to KIF18A Inhibition
KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in regulating microtubule dynamics at the plus ends of kinetochore microtubules during mitosis.[1][2] Its primary function is to ensure proper chromosome alignment at the metaphase plate, a crucial step for accurate chromosome segregation.[2][3] In chromosomally unstable (CIN) cancer cells, which exhibit a high rate of chromosome mis-segregation, there is an increased reliance on KIF18A for successful cell division.[2][3] Inhibition of KIF18A in these cells leads to severe mitotic defects, including misaligned chromosomes, prolonged mitotic arrest, and ultimately, cell death, making it a promising therapeutic target for a variety of cancers.[1][2][3]
In Vitro Efficacy Comparison
The in vitro efficacy of this compound and its counterparts was primarily assessed through enzymatic assays measuring the inhibition of KIF18A's ATPase activity and cell-based assays evaluating the impact on cancer cell viability.
Enzymatic Activity (ATPase Inhibition)
The inhibitory potential of the compounds against the microtubule-dependent ATPase activity of KIF18A is a key measure of their direct target engagement.
| Compound | IC50 (µM) | Assay |
| This compound | 0.016[4][5] | KIF18A microtubule-dependent ATPase activity[4][5] |
| sovilnesib (AMG-650) | 0.053[6] | KIF18A ATPase activity[6] |
| VLS-1272 | ≤0.0005 (Kᵢ)[7] | KIF18A ATPase activity (ADP-Glo)[7] |
| ATX020 | 0.0145[8] | KIF18A ATPase activity[8] |
Cell Viability (Anti-proliferative Activity)
The anti-proliferative effects of KIF18A inhibitors were evaluated across a panel of human cancer cell lines, particularly those with high chromosomal instability.
| Compound | Cell Line | IC50 (µM) |
| This compound | JIMT-1 | 0.0040[4] |
| HCC-15 | 0.0051[4] | |
| NIH-OVCAR3 | 0.0051[4] | |
| sovilnesib (AMG-650) | OVCAR-3 | 0.070[6] |
| ATX020 | OVCAR-3 | 0.053[8] |
| OVCAR-8 | 0.534[8] |
In Vivo Efficacy Comparison
The in vivo anti-tumor activity of this compound and other inhibitors was investigated using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound | Model | Dosing | Tumor Growth Inhibition |
| This compound | HCC15 Xenograft | 10 mg/kg, p.o. | 61 ± 10%[4] |
| 30 mg/kg, p.o. | 89 ± 7%[4] | ||
| 60 mg/kg, p.o. | 94 ± 5%[4] | ||
| OVCAR3 Xenograft | >30 mg/kg, p.o. | Complete inhibition (>100%)[4] | |
| sovilnesib (AMG-650) | OVCAR-3 Xenograft | 10, 30, and 100 mg/kg, p.o., q.d. | Dose-dependent tumor regression[6] |
| ATX020 | OVCAR-3 Xenograft | 100 mpk/day | Significant tumor regression[9] |
Signaling Pathways and Experimental Workflows
KIF18A Signaling in Mitosis
KIF18A's role is central to mitotic progression. It localizes to the plus-ends of kinetochore microtubules and, through its ATPase activity, regulates their length to ensure proper chromosome congression at the metaphase plate. Inhibition of KIF18A disrupts this process, leading to activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and eventual cell death in CIN cancer cells. Recent studies have also indicated that the JNK1/c-Jun signaling pathway can activate the expression of KIF18A.[10]
Caption: KIF18A's role in mitosis and its upstream regulation.
Experimental Workflow: In Vitro ATPase Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of a compound on KIF18A's ATPase activity.
Caption: Workflow for KIF18A ATPase inhibition assay.
Experimental Workflow: In Vivo Xenograft Model
This diagram illustrates the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for in vivo tumor xenograft study.
Experimental Protocols
KIF18A Microtubule-Dependent ATPase Assay
This assay is designed to measure the enzymatic activity of KIF18A by quantifying the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant human KIF18A protein
-
Polymerized microtubules
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare a reaction buffer containing all components except ATP.
-
Add KIF18A enzyme, microtubules, and varying concentrations of the test compound to the wells of a 384-well plate.
-
Incubate the plate at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the KIF18A activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., JIMT-1, HCC-15, NIH-OVCAR3)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well or 384-well opaque-walled plates
Procedure:
-
Seed the cancer cells into the wells of a multi-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well, which lyses the cells and provides the necessary components for the luciferase reaction.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present and, therefore, the number of viable cells.
-
Calculate the percent cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Mouse Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of a compound on human tumors grown in an animal host.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell lines (e.g., HCC15, OVCAR3)
-
Matrigel (optional, to aid tumor formation)
-
This compound or other test compounds formulated for oral administration
-
Vehicle control
Procedure:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a specified average volume, randomize the mice into different treatment groups (vehicle control and various doses of the test compound).
-
Administer the test compound or vehicle control to the mice according to the planned schedule (e.g., once or twice daily by oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined duration or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound demonstrates potent in vitro and in vivo efficacy against chromosomally unstable cancer cells. Its low nanomolar inhibition of KIF18A's ATPase activity translates into potent anti-proliferative effects in cancer cell lines. In vivo, this compound exhibits significant, dose-dependent tumor growth inhibition in mouse xenograft models. When compared to other KIF18A inhibitors like sovilnesib, VLS-1272, and ATX020, this compound shows comparable or, in some cases, superior potency. The selective targeting of a vulnerability specific to cancer cells with high CIN presents a promising therapeutic strategy with a potentially wide therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. | BioWorld [bioworld.com]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 9. researchgate.net [researchgate.net]
- 10. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Kif18A-IN-6
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Kif18A-IN-6, an orally active KIF18A inhibitor, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information to manage the disposal of this compound safely and in compliance with general laboratory safety standards.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment. Disposal down the drain is strictly prohibited[2][3]. All personnel handling this compound should be trained on proper waste handling and disposal procedures[2].
Key Hazard and Safety Data:
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] |
| - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Workflow for Proper Disposal of this compound
The following diagram outlines the procedural workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other solid materials that have come into contact with the compound in a designated solid hazardous waste container[4].
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and rinsing solvents, should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[3].
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[2]. After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution[2].
2. Waste Container Management:
-
Container Selection: Use only appropriate and compatible containers for hazardous waste, preferably plastic for liquids[5]. The container must have a secure, screw-top cap to prevent leakage and evaporation[3].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard)[4][5]. The date of waste accumulation should also be recorded[5].
3. Storage:
-
Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA at or near the point of generation[3][5]. The SAA should be a well-ventilated area away from direct sunlight and ignition sources[1].
-
Segregation: Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents[1][3].
-
Containment: Use secondary containment bins to prevent the spread of material in case of a leak[6].
-
Accumulation Limits: Be aware of the maximum allowable accumulation of hazardous waste in your laboratory (e.g., typically no more than 55 gallons)[2][5].
4. Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS or equivalent safety office. Do not attempt to transport the waste yourself.
-
Professional Disposal: All hazardous chemical waste must be disposed of through your institution's designated hazardous waste management program, which will ensure it is sent to an approved waste disposal facility[1][2].
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory personnel and the environment. Always consult your institution's specific chemical hygiene and waste management plans for detailed guidance.
References
- 1. This compound|2914879-10-8|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Kif18A-IN-6
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Kif18A-IN-6, a potent, orally active inhibitor of the KIF18A kinesin.[1][2][3] Given its use in cancer research as an antimitotic agent, this compound should be handled with the utmost care, treating it as a potentially cytotoxic and hazardous compound.[1][2][3][4] Adherence to these guidelines is essential for ensuring personnel safety and maintaining a controlled laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound with undefined comprehensive toxicological properties. As an antimitotic agent, it is designed to interfere with cell division and should be considered potentially cytotoxic. The following PPE is mandatory when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Hand Protection: Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Body Protection: A lab coat is required. For procedures with a higher risk of aerosolization or spillage, a disposable gown is recommended.
-
Respiratory Protection: For handling the solid compound or when there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated enclosure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇N₃O₅S₂ | [5][6] |
| Molecular Weight | 559.74 g/mol | [5][6] |
| IC₅₀ (KIF18A ATPase activity) | 0.016 µM | [1][2][3] |
| Appearance | Solid | [7] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][6] |
| Solubility | DMSO: 125 mg/mL (223.32 mM) with ultrasound | [6] |
Step-by-Step Handling and Operational Plan
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on the required PPE (lab coat, safety goggles, and nitrile gloves).
-
Transport: Transport the sealed container to the designated storage area.
-
Store: Store the compound in a clearly labeled, sealed container in a freezer at the recommended temperature (-20°C for solid, -80°C for stock solutions).[2][6] The storage location should be in a controlled access area.
Preparation of Stock Solutions
-
Work in a Fume Hood: All weighing of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use Appropriate Equipment: Use a calibrated analytical balance and appropriate laboratory glassware.
-
Weighing: Tare a clean, sealable container. Carefully transfer the desired amount of this compound solid into the container. Avoid creating dust.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid.[6] Cap the container and mix thoroughly. Use an ultrasonic bath if necessary to ensure complete dissolution.[6]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage of Solution: Store the stock solution at -80°C for long-term storage or -20°C for short-term use.[2][6]
Experimental Use
-
Minimize Exposure: When using this compound in experiments, always wear the appropriate PPE.
-
Controlled Environment: Conduct all procedures in a manner that minimizes the generation of aerosols or splashes.
-
Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable deactivating agent or a detergent solution followed by a solvent rinse.
Spill and Emergency Procedures
Small Spills (Solid or Liquid)
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Put on appropriate PPE, including double gloves, a lab coat or disposable gown, and respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean-up: Carefully collect the absorbed material or damp paper towel and any contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a detergent solution and then a solvent rinse.
-
Dispose: Dispose of all contaminated materials as cytotoxic waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containers: Use clearly labeled, leak-proof containers for all this compound waste, including empty vials, contaminated PPE, and cleaning materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for cytotoxic waste.
Workflow and Logic Diagrams
Caption: Safe handling workflow for this compound.
Disclaimer: This guide is intended to provide essential safety and logistical information based on available data and general best practices for handling potent research compounds. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always obtain and thoroughly review the specific SDS for this compound from your supplier before handling the compound. Follow all institutional and regulatory guidelines for chemical safety and hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
